Dhx9-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18ClFN6O4S |
|---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-[3-[(5-fluoro-3-pyridinyl)methoxy]-2-pyridinyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H18ClFN6O4S/c1-35(32,33)29-19-7-16(23)6-18(8-19)28-22(31)15-10-27-30(12-15)21-20(3-2-4-26-21)34-13-14-5-17(24)11-25-9-14/h2-12,29H,13H2,1H3,(H,28,31) |
InChI Key |
TXIXFOKKJZCJSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CN(N=C2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of DHX9 Inhibition in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9) has emerged as a critical enzyme in oncology, playing multifaceted roles in maintaining genomic stability, regulating transcription and translation, and processing RNA.[1][2] Its overexpression in various cancers, including colorectal, lung, and ovarian cancers, is often associated with poor prognosis.[3] This has positioned DHX9 as a compelling therapeutic target. Small-molecule inhibitors of DHX9, such as Dhx9-IN-17, represent a promising strategy, particularly for cancers with specific genetic vulnerabilities like microsatellite instability-high (MSI-H) and deficient DNA mismatch repair (dMMR).[3][4] This document provides an in-depth technical overview of the mechanism of action of DHX9 inhibitors in cancer cells, detailing the downstream cellular consequences, relevant signaling pathways, and key experimental methodologies.
DHX9: A Multifunctional Helicase in Cancer
DHX9 is an NTP-dependent helicase that unwinds both DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops (RNA/DNA hybrids).[1][5] Its functions are integral to numerous cellular processes that are often deregulated in cancer:
-
Genomic Stability: DHX9 resolves R-loops, which can otherwise lead to transcription-replication collisions, DNA damage, and genomic instability.[2]
-
DNA Replication and Repair: It interacts with key DNA damage response proteins such as BRCA1 and Ku86.[1]
-
Transcription and Translation: DHX9 influences the expression of both oncogenes and tumor suppressor genes.[2][6]
-
RNA Processing: It is involved in microRNA biogenesis, RNA splicing, and transport.[1]
The role of DHX9 is context-dependent; it can exhibit both oncogenic and tumor-suppressive functions.[6][7] However, in many cancers, particularly those with high levels of genomic instability, cells become highly dependent on DHX9 for survival, creating a therapeutic window for its inhibition.[3][4]
The Core Mechanism of DHX9 Inhibition
The primary mechanism of action for DHX9 inhibitors, including the specific molecule This compound , is the disruption of its helicase activity. This enzymatic blockade prevents the resolution of RNA/DNA secondary structures, leading to a cascade of events that are particularly cytotoxic to cancer cells reliant on DHX9.
Accumulation of R-Loops and dsRNA
Inhibition of DHX9's helicase function leads to the significant accumulation of its substrates, primarily R-loops and double-stranded RNA (dsRNA), within the cell.[5] This is the initiating event that triggers downstream signaling pathways.
Replication Stress and DNA Damage
The unresolved R-loops become major obstacles for the DNA replication machinery. This leads to:
-
Replication Fork Stalling: The replication machinery collides with the stable R-loop structures.
-
DNA Damage: Stalled forks are prone to collapse, causing DNA double-strand breaks. This induction of replication stress and DNA damage is a key cytotoxic effect of DHX9 inhibition.[3][4]
Induction of a Tumor-Intrinsic Interferon Response (Viral Mimicry)
The accumulation of cytoplasmic dsRNA is detected by cellular pattern recognition receptors (PRRs), such as RIG-I and MDA5, which are part of the innate immune system. This triggers a "viral mimicry" response:
-
Activation of Innate Immunity: The cell initiates an antiviral-like signaling cascade.
-
Type I Interferon Production: This leads to the production and secretion of type I interferons (IFNs).
-
Immunogenic Tumor Microenvironment: The IFN response can recruit immune cells to the tumor, converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune checkpoint blockade therapies.[5][8]
Cell Cycle Arrest and Apoptosis
The combined burden of extensive DNA damage and replication stress overwhelms the cell's repair capacity, activating cell cycle checkpoints and ultimately leading to programmed cell death (apoptosis).[3][4] This selective killing of cancer cells, which are often deficient in DNA damage repair and more reliant on DHX9, is the therapeutic goal.
Signaling Pathways and Process Flow
The mechanism of DHX9 inhibition can be visualized as a series of interconnected pathways and cellular processes.
Quantitative Data on DHX9 Inhibitors
The following tables summarize key quantitative data for known DHX9 inhibitors. This data is crucial for comparing compound potency and cellular effects.
Table 1: Potency of DHX9 Inhibitors
| Compound | Assay Type | Potency (IC50/EC50) | Cell Line/System | Reference |
|---|---|---|---|---|
| This compound | Cellular Target Engagement | 0.161 µM (EC50) | Not specified | [8] |
| ATX968 | Helicase Activity | 8 nM (IC50) | Biochemical Assay | [7] |
| ATX968 | circBRIP1 Cellular Assay | 0.054 µM (EC50) | Not specified |[1] |
Table 2: Anti-proliferative Activity of ATX968 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | MSI Status | MMR Status | Anti-proliferative IC50 (µM) | Reference |
|---|---|---|---|---|
| LS411N | MSI-H | dMMR | < 1 | [6] |
| NCI-H747 | MSS | pMMR | > 1 | [3] |
| General | MSI-H/dMMR | dMMR | Statistically significant sensitivity | [6] |
| General | MSS/pMMR | pMMR | Insensitive | [6] |
(Note: Specific IC50 values for a broad panel are often presented in graphical form in the source literature. The table reflects the reported sensitivity categories.)
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are outlines for key experiments used to characterize the mechanism of DHX9 inhibitors.
Cell Viability and Proliferation Assay
-
Objective: To determine the anti-proliferative effect of the DHX9 inhibitor on cancer cell lines.
-
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MSI-H and MSS colorectal cancer lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the DHX9 inhibitor (e.g., ATX968 at concentrations from 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 10 days).[1]
-
Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize luminescence readings to the DMSO control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis following treatment with a DHX9 inhibitor.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., LS411N) with the DHX9 inhibitor at a fixed concentration (e.g., 1 µM ATX968) or DMSO for various time points (e.g., 1 to 6 days).[3]
-
Cell Harvesting: Collect both adherent and detached (apoptotic) cells.
-
Staining: Stain cells with Annexin V (e.g., Annexin V-PE) to detect externalized phosphatidylserine on apoptotic cells and a viability dye (e.g., LIVE/DEAD Fixable Violet) to exclude necrotic cells.[3]
-
Flow Cytometry: Acquire sample data using a flow cytometer (e.g., Attune NxT).
-
Data Analysis: Analyze the data to quantify the percentage of early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic cells.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy and tolerability of a DHX9 inhibitor in a mouse model.
-
Methodology:
-
Tumor Implantation: Implant human cancer cells (e.g., MSI-H/dMMR LS411N) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the DHX9 inhibitor (e.g., ATX968 formulated for oral dosing) at various doses (e.g., up to 300 mg/kg, twice daily) for a defined period (e.g., 28-56 days).[1][6]
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of tolerability.[3]
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to determine the significance of tumor growth inhibition or regression compared to the vehicle control.
-
Conclusion
DHX9 inhibitors, including this compound, operate through a potent and multifaceted mechanism of action. By blocking the helicase activity of DHX9, these compounds induce the accumulation of R-loops and dsRNA, leading to catastrophic replication stress, DNA damage, and the activation of a tumor-intrinsic interferon response. This cascade culminates in cell cycle arrest and apoptosis, with particular efficacy in cancer cells harboring deficiencies in DNA repair pathways. The ability to simultaneously exert direct cytotoxicity and stimulate an anti-tumor immune response makes DHX9 a highly valuable target for the development of novel precision cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DXH9 Depletion May Expose Small Cell Lung Cancer Tumors to Immune System Attack - The ASCO Post [ascopost.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
The Guardian of the Genome: A Technical Guide to the Function of DHX9 Helicase in DNA Repair
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme critical to numerous cellular processes, including transcription, RNA processing, and the maintenance of genomic stability.[1][2] This technical guide provides a comprehensive overview of the intricate roles DHX9 plays in the DNA Damage Response (DDR), with a particular focus on its functions in specific DNA repair pathways. We will explore its enzymatic activities, key protein interactions, and the signaling cascades that govern its function. This document consolidates quantitative data on DHX9's substrate specificity, details the methodologies of pivotal experiments used to elucidate its function, and provides visual representations of key pathways and workflows, positioning DHX9 as a significant factor in genome integrity and a potential target for therapeutic intervention.[3][4]
Core Function of DHX9: A Specialist in Resolving Non-Canonical Nucleic Acid Structures
DHX9 is a highly conserved Superfamily 2 (SF2) helicase that utilizes the energy from NTP hydrolysis to unwind a wide array of nucleic acid duplexes, including DNA:DNA, RNA:RNA, and RNA:DNA hybrids, with a characteristic 3' to 5' polarity.[1][5][6] While capable of acting on standard duplexes, its primary role in maintaining genomic stability stems from its remarkable efficiency in resolving non-B form, or alternative, DNA and RNA structures.[6] These structures, such as R-loops, G-quadruplexes (G4s), and triplex DNA (H-DNA), can form during transcription and replication and pose significant threats to genomic integrity by impeding polymerase progression, leading to replication fork stalling and DNA double-strand breaks (DSBs).[7][8]
DHX9's proficiency in unwinding these complex structures prevents the formation of endogenous DNA damage. Its activity is crucial for preventing genomic instability, and its dysregulation is implicated in various diseases, including cancer.[8][9]
The Pivotal Role of DHX9 in Homologous Recombination (HR)
The most well-characterized role of DHX9 in DNA repair is its critical function in the initiation and progression of Homologous Recombination (HR), a high-fidelity pathway for repairing DNA double-strand breaks.
Recruitment of BRCA1 and Initiation of End Resection
DHX9 is a key player in the early steps of HR, particularly for DSBs occurring in transcriptionally active regions of the genome.[10] Upon DNA damage, DHX9 facilitates the recruitment of the breast cancer susceptibility protein 1 (BRCA1) to the break site.[3][7][9] This interaction is fundamental for initiating the resection of the 5' DNA ends, a process that creates the 3' single-stranded DNA overhangs necessary for strand invasion.[6][10] Cells deficient in DHX9 show impaired recruitment of critical downstream HR factors, such as Replication Protein A (RPA) and RAD51, leading to a significant defect in HR-mediated repair.[10] The helicase activity of DHX9 is essential for this function.[3]
Regulation by the ATR Kinase
The function of DHX9 in the DNA damage response is tightly regulated by upstream signaling kinases. The Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the response to replication stress and DNA damage, directly phosphorylates DHX9 at serine 321.[4][11][12] This phosphorylation event is crucial, as it enhances DHX9's interaction with key DDR proteins, including BRCA1 and γH2AX, and promotes its association with R-loops at sites of genotoxic stress.[4][11] Compromised DHX9 phosphorylation leads to an accumulation of R-loops and hypersensitivity to DNA damaging agents.[4]
Stimulation of D-Loop Extension
Following strand invasion, the invading 3' end is extended by a DNA polymerase. DHX9 has been shown to directly interact with and stimulate the activity of DNA Polymerase δ4 (Polδ4) during this D-loop extension phase.[13] It is hypothesized that DHX9's helicase activity unwinds the leading edge of the D-loop, facilitating processive synthesis by Polδ4.[14]
DHX9 in Other DNA Repair Contexts
Prevention of DNA Damage by Resolving Secondary Structures
A primary function of DHX9 is proactive, preventing the formation of DSBs by resolving DNA secondary structures that are potent sources of genomic instability.[7] DHX9 efficiently unwinds R-loops, G-quadruplexes, and H-DNA, thereby preventing replication and transcription machinery from stalling, which could otherwise lead to DNA breaks.[6] This role places DHX9 at the critical interface between RNA/DNA metabolism and the maintenance of genome stability.
Interaction with the NHEJ Pathway
DHX9's role in Non-Homologous End Joining (NHEJ) is less direct. It has been shown to interact with Ku86, an essential component of the NHEJ machinery.[6][15] However, studies indicate that cells deficient in DHX9 are proficient in NHEJ, suggesting that DHX9 is not essential for the core NHEJ process.[3] It is plausible that the interaction with Ku proteins relates to DHX9's role in resolving complex DNA structures that may arise near break sites, rather than a direct role in the ligation step of NHEJ.
Quantitative Analysis of DHX9 Helicase Activity
Quantitative biochemical analysis has been crucial in defining the enzymatic properties of DHX9. The helicase exhibits a clear substrate preference, favoring complex, multi-stranded nucleic acid structures over simple duplexes.
| Parameter | Substrate / Condition | Value / Observation | Reference |
| Relative Unwinding Efficiency | R-loops and D-loops vs. DNA/RNA forks | ~5-7 fold more efficient | [6] |
| Substrate Preference Order | Various 3' overhang structures | RNA G-quadruplex > R-loop > DNA G-quadruplex > D-loop > RNA fork > DNA fork | [6] |
| Substrate Preference | Triplex DNA vs. Duplex DNA | Far greater activity on triplex DNA with a 3' overhang; little to no activity on duplexes. | [6] |
| NTP Hydrolysis | Human DHX9 (residues 325-840) | Can hydrolyze ATP, GTP, CTP, and UTP. | [16] |
| ATPase Rate | Human DHX9 (residues 325-840) | 1.5 s⁻¹ | [16] |
| Structural Requirement | All substrates | Efficient unwinding requires a 3' single-stranded tail. | [6] |
| Kinetic Behavior | Unwinding of triplex DNA | Biphasic: an initial rapid "burst" phase (~2 min) followed by a slower, linear phase. | [9] |
Detailed Experimental Protocols
The function of DHX9 in DNA repair has been elucidated through a variety of sophisticated in vivo and in vitro assays. Below are detailed methodologies for key experiments.
DR-GFP Homologous Recombination Reporter Assay
This cell-based assay quantifies the efficiency of HR-mediated repair of a specific DSB.
-
Cell Line Preparation: U2OS or other suitable human cells are stably transfected with the pDR-GFP reporter plasmid.[17] This plasmid contains two inactive GFP cassettes. The first, SceGFP, is inactivated by an I-SceI endonuclease recognition site. The second, iGFP, is a truncated, non-functional GFP fragment.[18] Clones with a single, stable integration of the reporter are selected using an appropriate antibiotic (e.g., puromycin) and verified by qPCR.[17]
-
Gene Knockdown (Optional): To test the involvement of DHX9, cells are transfected with siRNAs targeting DHX9 mRNA (or a non-targeting control) 24-48 hours prior to DSB induction. Knockdown efficiency is verified by Western blot or qRT-PCR.
-
DSB Induction: Cells are transfected with an expression vector for the I-SceI endonuclease (e.g., pCBASceI).[1][17] I-SceI expression creates a specific DSB within the SceGFP gene.
-
Repair Incubation: Cells are incubated for 48-72 hours post-I-SceI transfection to allow for DNA repair.[5][17] If the DSB is repaired by gene conversion using the downstream iGFP fragment as a template, a functional GFP gene is restored.
-
Flow Cytometry Analysis: Cells are harvested, trypsinized, and resuspended in an appropriate buffer (e.g., PBS). The percentage of GFP-positive cells in the population is quantified using a flow cytometer.[1][5] This percentage is a direct measure of HR efficiency. A significant reduction in the percentage of GFP-positive cells upon DHX9 knockdown indicates its requirement for HR.
In Vitro Helicase Assay
This assay directly measures the unwinding activity of purified DHX9 protein on a specific nucleic acid substrate.
-
Substrate Preparation: A DNA or RNA substrate is prepared, typically consisting of two annealed oligonucleotides. One strand is labeled, commonly with a radioactive isotope (e.g., ³²P) at the 5' end or a fluorescent dye. The substrate is designed to mimic a biological structure, such as a forked duplex, an R-loop, or a triplex with a 3' overhang.[7]
-
Reaction Setup: Purified recombinant DHX9 protein (e.g., 30 nM) is incubated with the labeled substrate in a specialized reaction buffer [e.g., 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA].[7]
-
Initiation of Reaction: The unwinding reaction is initiated by the addition of 5 mM ATP.[7] A non-hydrolyzable ATP analog (e.g., AMP-PNP) can be used as a negative control to demonstrate the requirement for ATP hydrolysis.
-
Time Course and Termination: The reaction is allowed to proceed at 35-37°C and stopped at various time points by adding a stop buffer containing a proteinase (e.g., Proteinase K), a chelating agent (EDTA), and a detergent (SDS).
-
Product Separation and Visualization: The reaction products (unwound single-stranded oligo vs. annealed duplex substrate) are separated by size using native polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is dried and exposed to a phosphor screen or imaged for fluorescence. The bands corresponding to the unwound and duplex forms are quantified, and the percentage of unwound substrate is calculated for each time point to determine the reaction rate.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if DHX9 is physically associated with specific genomic regions or DNA structures in vivo.
-
Cross-linking: Cells (e.g., 2-5 x 10⁷) are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with 0.125 M glycine.[2][19]
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed to release nuclei. The chromatin is then sheared into fragments of 200-1000 bp, typically by sonication.[2] The efficiency of shearing is checked on an agarose gel.
-
Immunoprecipitation (IP): The sheared chromatin is pre-cleared and then incubated overnight at 4°C with an antibody specific to DHX9 (or a control IgG). Protein A/G agarose or magnetic beads are added to pull down the antibody-protein-DNA complexes.[2]
-
Washes: The beads are washed multiple times with buffers of increasing stringency (low salt, high salt, LiCl wash) to remove non-specifically bound chromatin.[2]
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads. The cross-links are reversed by heating at 65°C for several hours in the presence of high salt concentration. RNA and protein are removed by treatment with RNase A and Proteinase K.[2]
-
DNA Purification: The DNA is purified from the IP and input (a sample of sheared chromatin saved before the IP step) samples.
-
Analysis: The purified DNA is analyzed by qPCR using primers specific to a target genomic region to determine the relative enrichment of that region in the DHX9 IP sample compared to the input and IgG controls.
Therapeutic Implications and Future Directions
The essential role of DHX9 in repairing DNA damage, particularly in the context of HR, makes it a compelling target for cancer therapy. Tumors with deficiencies in other DNA repair pathways, such as mismatch repair (dMMR) or those with BRCA mutations, may exhibit a synthetic lethal dependence on DHX9.[4][15] Inhibition of DHX9 in these contexts could lead to an intolerable level of replication stress and DNA damage, resulting in selective cancer cell death.[4] Small molecule inhibitors of DHX9 are currently under development and show promise in preclinical models.[4]
Future research will focus on further dissecting the regulatory networks governing DHX9 activity, identifying its full range of substrates and interacting partners in different cellular contexts, and exploring the potential of DHX9 inhibitors in combination with other therapies, such as PARP inhibitors or chemotherapy.
Conclusion
DHX9 is a multifaceted helicase that functions as a critical guardian of the genome. Its primary role in DNA repair is not as a direct component of a single pathway, but rather as a master regulator of nucleic acid structures. By resolving R-loops, G-quadruplexes, and other non-canonical conformations, it prevents the formation of endogenous DNA damage. Furthermore, its indispensable role in recruiting BRCA1 to initiate homologous recombination solidifies its position as a central factor in the DNA damage response. Understanding the detailed molecular mechanisms of DHX9 function provides a robust framework for developing novel therapeutic strategies that exploit its critical role in maintaining the stability of the cancer cell genome.
References
- 1. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 3. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntubeats.ntu.edu.tw [ntubeats.ntu.edu.tw]
- 5. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accenttx.com [accenttx.com]
- 11. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The DHX9 helicase interacts with human DNA Polymerase δ4 and stimulates its activity in D-loop extension synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. zenodo.org [zenodo.org]
- 17. DR‐GFP homologous recombination assay [bio-protocol.org]
- 18. pnas.org [pnas.org]
- 19. static1.squarespace.com [static1.squarespace.com]
The Role of DHX9 Inhibition in the Activation of Innate Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DExD/H-box helicase 9 (DHX9) is a multifaceted enzyme critically involved in various cellular processes, including DNA replication, transcription, and RNA processing.[1] Emerging evidence has highlighted its pivotal role as both a sensor of viral nucleic acids and a key nuclear regulator of innate immune signaling.[2][3][4] Inhibition of DHX9 has surfaced as a promising therapeutic strategy, particularly in oncology, by inducing a "viral mimicry" state that activates tumor-intrinsic innate immunity, rendering immunologically "cold" tumors susceptible to immunotherapy.[5][6] This technical guide provides an in-depth overview of the function of DHX9 in the innate immune response and the therapeutic potential of its inhibition, with a focus on the small molecule inhibitor DHX9-IN-17.
DHX9: A Dual-Function Regulator of Innate Immunity
DHX9 exhibits a dual role in the innate immune system, functioning in both the cytoplasm and the nucleus to modulate immune responses.
-
Cytoplasmic Sensing of Viral Pathogens: In the cytoplasm of specialized immune cells such as plasmacytoid and myeloid dendritic cells, DHX9 acts as a direct sensor for viral nucleic acids, including double-stranded RNA (dsRNA) and CpG DNA.[2][4][7] Upon binding to these pathogen-associated molecular patterns (PAMPs), DHX9 initiates a signaling cascade, often through interactions with adaptor proteins like MAVS (Mitochondrial Antiviral-Signaling protein) or MyD88 (Myeloid Differentiation Primary Response 88), leading to the activation of transcription factors NF-κB and IRF3/7.[4][7][8] This culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an antiviral state.[4]
-
Nuclear Regulation of Antiviral Gene Expression: A substantial body of research points to a DNA-sensing-independent function of DHX9 within the nucleus. Here, it acts as a transcriptional coactivator, enhancing the expression of antiviral and inflammatory genes.[2][3][9][10] This activity is dependent on its ATPase/helicase function and involves direct physical interactions with key transcription factors:
-
NF-κB Pathway: DHX9 associates with the p65 subunit of NF-κB and RNA Polymerase II, serving as a crucial bridging factor to facilitate the transcription of NF-κB target genes.[2][3][10]
-
JAK-STAT Pathway: DHX9 also cooperates with STAT1 (Signal Transducer and Activator of Transcription 1) to promote the transcription of a broad range of interferon-stimulated genes (ISGs), which are essential for establishing an antiviral cellular state.[11]
-
DHX9 Inhibition and the "Viral Mimicry" Phenomenon in Oncology
Targeting DHX9 with inhibitors has emerged as a compelling strategy to induce an anti-tumor immune response. This approach is centered on the concept of "viral mimicry," where cancer cells are manipulated to appear as if they are virally infected, thereby triggering an immune attack.[5][12]
Inhibition or depletion of DHX9 in cancer cells, particularly those that are immunologically "cold" like small cell lung cancer (SCLC), leads to the intracellular accumulation of immunogenic nucleic acids:[6][13]
-
Double-Stranded RNA (dsRNA): DHX9 is responsible for unwinding endogenous dsRNA structures. Its inhibition results in the buildup of these molecules in the cytoplasm.[6][13]
-
R-loops: DHX9 also resolves R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. DHX9 inhibition leads to their accumulation.[6][13]
This accumulation of cytoplasmic dsRNA and R-loops is detected by cytosolic pattern recognition receptors, most notably the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[13] Activation of cGAS by cytosolic DNA (derived from R-loop-induced DNA damage) leads to the production of the second messenger cGAMP, which in turn activates STING.[13][14][15] Activated STING triggers a signaling cascade that results in a robust type I interferon response, effectively transforming the "cold" tumor into a "hot," immune-responsive one.[6][13]
Quantitative Data on DHX9 Inhibitors
While specific quantitative data for this compound's direct impact on innate immune markers is not yet widely published, data from other DHX9 inhibitors and DHX9 depletion studies provide a strong indication of the expected effects.
| Inhibitor/Method | Target/Cell Type | Parameter | Value | Reference |
| This compound | DHX9 | EC50 (Cellular Target Engagement) | 0.161 µM | [16] |
| ATX968 | DHX9 | EC50 (circBRIP1) | 0.054 µM | [2] |
| ATX968 | Colorectal Cancer Cells | Effect | Induces replication stress | 1 µM |
| ATX968 | MSI-H/dMMR Cells | Effect | Inhibits proliferation | 10 µM |
| DHX9 Knockdown | D2SC mDCs | IFN-α/β Production | ~80% reduction | [4] |
| DHX9 Depletion | SCLC Cells | IFNβ Secretion | Significant increase | [7] |
Experimental Protocols
In Vitro DHX9 Helicase Activity Assay
This assay is designed to screen for and characterize inhibitors of DHX9's enzymatic activity.
Principle: A fluorogenic RNA substrate is used, where a fluorophore (e.g., TAMRA) on one strand is quenched by a quencher (e.g., BHQ) on the complementary strand. DHX9-mediated unwinding of the dsRNA separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.[17]
Materials:
-
Purified recombinant DHX9 protein
-
Fluorogenic dsRNA substrate
-
Assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA)[11]
-
ATP
-
This compound or other test compounds
-
384-well black plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add purified DHX9 enzyme to each well (final concentration typically in the low nM range, e.g., 0.625 nM) and pre-incubate for 15 minutes at room temperature.[11]
-
Initiate the reaction by adding a mixture of the fluorogenic dsRNA substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.[6]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
Cellular "Viral Mimicry" Assay
This workflow assesses the ability of a DHX9 inhibitor to induce a viral mimicry phenotype in cancer cells.
Principle: Cancer cells are treated with this compound, and key markers of innate immune activation are quantified, including intracellular dsRNA levels, R-loop formation, and downstream IFN pathway activation.
Materials:
-
Cancer cell line of interest (e.g., SCLC cell line like H196)
-
This compound
-
Antibodies: anti-dsRNA (J2 clone), anti-DNA-RNA hybrid (S9.6 clone), anti-phospho-IRF3, anti-phospho-TBK1, anti-DHX9
-
Reagents for flow cytometry, immunofluorescence, Western blotting, and qRT-PCR
-
ELISA kit for IFN-β
Procedure:
-
Treatment: Culture cancer cells and treat with a dose-range of this compound or a DMSO control for 48-72 hours.
-
dsRNA Accumulation (Flow Cytometry):
-
Fix and permeabilize the treated cells.
-
Stain with the J2 anti-dsRNA antibody.
-
Analyze by flow cytometry to quantify the mean fluorescence intensity (MFI) of dsRNA.[4]
-
-
R-loop Formation (Dot Blot or Immunofluorescence):
-
cGAS-STING Pathway Activation (Western Blot):
-
Prepare cell lysates from treated cells.
-
Perform Western blotting using antibodies against phospho-TBK1 and phospho-IRF3 to assess pathway activation.[4]
-
-
Type I IFN Response:
Co-Immunoprecipitation of DHX9 and NF-κB p65
This protocol determines if DHX9 inhibitors affect the interaction between DHX9 and the p65 subunit of NF-κB in the nucleus.
Principle: An antibody against DHX9 is used to pull down DHX9 and its interacting proteins from nuclear extracts. The presence of p65 in the immunoprecipitated complex is then detected by Western blotting.
Materials:
-
Cells treated with this compound or DMSO, and potentially stimulated with an NF-κB activator (e.g., TNF-α).
-
Nuclear extraction buffer.
-
Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease and phosphatase inhibitors).[19]
-
Anti-DHX9 antibody for immunoprecipitation.
-
Anti-p65 and anti-DHX9 antibodies for Western blotting.
-
Protein A/G magnetic beads.
Procedure:
-
Prepare nuclear extracts from treated cells.
-
Pre-clear the nuclear lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-DHX9 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against p65 and DHX9.
Signaling Pathways and Visualizations
Inhibition of DHX9 perturbs several key innate immune signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
DHX9 as a Cytosolic RNA Sensor
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accenttx.com [accenttx.com]
- 12. vai.org [vai.org]
- 13. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Viral mimicry in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
Unraveling the Structure-Activity Relationship of Dhx9-IN-17: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dhx9-IN-17, a potent inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a critical enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target in oncology. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.
Core Compound Data: this compound
This compound has been identified as a notable inhibitor of the RNA helicase DHX9. The primary source of information for this compound and its analogs is the patent WO2023154519A1. While comprehensive structure-activity relationship (SAR) data for a series of analogs are contained within this patent, public access to these detailed tables is limited. However, key data for the representative compound, this compound, is available.
| Compound ID | Chemical Structure | Assay Type | Target | Activity (EC50) | Source |
| This compound (Compound 186) | [Structure not publicly available] | Cellular Target Engagement | DHX9 | 0.161 µM | [1] |
Note: The chemical structure of this compound is proprietary and detailed within patent WO2023154519A1.
Understanding the Target: DHX9 and its Signaling Pathways
DHX9 is a multifaceted enzyme implicated in numerous cellular functions that are often dysregulated in cancer. Its ability to unwind DNA and RNA structures is crucial for processes that, when compromised, can lead to therapeutic opportunities.
DHX9 in DNA Damage and Replication Stress
Inhibition of DHX9 can lead to the accumulation of R-loops (RNA:DNA hybrids), which are a source of replication stress and DNA damage. This can be particularly detrimental to cancer cells that already exhibit high levels of genomic instability.
Caption: DHX9 inhibition by this compound leads to R-loop accumulation, replication stress, and DNA damage.
DHX9 and the Innate Immune Response
The accumulation of cytosolic nucleic acids, a consequence of DHX9 inhibition-induced DNA damage, can trigger the cGAS-STING pathway of the innate immune system. This leads to the production of type I interferons and other inflammatory cytokines, which can promote an anti-tumor immune response.
Caption: Inhibition of DHX9 can trigger an anti-tumor interferon response via the cGAS-STING pathway.
Experimental Protocols
The characterization of DHX9 inhibitors like this compound involves a suite of biochemical and cellular assays. The following are representative protocols based on established methods for evaluating DHX9 inhibitors.
DHX9 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the amount of ADP produced as a result of DHX9's ATP hydrolysis activity, which is essential for its helicase function.
Objective: To determine the in vitro potency of a compound in inhibiting the ATPase activity of DHX9.
Materials:
-
Recombinant human DHX9 protein
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
dsRNA substrate (e.g., poly(I:C))
-
Test compounds (e.g., this compound)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound to the assay plate.
-
Add a solution of DHX9 protein and dsRNA substrate to the wells.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a dsRNA or DNA:RNA hybrid substrate.
Objective: To assess the effect of a compound on the helicase (unwinding) activity of DHX9.
Materials:
-
Recombinant human DHX9 protein
-
Fluorescently labeled dsRNA or DNA:RNA substrate (e.g., a short dsRNA with one strand labeled with a fluorophore and the other with a quencher)
-
Assay buffer
-
ATP
-
Test compounds
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound, DHX9 protein, and the fluorescently labeled substrate to the assay plate.
-
Incubate to allow for compound binding.
-
Initiate the unwinding reaction by adding ATP.
-
Monitor the increase in fluorescence over time as the fluorophore and quencher are separated upon unwinding.
-
Calculate the initial reaction rates and determine the percentage of inhibition at each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Cellular Target Engagement Assay
This assay confirms that the compound interacts with DHX9 within a cellular context.
Objective: To measure the apparent affinity of a compound for DHX9 in living cells.
Procedure:
-
A variety of techniques can be used, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays.
-
For CETSA:
-
Treat cells with the test compound.
-
Heat the cell lysate to a range of temperatures.
-
Analyze the amount of soluble DHX9 remaining at each temperature by Western blot or other protein detection methods.
-
Binding of the compound will stabilize the protein, leading to a shift in its melting temperature.
-
-
The EC50 for target engagement is determined from the dose-dependent stabilization of DHX9.
Cell Proliferation Assay
This assay evaluates the effect of the compound on the growth of cancer cell lines.
Objective: To determine the anti-proliferative activity of a compound.
Materials:
-
Cancer cell lines (e.g., microsatellite instability-high (MSI-H) colorectal cancer cells, which are known to be dependent on DHX9)
-
Cell culture medium and supplements
-
Test compounds
-
Reagents for measuring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96- or 384-well cell culture plates
Procedure:
-
Seed cells in the culture plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a chosen method (e.g., by adding CellTiter-Glo® reagent and measuring luminescence).
-
Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Logical Workflow for DHX9 Inhibitor SAR Study
The process of identifying and optimizing DHX9 inhibitors follows a logical progression from initial screening to in-depth cellular characterization.
Caption: A typical workflow for the structure-activity relationship (SAR) study of DHX9 inhibitors.
Conclusion
This compound represents a significant step forward in the development of targeted therapies against DHX9. While detailed SAR data for a broad series of analogs remains within proprietary documents, the available information underscores the potential of this chemical scaffold. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate DHX9 inhibitors, with the ultimate goal of translating these scientific findings into novel cancer treatments. Future public disclosure of more extensive SAR data will be invaluable in accelerating these efforts.
References
Dhx9-IN-17 as a Potential Antiviral Therapeutic: A Technical Whitepaper
Abstract
DExD/H-box helicase 9 (DHX9), an abundant nuclear RNA/DNA helicase, plays a multifaceted and often contradictory role in viral infections. It is a critical host factor co-opted by numerous viruses for replication, while also functioning as a key sensor in the innate immune system to trigger antiviral responses. This dual functionality makes DHX9 a compelling, albeit complex, therapeutic target. Small molecule inhibitors, such as Dhx9-IN-17, which target the helicase activity of DHX9, represent a promising strategy for developing broad-spectrum antiviral agents. This document provides an in-depth technical overview of the scientific rationale for targeting DHX9, the potential mechanisms of action for inhibitors like this compound, relevant experimental protocols, and the key signaling pathways involved. The primary proposed antiviral mechanisms include direct disruption of the viral life cycle and the induction of a "viral mimicry" state that activates intrinsic host antiviral defenses.
Introduction to DHX9 (RNA Helicase A)
DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved enzyme essential for numerous cellular processes.[1][2] As a member of the DExH-box family of helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures, including RNA and DNA duplexes, RNA/DNA hybrids (R-loops), and G-quadruplexes.[2][3] Its functions are integral to:
-
Transcription and Translation Regulation : DHX9 can act as a transcriptional coactivator, bridging transcription factors and RNA polymerase II to regulate gene expression.[4][5]
-
RNA Processing and Transport : It is involved in pre-mRNA splicing, processing, and transport from the nucleus.[2][6]
-
Maintenance of Genomic Stability : DHX9 plays a crucial role in resolving R-loops, which can otherwise lead to replication stress and DNA damage.[2][3][7]
Given its central role in nucleic acid metabolism, the dysregulation of DHX9 is implicated in various diseases, including cancer and viral infections.[2][5]
The Dichotomous Role of DHX9 in Viral Infections
DHX9's interaction with viruses is complex; it can function as both a proviral and an antiviral factor, depending on the specific virus and cellular context.
Proviral Functions: Aiding Viral Replication
Many viruses have evolved to hijack DHX9 to facilitate their replication. DHX9 is required for the optimal replication of a wide range of RNA and DNA viruses, including HIV-1, Hepatitis C Virus (HCV), influenza A, and cytomegalovirus.[8][9] Viruses exploit DHX9's helicase activity for various stages of their life cycle, such as genome unwinding, transcription, and assembly. This dependency makes DHX9 an attractive host-centric target for antiviral therapy, as inhibitors could offer broad-spectrum activity.[1]
Antiviral Functions: A Component of Innate Immunity
Conversely, DHX9 is a key player in the host's innate immune defense against viral pathogens. Its antiviral functions include:
-
Nucleic Acid Sensing : DHX9 can act as a sensor for viral nucleic acids. In plasmacytoid dendritic cells (pDCs), it recognizes CpG DNA, while in other cells, it can detect viral dsRNA.[6][8]
-
Signaling Pathway Activation : Upon sensing viral components, DHX9 can trigger downstream signaling cascades. It has been shown to activate antiviral responses through mitochondrial antiviral-signaling protein (MAVS) and to stimulate NF-κB-mediated transcription of antiviral cytokines and interferons.[4][8]
-
Formation of Antiviral Granules : During infection with certain DNA viruses like myxoma virus, DHX9 can relocate from the nucleus to the cytoplasm to form unique "DHX9 antiviral granules."[8][10] These structures can sequester viral components and restrict viral replication.[10]
This compound: A Specific DHX9 Inhibitor
This compound is a small molecule inhibitor of the RNA helicase DHX9.[11] By targeting the essential enzymatic function of DHX9, it has the potential to disrupt the cellular processes that both cancer cells and viruses rely upon.
Quantitative Data
The primary available data for this compound relates to its target engagement within a cellular context.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | RNA Helicase DHX9 | Cellular Target Engagement | EC50 | 0.161 µM | [11] |
Table 1: Potency of this compound. This table summarizes the reported half-maximal effective concentration (EC50) for this compound in a cellular assay designed to measure its engagement with the DHX9 target.
Proposed Antiviral Mechanisms of Action for this compound
The therapeutic potential of this compound as an antiviral agent is predicated on two primary mechanisms: direct inhibition of viral replication and indirect induction of a host-mediated antiviral state through "viral mimicry."
Direct Inhibition of Proviral Activities
The most direct antiviral strategy involves inhibiting the DHX9 functions that are co-opted by viruses. By blocking the ATP-dependent helicase activity of DHX9, this compound can prevent the unwinding of nucleic acid structures required for viral genome replication, transcription, and protein synthesis, thereby disrupting the viral life cycle.[1]
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: The Synthetic Lethality of DHX9 Inhibition in Deficient Mismatch Repair (dMMR) Tumors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deficient mismatch repair (dMMR) status, leading to high microsatellite instability (MSI-H), is a key biomarker in oncology. These tumors accumulate a high mutational burden and exhibit significant genomic instability, creating unique therapeutic vulnerabilities.[1] One such vulnerability is a profound dependency on the DExH-Box Helicase 9 (DHX9) for survival.[2][3] DHX9 is a multifunctional helicase critical for maintaining genome stability by resolving non-canonical nucleic acid secondary structures like R-loops.[4][5] In dMMR tumors, which are already under high endogenous replication stress, DHX9 function is essential for mitigating catastrophic DNA damage.[2]
This dependency establishes a synthetic lethal relationship, where the inhibition of DHX9 is selectively toxic to dMMR cancer cells while sparing normal, mismatch repair-proficient (pMMR) cells.[6] Small-molecule inhibitors of DHX9, such as Dhx9-IN-17 and the well-characterized tool compound ATX968, have been developed to exploit this vulnerability.[3][7] Preclinical data demonstrates that chemical inhibition of DHX9 leads to an accumulation of RNA/DNA hybrids, overwhelming replication stress, cell cycle arrest, and ultimately, apoptosis in dMMR cancer models.[2][4] These findings validate DHX9 as a promising therapeutic target for patients with dMMR/MSI-H tumors, offering a novel precision medicine strategy.[8][9]
The Core Mechanism: Synthetic Lethality in dMMR Tumors via DHX9 Inhibition
The synthetic lethal interaction between DHX9 inhibition and dMMR is rooted in the distinct molecular biology of these cancer cells.
-
Role of DHX9: DHX9 is an abundant nuclear protein that unwinds double-stranded DNA, RNA, and, most notably, DNA/RNA hybrids (R-loops) and G-quadruplexes.[5][10] By resolving these structures, which can impede the progression of replication and transcription machinery, DHX9 plays a pivotal role in preventing DNA damage and maintaining genomic stability.[11][12]
-
The dMMR Cellular Context: Tumors with a deficient mismatch repair system (dMMR) cannot efficiently correct errors made during DNA replication. This leads to microsatellite instability (MSI-H) and a state of high endogenous replication stress and genomic instability.[2]
-
Synthetic Lethal Dependency: Due to their inherent instability, dMMR cells are uniquely dependent on compensatory pathways that manage replication stress. DHX9 is a critical component of this compensatory response.[2][3] When DHX9 is inhibited, dMMR cells are unable to resolve the resulting accumulation of toxic RNA/DNA secondary structures.[2][6] This exacerbates the already high level of replication stress, leading to widespread DNA double-strand breaks, cell cycle arrest, and apoptosis.[2][4] In contrast, pMMR cells, which have a lower baseline of replication stress, can tolerate the loss of DHX9 activity.[2]
Signaling Pathway Diagram
Caption: Synthetic lethality pathway of DHX9 inhibition in dMMR tumors.
Quantitative Preclinical Data
The efficacy of DHX9 inhibitors has been quantified through various in vitro and in vivo studies, primarily using the tool compound ATX968.
Table 1: In Vitro Activity of DHX9 Inhibitors
| Compound | Assay Type | Target/Cell Lines | Result | Citation |
| ATX968 | Binding Affinity | Immobilized DHX9 | KD = 1.3 nmol/L | [3] |
| This compound | Cellular Target Engagement | - | EC50 = 0.161 µM | [7] |
| ATX968 | Anti-Proliferation | Panel of MSI-H/dMMR CRC Cell Lines (n=13) | Increased sensitivity compared to MSS/pMMR | [2] |
| ATX968 | Anti-Proliferation | Panel of MSS/pMMR CRC Cell Lines (n=23) | Reduced sensitivity compared to MSI-H/dMMR | [2] |
| ATX968 | Anti-Proliferation | Sensitive CRC Cell Lines | IC50 < 1 µmol/L | [3] |
| ATX968 | Anti-Proliferation | Insensitive CRC Cell Lines | IC50 > 1 µmol/L | [3] |
| ATX968 | Selectivity Screen | Panel of 97 Kinases | Excellent selectivity profile | [3] |
| ATX968 | Anti-Proliferation | Non-transformed Human Cells (HUVEC, PBMCs) | No sensitivity observed | [2] |
Table 2: In Vivo Efficacy of DHX9 Inhibitor ATX968 in Xenograft Models
| Model | Tumor Type | Dosing | Treatment Duration | Outcome | Citation |
| LS411N Xenograft | Human MSI-H/dMMR Colorectal Cancer | Up to 300 mg/kg (oral, twice daily) | 28 days | Significant and durable tumor regression | [3][8][13] |
| Post-Treatment | Human MSI-H/dMMR Colorectal Cancer | - | 28 days | Minimal tumor regrowth observed | [14] |
| SW480 Xenograft | Human MSS/pMMR Colorectal Cancer | - | - | No significant tumor growth inhibition | [3] |
Key Experimental Protocols
The following sections detail the methodologies for the pivotal experiments used to validate the synthetic lethal relationship.
Cell Line Proliferation Assay
-
Objective: To determine the anti-proliferative effect of DHX9 inhibitors on cancer cell lines with different MMR statuses.
-
Methodology:
-
Seed cancer cells (e.g., MSI-H/dMMR and MSS/pMMR colorectal lines) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the DHX9 inhibitor (e.g., ATX968) or vehicle control (DMSO).
-
Incubate the plates for an extended period, typically 7-10 days, to accurately capture the effects of cell cycle arrest and apoptosis.[2]
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Record luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot dose-response curves to calculate IC50 values.
-
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis following DHX9 inhibition or depletion.
-
Methodology:
-
Treat cells with the DHX9 inhibitor or transfect with shRNA against DHX9 for 48-72 hours.[15]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[15]
-
Replication Stress Analysis (γH2AX Immunofluorescence)
-
Objective: To visualize and quantify DNA damage (specifically double-strand breaks) as a marker of replication stress.
-
Methodology:
-
Grow cells on glass coverslips and treat with a DHX9 inhibitor for a specified time (e.g., 24 hours).
-
Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton™ X-100.
-
Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus to measure the extent of DNA damage.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy, tolerability, and pharmacodynamic response of a DHX9 inhibitor in a living organism.
-
Methodology:
-
Implant human dMMR (e.g., LS411N) or pMMR (e.g., SW480) cancer cells subcutaneously into the flank of immunocompromised mice.[3][8]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the DHX9 inhibitor (e.g., ATX968) orally at specified doses and schedules (e.g., twice daily).[8]
-
Monitor animal body weight and general health as a measure of tolerability.
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
At the end of the treatment period, tumors may be harvested for pharmacodynamic (PD) biomarker analysis.[13]
-
Experimental Workflow Diagram
Caption: A typical preclinical development workflow for a DHX9 inhibitor.
Logical Framework and Future Directions
The therapeutic strategy of targeting DHX9 in dMMR tumors is built on a clear logical foundation. This framework highlights why the approach is selective and potent.
Logical Relationship Diagram
Caption: Logical framework for DHX9 inhibitor selectivity.
Future Directions: The validation of DHX9 as a target in dMMR tumors opens several avenues for future research and development. Key next steps include the initiation of clinical trials for lead DHX9 inhibitors. A crucial component of these trials will be the development of robust, non-invasive pharmacodynamic biomarkers, such as the measurement of circBRIP1 in peripheral blood mononuclear cells (PBMCs), to confirm target engagement in patients.[13] Furthermore, exploring the efficacy of DHX9 inhibitors in other tumor types that exhibit high replication stress or mutations in other DNA damage repair genes, such as BRCA1/2, is a promising area of investigation.[6] Combination strategies, pairing DHX9 inhibitors with other agents like PARP inhibitors or checkpoint blockades, may also yield synergistic effects and overcome potential resistance mechanisms.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. accenttx.com [accenttx.com]
- 14. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Lethality‐Based Targets and Their Exploration in Tumour Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to DHX9 Helicase in R-Loop Resolution
For Immediate Release
A Deep Dive into the Core Functions and Therapeutic Potential of DHX9 Helicase in Maintaining Genomic Stability
This technical guide offers an in-depth exploration of the DExH-box helicase 9 (DHX9), a critical enzyme in the intricate process of R-loop resolution. R-loops, three-stranded nucleic acid structures, are increasingly recognized for their roles in both normal physiological processes and as potent sources of genomic instability when dysregulated. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of DHX9's multifaceted functions, its enzymatic activity, the experimental methodologies used to study it, and its potential as a therapeutic target.
Introduction: The Enigmatic Role of DHX9 in R-Loop Homeostasis
DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved SF2 superfamily helicase essential for a multitude of cellular processes, including DNA replication, transcription, translation, and RNA processing.[1] A key function of DHX9 is its involvement in the metabolism of R-loops. These structures, consisting of an RNA:DNA hybrid and a displaced single-stranded DNA, can be either beneficial or detrimental depending on their location and persistence.[2]
While DHX9 is primarily recognized for its role in resolving R-loops to prevent transcription-replication conflicts and DNA damage, emerging evidence reveals a paradoxical function.[3][4] In contexts of impaired RNA splicing, DHX9 can paradoxically promote the formation of pathological R-loops.[5][6] This dual functionality underscores the complexity of R-loop regulation and positions DHX9 as a critical node in maintaining genome integrity. Dysregulation of DHX9 has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it a compelling target for therapeutic intervention.[7][8]
The Core Mechanism: How DHX9 Resolves R-Loops
DHX9 utilizes its ATP-dependent helicase activity to unwind a variety of nucleic acid structures. In vitro studies have demonstrated that DHX9 exhibits a preference for unwinding R-loops and G-quadruplexes, structures that can impede the progress of both transcription and replication machinery.[1][9] The enzyme translocates along the nucleic acid lattice in a 3' to 5' direction, actively separating the RNA strand from the DNA template.[9]
A Context-Dependent Dual Functionality
The decision for DHX9 to either resolve or promote R-loops appears to be intricately linked to the cellular context, particularly the availability of splicing factors.[5][10]
-
In Normal Cells: DHX9 associates with RNA Polymerase II (Pol II) during transcription. Its helicase activity is thought to unwind the nascent RNA, facilitating the recruitment of splicing factors. This action prevents the newly synthesized RNA from re-annealing to the DNA template, thus suppressing R-loop formation.[3][10]
-
In Cells with Defective Splicing: When splicing factors are limited, the unwound nascent RNA, facilitated by DHX9, has a higher propensity to invade the DNA duplex, leading to the formation of stable and often pathogenic R-loops.[5][11] This can trap RNA Pol II on the chromatin, creating obstacles for DNA replication forks and leading to replication stress and DNA damage.[6]
Post-Translational Regulation of DHX9 Activity
The function of DHX9 in R-loop resolution is tightly regulated by post-translational modifications:
-
SUMOylation: SUMOylation of DHX9 at lysine 120 is crucial for its function in suppressing R-loop-associated genome instability.[12][13] This modification enhances DHX9's interaction with other R-loop processing factors, such as PARP1 and DDX21, through SUMO-interacting motifs.[12][13]
-
Phosphorylation: In response to genotoxic stress, the ATR kinase phosphorylates DHX9 at serine 321.[14] This phosphorylation event is critical for DHX9's association with R-loops and its interaction with DNA damage response proteins like γH2AX, BRCA1, and RPA, thereby facilitating the resolution of stress-induced R-loops.[14][15]
Quantitative Analysis of DHX9 Function
The following tables summarize key quantitative data related to DHX9's helicase activity and its impact on cellular R-loop levels and DNA damage.
Table 1: Substrate Specificity of DHX9 Helicase
| Substrate | Relative Unwinding Efficiency | Reference |
| RNA G-quadruplex | Most Efficient | [1] |
| R-loop | ~5-7 fold > RNA/DNA forks | [1] |
| DNA G-quadruplex | High | [1][9] |
| D-loop | High | [1] |
| RNA fork | Moderate | [1] |
| DNA fork | Least Efficient | [1] |
Table 2: Cellular Consequences of DHX9 Depletion
| Cellular Phenotype | Method of Measurement | Quantitative Change | Reference |
| R-loop Accumulation | Immunofluorescence (S9.6 antibody) | Significant increase in fluorescence intensity | [16] |
| DNA Damage (γH2AX) | Immunofluorescence / Flow Cytometry | Significant increase in γH2AX foci/MFI | [4][16] |
| Stalled Replication Forks | DNA Fiber Assay | Significant increase in the percentage of stalled forks | [16][17] |
| Cell Viability | Cell Titer-Glo | Decreased | [13] |
Signaling and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for understanding DHX9's role in R-loop resolution.
Experimental Protocols
Detailed methodologies are essential for the accurate study of DHX9 and R-loops.
DNA-RNA Immunoprecipitation Sequencing (DRIP-Seq)
This is the gold-standard method for genome-wide mapping of R-loops.[18][19]
Objective: To enrich and sequence genomic regions containing DNA:RNA hybrids.
Methodology:
-
Genomic DNA (gDNA) Extraction: Carefully extract high-molecular-weight gDNA from cells or tissues under conditions that preserve R-loop structures. Avoid methods that may introduce single-strand breaks or denature DNA.
-
gDNA Fragmentation: Fragment the gDNA to a desired size range (typically 200-500 bp). This can be achieved by sonication (sDRIP-seq for higher resolution) or a cocktail of restriction enzymes that do not cut within regions of interest.[20]
-
Immunoprecipitation (IP): Incubate the fragmented gDNA with the S9.6 monoclonal antibody, which specifically recognizes DNA:RNA hybrids.[18][21]
-
Capture: Add Protein A/G magnetic beads to the mixture to capture the antibody-hybrid complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound DNA fragments.
-
Elution: Elute the enriched DNA:RNA hybrids from the beads.
-
Nucleic Acid Purification: Purify the eluted nucleic acids. For sequencing the DNA component, treatment with RNase A and RNase T1 can be performed to remove the RNA strand.
-
Negative Control: A crucial control involves treating an aliquot of the fragmented gDNA with RNase H, which specifically degrades the RNA in DNA:RNA hybrids, prior to immunoprecipitation.[20] This should result in a significant reduction of the DRIP signal.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and the input control. Perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome. Use peak-calling algorithms (similar to those used for ChIP-seq) to identify regions of R-loop enrichment.[19]
In Vitro Helicase Assay
Objective: To measure the enzymatic activity of purified DHX9 on a specific nucleic acid substrate (e.g., a synthetic R-loop).
Methodology:
-
Substrate Preparation: Synthesize and label a model R-loop substrate. This typically involves annealing a radiolabeled or fluorescently-labeled RNA oligonucleotide to a complementary region within a longer single-stranded DNA molecule, which itself is partially annealed to another DNA strand, creating a bubble structure containing the RNA:DNA hybrid.
-
Protein Purification: Purify recombinant DHX9 protein. A helicase-dead mutant (e.g., K417R) should also be purified to serve as a negative control.[17][22]
-
Reaction Setup: Prepare a reaction mixture containing helicase buffer, ATP, the labeled R-loop substrate, and varying concentrations of purified DHX9 protein.
-
Initiation and Incubation: Initiate the reaction by adding the protein or ATP and incubate at 37°C for a defined period (e.g., 10-30 minutes).[22]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a proteinase and a detergent (like SDS) to denature the helicase, and a competing unlabeled oligonucleotide to prevent re-annealing.
-
Product Analysis: Separate the unwound (single-stranded RNA) and substrate (R-loop) species using native polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the gel using autoradiography or fluorescence imaging and quantify the percentage of the unwound substrate. This data can be used to determine kinetic parameters.
Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with DHX9 in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing endogenous or tagged DHX9 using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to DHX9 (or the tag). A non-specific IgG antibody should be used as a negative control.
-
Immunocomplex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
RNase Treatment Control: To determine if an interaction is RNA-dependent, an aliquot of the lysate can be treated with RNase A prior to the IP. A loss or reduction of the interaction after RNase treatment indicates an RNA-mediated association.[10]
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners (e.g., BRCA1, PARP1). Alternatively, mass spectrometry can be used for unbiased identification of novel interactors.[4]
DHX9 in Disease and as a Therapeutic Target
The critical role of DHX9 in maintaining genomic stability makes its dysregulation a contributing factor to several diseases.
-
Cancer: DHX9 is overexpressed in various cancers.[23] Its role in resolving R-loops and facilitating DNA repair can contribute to the survival of cancer cells experiencing high levels of replication stress. Conversely, targeting DHX9 can induce the accumulation of R-loops and dsRNA, triggering an innate immune response (via the cGAS-STING pathway) and enhancing the efficacy of immunotherapies, particularly in immunologically "cold" tumors like small cell lung cancer.[16][17]
-
Neurodevelopmental Disorders: Monoallelic variations in the DHX9 gene have been linked to a spectrum of neurological conditions, from severe neurodevelopmental disorders to Charcot-Marie-Tooth disease.[7][8] Some pathogenic variants lead to increased R-loop levels and DNA double-strand breaks, highlighting the importance of proper R-loop regulation for neuronal homeostasis.[7][8]
The dual nature of DHX9 presents both challenges and opportunities for therapeutic development. Inhibiting its helicase activity could be a strategy to induce synthetic lethality in cancers with specific DNA repair defects or to stimulate an anti-tumor immune response. However, the potential for promoting pathological R-loops in certain contexts necessitates a thorough understanding of the cellular environment and the development of highly specific inhibitors.
Conclusion
DHX9 is a master regulator of R-loop homeostasis, wielding its helicase activity to either suppress or, in specific contexts, promote the formation of these influential nucleic acid structures. Its intricate regulation through post-translational modifications and its complex interplay with the transcription, splicing, and DNA repair machineries place it at the heart of genome maintenance. The quantitative data and detailed protocols provided in this guide serve as a critical resource for the scientific community. A deeper understanding of DHX9's function will undoubtedly pave the way for innovative therapeutic strategies targeting R-loop-associated diseases.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helicases in R-loop Formation and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. mdaconference.org [mdaconference.org]
- 8. Monoallelic variation in DHX9, the gene encoding the DExH-box helicase DHX9, underlies neurodevelopment disorders and Charcot-Marie-Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability [ideas.repec.org]
- 13. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DRIP-Seq Service – High-Resolution R-Loop Detection Pipeline - CD Genomics [rna.cd-genomics.com]
- 19. DRIP-seq - Wikipedia [en.wikipedia.org]
- 20. Mapping R-loops and RNA:DNA hybrids with S9.6-based immunoprecipitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA-RNA immunoprecipitation (DRIP) protocol | Abcam [abcam.com]
- 22. TDRD3 promotes DHX9 chromatin recruitment and R-loop resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Dual Role of DHX9 in Viral Replication and Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DExD/H-box helicase 9, commonly known as DHX9 or RNA Helicase A (RHA), is a ubiquitous and multifunctional protein integral to numerous cellular processes, including DNA replication, transcription, and RNA processing.[1] Its profound involvement in nucleic acid metabolism places it at a critical intersection with viral life cycles. Viruses, being obligate intracellular parasites, frequently co-opt host machinery for their propagation. DHX9 is a prime example of a host factor that is both exploited by viruses to facilitate their replication and transcription, and simultaneously utilized by the host as a key component of the innate antiviral defense system. This technical guide provides an in-depth analysis of the multifaceted roles of DHX9 in virology, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers and drug development professionals in this field.
The Dichotomous Function of DHX9 in Viral Infections
DHX9's interaction with viruses is a complex interplay of pro-viral and anti-viral activities, often dependent on the specific virus, cell type, and the subcellular localization of DHX9.[2][3] This duality underscores a continuous evolutionary battle between virus and host for control of this essential helicase.[2]
Pro-Viral Activities of DHX9
Numerous viruses from diverse families have been shown to hijack DHX9 to promote various stages of their life cycle, from transcription and translation to nuclear export of viral components.[1][4] DHX9's ability to unwind both DNA and RNA duplexes, as well as complex secondary structures like R-loops and G-quadruplexes, makes it a versatile tool for viral propagation.[1]
Key pro-viral functions include:
-
Enhancement of Viral Transcription: DHX9 can be recruited to viral promoters to stimulate transcription. A classic example is its interaction with the HIV-1 trans-activation response element (TAR) RNA, where it facilitates transcriptional elongation.[1][4]
-
Facilitation of Viral RNA Translation: For certain viral mRNAs containing structured 5' untranslated regions (UTRs), DHX9's helicase activity is crucial for unwinding these structures, thereby enabling efficient translation initiation.[1][5]
-
Promotion of Viral RNA Nuclear Export: DHX9 can mediate the nuclear export of viral RNAs. It has been shown to interact with the constitutive transport element (CTE) of type D retroviruses and cooperate with the HIV-1 Rev protein to facilitate the export of viral transcripts.[4]
-
Enhancement of Reverse Transcription: In the context of retroviruses like HIV-1, virion-associated DHX9 has been demonstrated to enhance the processivity of reverse transcriptase on the viral genomic RNA.[6]
Anti-Viral Activities of DHX9
Conversely, the host cell employs DHX9 as a crucial component of its intrinsic and innate immune defenses against viral invaders.[2]
Key anti-viral functions include:
-
Nucleic Acid Sensing and Innate Immune Activation: DHX9 can act as a pattern recognition receptor (PRR) that senses viral nucleic acids. In plasmacytoid dendritic cells (pDCs), it has been identified as a sensor for CpG DNA, leading to cytokine induction via interaction with MyD88.[2][7] It can also interact with viral RNA in myeloid dendritic cells, activating antiviral responses through the mitochondrial antiviral-signaling protein (MAVS) pathway.[2]
-
Transcriptional Co-activator for Antiviral Genes: In the nucleus, DHX9 can function as a transcriptional coactivator to promote the expression of antiviral cytokines. It achieves this by physically associating with NF-κB p65 and RNA Polymerase II, bridging their interaction at the promoters of genes like IFN-β and IL-6 in response to DNA virus infection.[7][8]
-
Formation of Antiviral Granules: During infection with certain viruses, such as Myxoma virus (MYXV), DHX9 can translocate from the nucleus to the cytoplasm and form unique "antiviral granules."[2][9] These granules are distinct from canonical stress granules and function by sequestering viral proteins and double-stranded RNA (dsRNA), thereby restricting viral replication.[2]
-
Restriction of Lytic Replication: In some cases, DHX9 can act as a direct inhibitor of viral replication. For example, knockdown of DHX9 leads to a significant increase in the production of infectious Epstein-Barr virus (EBV) virions, suggesting an inhibitory role in its lytic cycle.[4] Similarly, DHX9 has been shown to inhibit the replication of Zika virus (ZIKV) and Dengue virus (DENV).[10]
Quantitative Data on DHX9's Role in Viral Replication
The following tables summarize quantitative data from key studies, illustrating the impact of DHX9 modulation on viral replication and host response.
| Virus | Cell Type | DHX9 Modulation | Effect on Viral Titer/Replication | Fold Change (approx.) | Reference |
| Epstein-Barr Virus (EBV) | 293T cells | siRNA knockdown | Increase in infectious virion production | 4-fold increase | [4] |
| Epstein-Barr Virus (EBV) | 293T cells | siRNA knockdown | Increase in released EBV genomes | 3 to 4-fold increase | [4] |
| Myxoma Virus (MYXV) | Human cancer cells | siRNA knockdown | Enhanced viral replication | Significant enhancement | [2][3] |
| MHV-68 (DNA virus) | NIH3T3 cells | shRNA knockdown | Increased virus titers | Higher in knockdown | [11] |
| Zika Virus (ZIKV) | SK-N-BE(2) cells | siRNA knockdown | Increased viral copy numbers and titers | Significantly increased | [10] |
| Dengue Virus (DENV) | SK-N-BE(2) cells | siRNA knockdown | Increased viral copy numbers and titers | Significantly increased | [10] |
| Condition | Cell Type | DHX9 Modulation | Effect on Host Gene Expression | Fold Change (approx.) | Reference |
| MHV-68 or HSV-1 infection | Bone Marrow-Derived Macrophages | Macrophage-specific knockout (LysM-cre Dhx9f/f) | Attenuated levels of Il-6, Ifn-β, Tnf, and Il-1β transcripts | Significantly attenuated | [11] |
| Epstein-Barr Virus (EBV) Lytic Induction | 293T cells | siRNA knockdown | Increase in late gene transcript levels (both SM-dependent and -independent) | 3-fold increase | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the role of DHX9 in viral infection.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is adapted from studies investigating the interaction between DHX9 and viral or host proteins.[4][11]
Objective: To determine if DHX9 physically interacts with a protein of interest (e.g., a viral protein or a host transcription factor) within a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells (or other appropriate cell line) to 70-80% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Co-transfect cells with plasmids expressing FLAG-tagged DHX9 and HA-tagged protein of interest using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
-
Viral Infection (if applicable):
-
At 24-36 hours post-transfection, infect the cells with the virus of interest (e.g., MHV-68 at a Multiplicity of Infection (MOI) of 2) for the desired time period (e.g., 12 hours).[11]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Incubate a portion of the pre-cleared lysate with an anti-FLAG antibody (for FLAG-DHX9) or a control IgG overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins and input lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-HA (to detect the interacting protein) and anti-FLAG (to confirm immunoprecipitation of DHX9) antibodies.
-
Detect the proteins using an appropriate secondary antibody and chemiluminescence substrate.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is based on methodologies used to study the recruitment of DHX9 to specific gene promoters.[11]
Objective: To determine if DHX9 is recruited to the promoter regions of specific antiviral genes (e.g., IL-6, IFN-β) during viral infection.
Methodology:
-
Cell Treatment and Cross-linking:
-
Culture cells (e.g., NIH3T3 or primary macrophages) and infect with a DNA virus (e.g., MHV-68) or treat with a stimulus (e.g., IFN-β).
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Sonication:
-
Wash cells with ice-cold PBS and lyse them in a series of buffers to isolate the nuclei.
-
Resuspend the nuclear pellet in a sonication buffer (e.g., 50 mM HEPES pH 7.9, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS).
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody against DHX9 or a control IgG.
-
Add Protein A/G agarose beads and incubate for 2 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of the target genes (IL-6, IFN-β) and a control region (e.g., GAPDH).
-
Calculate the fold enrichment of DHX9 binding relative to the IgG control.[11]
-
Lentiviral shRNA Knockdown and Viral Titer Assay
This protocol is a composite of methods used to assess the effect of DHX9 depletion on viral production.[4][11]
Objective: To determine the impact of reduced DHX9 expression on the production of infectious viral particles.
Methodology:
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles expressing shRNAs targeting DHX9 or a non-targeting control shRNA in HEK293T cells by co-transfecting with packaging and envelope plasmids.
-
Harvest the lentivirus-containing supernatant and use it to transduce the target cells (e.g., NIH3T3 or 293T cells).
-
Select for transduced cells using puromycin.
-
-
Confirmation of Knockdown:
-
Confirm the knockdown of DHX9 expression by Western blotting and RT-qPCR.
-
-
Viral Infection:
-
Infect the DHX9-knockdown and control cells with the virus of interest (e.g., MHV-68 or EBV) at a defined MOI.
-
-
Viral Titer Assay (Plaque Assay or TCID50):
-
At various time points post-infection, harvest the cell culture supernatant.
-
Perform serial dilutions of the supernatant and use them to infect a monolayer of permissive cells (e.g., Vero cells for plaque assays).
-
After an incubation period, fix and stain the cells to visualize and count plaques (for plaque-forming units, PFU/mL) or assess cytopathic effect (for 50% tissue culture infectious dose, TCID50/mL).
-
Compare the viral titers from DHX9-knockdown and control cells.
-
Visualizing DHX9's Molecular Interactions and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows involving DHX9.
Caption: DHX9's role in innate immune signaling pathways.
Caption: Pro-viral functions of DHX9 in the HIV-1 life cycle.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From promoting to inhibiting: diverse roles of helicases in HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virion-associated, host-derived DHX9/RNA helicase A enhances the processivity of HIV-1 reverse transcriptase on genomic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A DNA-sensing-independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB-mediated innate immunity against DNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of antiviral RNAi regulators, ILF3/DHX9, recruit at ZIKV stem loop B to protect against ZIKV induced microcephaly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of DHX9 in Genomic Stability: Consequences of Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme essential for a myriad of cellular processes, including transcription, translation, and RNA processing.[1] A growing body of evidence highlights its critical role as a guardian of genomic stability.[1][2][3] This technical guide delineates the multifaceted functions of DHX9 in maintaining the integrity of the genome, explores the profound consequences of its inhibition, and details the experimental methodologies used to investigate these effects. The inhibition of DHX9 is emerging as a promising therapeutic strategy in oncology, particularly for tumors exhibiting inherent genomic instability.[2][4][5]
Introduction: DHX9 - A Key Player in Nucleic Acid Metabolism
DHX9 is a highly conserved SF2 DExH-box helicase that unwinds a variety of nucleic acid structures, including DNA and RNA duplexes, as well as more complex conformations such as R-loops, D-loops, G-quadruplexes, and intramolecular triplexes (H-DNA).[1][6][7][8] Its ability to resolve these structures is fundamental to its function in DNA replication, repair, and the regulation of gene expression.[1][9] DHX9 interacts with a host of proteins involved in the DNA damage response (DDR), including BRCA1, PARP1, and components of the ATR-Chk1 pathway, underscoring its central role in genome maintenance.[10][11][12]
Consequences of DHX9 Inhibition on Genomic Stability
The targeted inhibition or depletion of DHX9 sets off a cascade of events that compromise genomic stability, primarily through three interconnected mechanisms: R-loop accumulation, replication stress, and impaired DNA repair.
R-Loop Accumulation and Transcriptional Stress
A primary and immediate consequence of DHX9 inhibition is the accumulation of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[10][13][14] While R-loops have physiological roles in gene regulation, their aberrant accumulation is a significant source of genomic instability.[14] DHX9 resolves R-loops, and its absence leads to their persistence.[15][16] This accumulation can physically obstruct the progression of both replication and transcription machinery, leading to collisions and subsequent DNA damage.[3]
Replication Stress and DNA Damage
DHX9 is crucial for smooth DNA replication.[17] It is found at origins of replication and its suppression impedes this process.[17] The accumulation of R-loops and other non-canonical DNA structures in DHX9-deficient cells creates formidable barriers to the replication machinery, resulting in an increased frequency of stalled and collapsed replication forks.[13] This phenomenon, known as replication stress, is a major driver of genomic instability.[13][18] Unresolved replication stress leads to the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[19]
Furthermore, the inhibition of DHX9 has been shown to activate the cGAS-STING pathway, a component of the innate immune system that senses cytoplasmic DNA.[13] This suggests that the DNA damage generated upon DHX9 loss is significant enough to result in the accumulation of DNA fragments in the cytoplasm.[13]
Impaired Homologous Recombination Repair
DHX9 plays a direct role in the repair of DSBs via the homologous recombination (HR) pathway.[11][20] HR is a high-fidelity repair mechanism that is essential for maintaining genomic integrity. Cells deficient in DHX9 exhibit impaired recruitment of key HR factors, such as BRCA1, RPA, and RAD51, to sites of DNA damage.[11][19][20] This deficiency renders cells unable to efficiently repair DSBs through HR, leading to an increased reliance on more error-prone repair pathways and a heightened sensitivity to DNA-damaging agents, particularly PARP inhibitors.[21]
Quantitative Data on DHX9 Inhibition and Genomic Instability
The following tables summarize quantitative data from various studies on the effects of DHX9 depletion or inhibition.
| Cell Line | Method of DHX9 Inhibition | Phenotype | Quantitative Measurement | Reference |
| MRC-5 | shRNA | Premature Senescence | >2-fold reduction in growth rate | [17] |
| MRC-5 | shRNA | Cell Cycle Arrest | Increase in G0/G1 phase, decrease in S and G2 phases | [17] |
| U2OS | siRNA | Increased Mutagenesis (H-DNA) | Significant increase in deletion mutations | [8] |
| SCLC cells | sgRNA | Increased Stalled Forks | Significant increase in the proportion of stalled forks | [13] |
| HeLa | siRNA | R-loop Accumulation | Quantified increase in S9.6 signal (dot blot) | [22] |
| Cell Line | Method of DHX9 Inhibition | DNA Damage Marker | Quantitative Measurement | Reference |
| SCLC cells | sgRNA | γH2AX foci | Increase in γH2AX positive cells | [13] |
| DHX9-deficient IECs | Genetic knockout | Comet Assay | Increased tail moment in neutral comet assay | [22] |
| MRC-5 | shRNA | p53 activation | Increased levels of p53 and p21 | [23] |
Signaling Pathways Affected by DHX9 Inhibition
The inhibition of DHX9 impacts several critical signaling pathways involved in the DNA damage response and immune activation.
Experimental Protocols
Depletion of DHX9 using RNAi
Objective: To knockdown the expression of DHX9 in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
siRNA targeting DHX9 (and non-targeting control)
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Protocol:
-
One day prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the DHX9 siRNA (and non-targeting control) in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, or other functional assays).
DNA-RNA Immunoprecipitation (DRIP) followed by qPCR
Objective: To quantify R-loop levels at specific genomic loci.
Materials:
-
S9.6 antibody (specific for DNA-RNA hybrids)
-
Protein A/G magnetic beads
-
Genomic DNA extraction kit
-
Restriction enzymes
-
DRIP buffer (e.g., 10 mM sodium phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)
-
Proteinase K
-
qPCR primers for target and control regions
-
qPCR master mix
Protocol:
-
Isolate high-quality genomic DNA from control and DHX9-depleted cells.
-
Digest the genomic DNA with a cocktail of restriction enzymes that do not cut within the regions of interest to be analyzed by qPCR.
-
Incubate a portion of the digested DNA with RNase H as a negative control.
-
Incubate the digested genomic DNA with the S9.6 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-DNA-RNA hybrid complexes.
-
Wash the beads several times with DRIP buffer.
-
Elute the immunoprecipitated DNA-RNA hybrids using elution buffer and treat with Proteinase K to digest the antibody.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the genomic regions of interest and a negative control region.
-
Quantify the enrichment of R-loops by comparing the qPCR signal from the immunoprecipitated DNA to the input DNA and normalize to the control region.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. oncotarget.com [oncotarget.com]
- 8. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination | Semantic Scholar [semanticscholar.org]
- 12. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. TDRD3 promotes DHX9 chromatin recruitment and R-loop resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
foundational research on ATP-dependent RNA helicase A
An In-depth Technical Guide to ATP-dependent RNA Helicase A (DHX9)
Introduction
ATP-dependent RNA helicase A, commonly known as DHX9, is a multifunctional enzyme belonging to the DExH-box family of helicases (Superfamily 2).[1][2] Also referred to as Nuclear DNA Helicase II (NDH II) or RNA Helicase A (RHA), DHX9 is a highly conserved and abundant nuclear protein essential for a vast array of cellular processes.[1][3] It utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures, including double-stranded (ds) RNA, dsDNA, and RNA/DNA hybrids.[1][2][4] This activity places DHX9 at the core of gene expression regulation, with critical roles in DNA replication, transcription, RNA processing, translation, and the maintenance of genomic stability.[1][2][5] Consequently, the dysregulation of DHX9 is implicated in numerous human diseases, most notably cancer and viral infections, making it an increasingly attractive target for therapeutic development.[5][6][7]
Structure and Functional Domains
DHX9 is a large, multi-domain protein whose architecture is crucial for its diverse functions. The primary structure consists of a conserved helicase core flanked by specialized N- and C-terminal domains.[1][2][4] Crystal structures of human, dog, and cat DHX9 have been resolved, revealing a high degree of conservation with its Drosophila orthologue, Maleless (MLE).[4][8]
-
N-Terminal Region : Contains two double-stranded RNA-binding domains (dsRBDs) which are critical for substrate recognition and binding.[1][9]
-
Helicase Core : This central engine is composed of two RecA-like domains (RecA1 and RecA2) that contain the characteristic and highly conserved DExH-box motifs (specifically a DEIH sequence for DHX9) responsible for ATP binding and hydrolysis.[1][4]
-
C-Terminal Region : This region houses several key domains including a helicase-associated domain (HA2), an oligonucleotide/oligosaccharide-binding (OB) fold, a nuclear transport domain, and an Arginine-Glycine-Glycine (RGG) box, which is involved in binding single-stranded DNA.[1][2][4]
Caption: A schematic of the multi-domain structure of the DHX9 protein.
Biochemical Activity and Substrate Specificity
DHX9 is an NTP-dependent helicase that unwinds a wide variety of nucleic acid substrates in a 3' to 5' direction.[10] Its enzymatic activity is not strictly limited to RNA, as it efficiently resolves dsDNA and RNA/DNA hybrids.[1][4] In vitro studies have demonstrated a preference for substrates containing a 3' single-stranded tail, which likely serves as an initial loading site for the enzyme.[1]
Beyond simple duplexes, DHX9 shows robust activity on more complex, non-canonical nucleic acid structures that can impede cellular processes:
-
R-loops : Three-stranded structures composed of an RNA/DNA hybrid and a displaced single DNA strand.[3]
-
G-quadruplexes (G4) : Secondary structures formed in guanine-rich nucleic acid sequences. DHX9 is one of the few helicases known to unwind both DNA and RNA G-quadruplexes.[1]
-
Triplex DNA (H-DNA) : A three-stranded DNA structure.[1][4][11]
The order of unwinding efficiency for various substrates has been reported as: RNA G-quadruplexes > R-loops > DNA G-quadruplexes > D-loops > RNA forks > DNA forks.[1]
Core Cellular Functions and Signaling Pathways
DHX9's multifaceted nature involves it in numerous interconnected cellular pathways, from the nucleus to the cytoplasm.
Maintenance of Genomic Stability and DNA Replication
A primary function of DHX9 is to preserve genome integrity by resolving non-B DNA structures that can cause replication stress and lead to DNA damage.[3][6] It is particularly crucial for suppressing R-loops, which form naturally during transcription but can stall replication forks if they persist.[3] By unwinding the RNA/DNA hybrid, DHX9 facilitates the progression of the replication machinery.[6] This function is underscored by its physical and functional interactions with key DNA replication and repair proteins, including BRCA1, Proliferating Cell Nuclear Antigen (PCNA), and Werner (WRN) helicase.[1][6]
Caption: DHX9's role in preventing replication stress by resolving R-loops.
Transcriptional and Post-Transcriptional Regulation
DHX9 acts as a transcriptional coactivator by bridging transcription factors with the RNA Polymerase II machinery.[10] It has been shown to interact with factors like NF-κB p65 and CREB-binding protein (CBP)/p300 to enhance the transcription of specific genes.[5]
Furthermore, DHX9 is deeply involved in RNA processing. It collaborates with the RNA editase ADAR to resolve long dsRNA structures that arise from the transcription of repetitive elements (e.g., Alu sequences) in introns.[12] This prevents the accumulation of nuclear dsRNA, which could otherwise trigger a detrimental innate immune response in the cytoplasm.[12]
Innate Immunity and Viral Response
DHX9 functions as a crucial sensor in the innate immune system. In certain cell types, it can recognize cytosolic viral DNA and dsRNA, leading to the activation of the NF-κB signaling pathway.[3] Upon viral infection, nuclear DHX9 associates with NF-κB p65 and RNA Polymerase II at the promoters of antiviral genes (e.g., cytokines), enhancing their transcription and promoting an effective antiviral state.[5][9] This highlights a nuclear, DNA-sensing-independent role in immunity.[9]
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. accenttx.com [accenttx.com]
- 5. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Crystal structures of the DExH-box RNA helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Role of RNA Helicase and Editase in RNA processing [molgen.mpg.de]
A Preliminary Investigation of Dhx9-IN-17 as a Potential Therapeutic Agent in Neurodegenerative Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no published research directly investigating the effects of Dhx9-IN-17 in the context of neurodegenerative disorders. This document serves as a preliminary technical guide, hypothesizing the potential relevance and investigational pathways for this compound in this field, based on the established roles of its target, the DExH-box helicase 9 (DHX9), in neuronal function and disease.
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a ubiquitously expressed enzyme crucial for a multitude of cellular processes, including transcription, RNA processing, DNA replication, and the maintenance of genomic stability.[1][2] Emerging evidence has firmly implicated dysregulation of DHX9 in the pathology of various neurodevelopmental and neurodegenerative conditions.[3][4][5] Pathogenic variants in the DHX9 gene are associated with a spectrum of disorders, from severe neurodevelopmental syndromes to Charcot-Marie-Tooth disease, underscoring its critical role in the nervous system.[3][6][7]
The primary function of DHX9 as an RNA/DNA helicase involves the unwinding of nucleic acid structures, most notably R-loops—three-stranded structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA.[5][8][9] The accumulation of R-loops is a known driver of genomic instability and has been linked to several neurodegenerative diseases.[8][10] DHX9's role in resolving these structures, as well as its participation in the DNA damage response (DDR) through interactions with proteins like BRCA1, places it at a critical nexus of neuronal health and disease.[5][11][12]
This compound is a small molecule inhibitor of DHX9. While its development has primarily been in the context of oncology, its ability to modulate the activity of a key regulator of neuronal genomic integrity presents a compelling, albeit unexplored, avenue for therapeutic intervention in neurodegenerative disorders. This guide outlines the foundational knowledge of DHX9 in the nervous system and proposes a roadmap for the preliminary investigation of this compound in this new therapeutic area.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on DHX9 function and dysfunction, providing a baseline for hypothesizing the potential effects of this compound.
| Parameter | Cell/Organism | Condition | Quantitative Finding | Reference |
| ATPase Activity | Human Cell Lines | NDD-associated DHX9 variants (p.Gly411Glu, p.Arg761Gln) | Altered DHX9 ATPase activity | [3][5] |
| R-loop Levels | Human Cell Lines | Severe NDD-associated DHX9 variant (p.Arg141Gln) | Increased R-loop levels | [3][5] |
| DNA Damage | Human Cell Lines | Severe NDD-associated DHX9 variant (p.Arg141Gln) | Increased double-stranded DNA breaks | [3][5] |
| Protein Localization | Human Cell Lines | NLS missense DHX9 variants | Abnormal cytoplasmic accumulation | [3][5][7] |
| Behavioral Phenotype | Dhx9-/- mice | Constitutive knockout | Hypoactivity in novel environments, tremor, sensorineural hearing loss | [4][5] |
Signaling and Functional Pathways of DHX9 in Neurons
DHX9 is a central player in several interconnected pathways that are vital for neuronal function and survival. Understanding these pathways is key to postulating the effects of its inhibition.
DHX9 in R-loop Resolution and Transcription
DHX9 plays a dual role in R-loop metabolism. It can both promote the formation of R-loops and is also involved in their resolution, a function that is critical for preventing transcriptional stalling and DNA damage.[8][11][13] Its interaction with RNA Polymerase II suggests a direct role in transcription-associated processes.[11]
Caption: DHX9 interacts with RNA Pol II and resolves R-loops formed during transcription.
DHX9 in the DNA Damage Response
DHX9 is an important component of the DNA damage response (DDR) pathway. It is recruited to sites of DNA damage and interacts with key DDR proteins, including BRCA1, to facilitate homologous recombination repair.[5][12] This function is critical in post-mitotic neurons which accumulate DNA damage over a lifetime.[14][15][16]
Caption: DHX9 is recruited to DNA damage sites and facilitates homologous recombination.
Proposed Experimental Protocols for this compound Investigation
The following experimental workflows are proposed to conduct a preliminary investigation of this compound in the context of neurodegenerative disorders.
In Vitro Characterization of this compound Activity
Objective: To determine the inhibitory potency of this compound on DHX9's enzymatic activities.
Methodology:
-
DHX9 ATPase Assay:
-
Purified recombinant human DHX9 protein is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP and a suitable nucleic acid substrate (e.g., yeast RNA).
-
The amount of ADP produced, which is proportional to ATPase activity, is measured using a commercially available kit such as the Transcreener ADP² Assay or ADP-Glo™.[17][18]
-
IC50 values are calculated to determine the concentration of this compound required to inhibit 50% of DHX9's ATPase activity.
-
-
DHX9 Helicase Assay:
-
A fluorogenic assay is used with a double-stranded RNA or DNA/RNA hybrid substrate labeled with a fluorophore (e.g., TAMRA) and a quencher (e.g., BHQ).[19][20]
-
In the annealed state, the fluorescence is quenched.
-
Upon addition of DHX9 and ATP, the strands are unwound, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
The assay is performed with a titration of this compound to determine its effect on helicase activity, and IC50 values are calculated.
-
Caption: Workflow for in vitro characterization of this compound's inhibitory activity.
Cellular Assays in Neuronal Models
Objective: To assess the effects of this compound on R-loop formation, DNA damage, and neuronal viability in cultured cells.
Methodology:
-
Cell Culture: Use of human neuronal cell lines (e.g., SH-SY5Y) or primary rodent cortical neurons.
-
This compound Treatment: Cells are treated with a range of concentrations of this compound.
-
R-loop Analysis:
-
DNA is extracted from treated cells.
-
Dot-blot analysis is performed using the S9.6 antibody, which specifically recognizes DNA-RNA hybrids.
-
Quantification of the dot-blot signal provides a measure of global R-loop levels.
-
-
DNA Damage Assessment:
-
Immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.
-
Cells are fixed, permeabilized, and incubated with an anti-γH2AX primary antibody, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
The number of γH2AX foci per nucleus is quantified using fluorescence microscopy.[5]
-
-
Cell Viability Assay:
-
Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
This will determine the neurotoxic potential of this compound.
-
Caption: Workflow for cellular assays to evaluate the effects of this compound.
Investigation in Animal Models of Neurodegeneration
Objective: To evaluate the in vivo efficacy and safety of this compound in a relevant animal model of neurodegenerative disease.
Methodology:
-
Animal Model: A transgenic mouse model of a neurodegenerative disease characterized by R-loop accumulation or DNA damage pathology (e.g., models of Amyotrophic Lateral Sclerosis or Ataxia-Telangiectasia).
-
Drug Administration: this compound is administered to the animals (e.g., via oral gavage or intraperitoneal injection).
-
Behavioral Analysis: A battery of behavioral tests is conducted to assess motor function, cognitive performance, and disease progression.
-
Histopathological Analysis:
-
At the end of the study, brain and spinal cord tissues are collected.
-
Immunohistochemistry is performed to assess markers of neurodegeneration (e.g., neuronal loss, protein aggregates), R-loop levels (S9.6 staining), and DNA damage (γH2AX staining).
-
-
Biochemical Analysis:
-
Tissue lysates are prepared for Western blot analysis to measure levels of key proteins in the DHX9 and DDR pathways.
-
Conclusion and Future Directions
The inhibition of DHX9 by this compound represents a novel and, as yet, untested therapeutic strategy for neurodegenerative disorders. The rationale for such an approach is rooted in the fundamental role of DHX9 in maintaining genomic stability in neurons, a process that is increasingly recognized as a key factor in the pathogenesis of these diseases. The experimental framework outlined in this guide provides a systematic approach to a preliminary investigation of this compound, from basic in vitro characterization to in vivo proof-of-concept studies.
Future research should focus on elucidating the precise downstream consequences of DHX9 inhibition in different neuronal subtypes and in the context of specific disease-related genetic backgrounds. Furthermore, the development of brain-penetrant DHX9 inhibitors will be a critical step in translating this preclinical research into a viable therapeutic strategy. This preliminary investigation serves as a foundational step towards potentially repurposing a molecule from oncology to address the significant unmet medical need in neurodegeneration.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdaconference.org [mdaconference.org]
- 4. DHX9 variations underly wide spectrum of human neurodevelopmental disorders | BCM [bcm.edu]
- 5. Monoallelic variation in DHX9, the gene encoding the DExH-box helicase DHX9, underlies neurodevelopment disorders and Charcot-Marie-Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterozygous loss-of-function DHX9 variants are associated with neurodevelopmental disorders: Human genetic and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoallelic variation in DHX9, the gene encoding the DExH-box helicase DHX9, underlies neurodevelopment disorders and Charcot-Marie-Tooth disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DNA damage and repair regulate neuronal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repairing DNA Damage in Neurons | HMS Office for Graduate Education PhD Programs [dms.hms.harvard.edu]
- 16. The Response to Oxidative DNA Damage in Neurons: Mechanisms and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for DHX9-IN-17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHX9 (DExH-Box Helicase 9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes. Its roles span DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3][4] DHX9-IN-17 is a small molecule inhibitor of DHX9 with a reported EC50 of 0.161 µM in a cellular target engagement assay.[5] These application notes provide a detailed, though generalized, experimental protocol for the use of this compound in cell culture, based on available data for DHX9 inhibitors.
Mechanism of Action
DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures.[3] Inhibition of DHX9 is expected to disrupt these essential cellular processes. For instance, inhibition of DHX9 can lead to the accumulation of R-loops (RNA:DNA hybrids), induce replication stress, and trigger DNA damage responses.[6][7] This can subsequently lead to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on DHX9 activity.[6][8]
Data Presentation
Quantitative Data Summary
Due to the limited specific data for this compound, the following table includes representative data for a well-characterized DHX9 inhibitor, ATX968, to provide an expected range of activity.
| Compound | Assay Type | Cell Line(s) | Parameter | Value | Reference |
| This compound | Cellular Target Engagement | Not Specified | EC50 | 0.161 µM | [5] |
| ATX968 | Cell Proliferation (circBRIP1) | Not Specified | EC50 | 0.054 µM | [9] |
| ATX968 | Antiproliferative Assay | MSI-H/dMMR Colorectal Cancer Cells | IC50 | <1 µM | [6] |
| ATX968 | Antiproliferative Assay | MSS/pMMR Colorectal Cancer Cell Lines | IC50 | >1 µM | [6] |
Experimental Protocols
The following are generalized protocols for studying the effects of DHX9 inhibitors in a cell culture setting. These should be optimized for specific cell lines and experimental questions.
Cell Culture and Seeding
-
Cell Line Maintenance : Culture the selected cancer cell lines (e.g., colorectal, lung, or breast cancer cell lines) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Experiments :
-
For proliferation and viability assays (96-well plates), seed cells at a density of 2,000-10,000 cells per well.
-
For protein or RNA extraction (6-well plates), seed cells at a density of 200,000-500,000 cells per well.
-
For colony formation assays (6-well plates), seed cells at a low density (e.g., 500-1,000 cells per well).
-
This compound Treatment
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.
-
Working Solutions : On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell line and assay (e.g., ranging from 0.1 µM to 10 µM).
-
Treatment : Replace the existing medium with the medium containing this compound or the vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.1%.
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, 72 hours for proliferation assays; longer for colony formation assays).
Cell Proliferation Assay (EdU Incorporation)
This protocol is adapted from methods used for the DHX9 inhibitor ATX968.[6][10]
-
Cell Treatment : Seed cells in 96-well plates and treat with varying concentrations of this compound for the desired duration (e.g., 48 hours).
-
EdU Labeling : Two hours before the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to each well at a final concentration of 10 µM.
-
Fixation and Permeabilization :
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.2% Triton™ X-100 in PBS for 20 minutes.
-
-
Click-iT™ Reaction :
-
Wash cells twice with PBS.
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions (e.g., using Alexa Fluor™ 488 azide).
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Imaging :
-
Wash each well once with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI.
-
Image the plate using a high-content imaging system or fluorescence microscope.
-
-
Analysis : Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Colony Formation Assay
This protocol is based on general methodologies for assessing long-term cell survival.[6]
-
Cell Seeding and Treatment : Seed cells at a low density in 6-well plates. The next day, treat the cells with this compound or vehicle control.
-
Long-Term Culture : Replace the medium with fresh medium containing the inhibitor every 3-4 days for a period of 10-14 days, or until visible colonies are formed in the control wells.
-
Staining :
-
Wash the colonies gently with PBS.
-
Fix the colonies with 4% PFA or methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20-30 minutes.
-
-
Analysis :
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Scan or photograph the plates.
-
Quantify the number and area of colonies using image analysis software (e.g., ImageJ).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling cascade following DHX9 inhibition.
Caption: General workflow for cell-based assays.
References
- 1. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 化合物 this compound|T86198|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 7. DHX9 antibody | 6 products in Validated Antibody Database; 10 cited in the literature; 51 total from 15 suppliers [labome.com]
- 8. accenttx.com [accenttx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for DHX9-IN-17 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of DHX9-IN-17, a potent and selective inhibitor of the DExH-box helicase 9 (DHX9), in a mouse xenograft model of cancer. DHX9 is a multifunctional enzyme implicated in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its overexpression has been documented in numerous cancer types, and it is emerging as a critical therapeutic target, particularly in tumors with deficient DNA mismatch repair (dMMR) and high microsatellite instability (MSI).[2][3] Inhibition of DHX9 leads to replication stress, R-loop accumulation, DNA damage, and subsequent apoptosis in cancer cells, demonstrating its potential as a targeted anti-cancer therapeutic.[4][5]
This document outlines detailed experimental protocols, summarizes key preclinical data, and provides visual representations of the underlying biological pathways and experimental workflows to facilitate the successful implementation of this compound in in vivo studies.
Data Presentation
Table 1: In Vivo Efficacy of a DHX9 Inhibitor (ATX968) in a Colorectal Cancer Xenograft Model
| Cell Line | Mouse Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Key Findings | Reference |
| LS411N (MSI) | Xenograft | ATX968 | 300 mg/kg, b.i.d., oral | 105% regression | Strong and durable tumor regression was observed. | [6] |
| SW480 (MSS) | Xenograft | ATX968 | Not specified | Minimal effect | Demonstrates selectivity for MSI tumors. | [6] |
Note: ATX968 is a potent and selective DHX9 inhibitor, and its data is presented here as a surrogate for this compound due to the high likelihood of a similar mechanism of action and in vivo behavior.
Experimental Protocols
Formulation of this compound for Oral Administration
Objective: To prepare a stable and bioavailable formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: A common vehicle for hydrophobic small molecules is a mixture of PEG400, Tween 80, and an aqueous solution like methylcellulose or saline.[3][7][8] A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For compounds with low solubility, a formulation of 10% DMSO and 90% Corn Oil can be considered.[9]
-
Dissolving this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
In a sterile conical tube, add the appropriate volume of PEG400.
-
Add the this compound powder to the PEG400.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Emulsification:
-
Add the appropriate volume of Tween 80 to the this compound/PEG400 solution.
-
Vortex again to ensure a homogenous mixture.
-
-
Final Suspension:
-
Slowly add the 0.5% methylcellulose solution to the mixture while continuously vortexing to form a stable suspension.
-
Visually inspect the formulation for any precipitation or phase separation. The final formulation should be a uniform, opaque suspension.
-
-
Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
Mouse Xenograft Model Establishment and this compound Treatment
Objective: To establish a subcutaneous tumor xenograft model in mice and evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., MSI colorectal cancer cell line like LS411N)
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel or similar basement membrane matrix
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
Oral gavage needles
-
This compound formulation
-
Vehicle control formulation
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved method.
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
-
Randomization and Treatment Initiation:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer the this compound formulation by oral gavage at the desired dose (e.g., 300 mg/kg). A twice-daily (b.i.d.) dosing schedule has been shown to be effective for a similar DHX9 inhibitor.[6]
-
Control Group: Administer the vehicle control formulation using the same volume and schedule as the treatment group.
-
-
Treatment and Monitoring:
-
Continue treatment for the planned duration (e.g., 28 days).
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the mice daily for any signs of toxicity or distress.
-
-
Study Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or biomarker analysis).
-
Analyze the tumor growth data to determine the efficacy of this compound. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
-
Visualizations
DHX9 Signaling Pathway and Mechanism of this compound Action
Caption: DHX9 inhibition by this compound leads to R-loop accumulation, genomic instability, and p53-mediated apoptosis.
Experimental Workflow for a Mouse Xenograft Study
Caption: Step-by-step workflow for evaluating this compound efficacy in a mouse xenograft model.
Logical Relationship of DHX9 Inhibition and Cellular Outcomes
Caption: The logical cascade from DHX9 inhibition to tumor regression.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. journals.asm.org [journals.asm.org]
- 4. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Measuring DHX9 ATPase Activity with a Luminescence-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a crucial enzyme involved in a multitude of cellular processes.[1][2] As a member of the DExH-box family of helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind double-stranded DNA and RNA, as well as more complex nucleic acid structures like R-loops and G-quadruplexes.[1][3] This activity is integral to DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][4] Given its critical roles, DHX9 has emerged as a significant therapeutic target for various diseases, including cancer.[1][5]
This document provides detailed application notes and protocols for measuring the ATPase activity of DHX9 using a robust and sensitive luminescence-based assay. The featured method relies on the quantification of ADP produced during the ATPase reaction, which is directly proportional to DHX9 enzymatic activity.[5][6] This high-throughput adaptable assay is ideal for screening and characterizing potential DHX9 inhibitors in a drug discovery context.
Principle of the Luminescence Assay
The luminescence-based DHX9 ATPase assay quantifies the amount of ADP produced by the enzymatic reaction. The most common method utilizes the ADP-Glo™ Kinase Assay principle. In this system, after the DHX9-mediated ATP hydrolysis reaction, a reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP back into ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal. This signal is directly proportional to the initial amount of ADP generated and, therefore, to the DHX9 ATPase activity.[5][6][7]
Data Presentation
Table 1: Summary of Reagent Concentrations for DHX9 ATPase Assay
| Component | BPS Bioscience Kit | Accent Therapeutics Protocol | BellBrook Labs System |
| DHX9 Enzyme | 2.2 ng/µl (working) | 0.625 nM (final) | 4 nM (final) |
| Substrate (RNA/DNA) | DHX9 Substrate (25-fold dilution) | 15 nM dsRNA (final) | 0.1 mg/mL Yeast RNA |
| ATP | 1 mM (diluted) | 5 µM (final) | 50 µM |
| Assay Buffer | U2 Assay Buffer | 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2 | 50 mM Tris-HCl (pH 7.5), 0.25 mM MgCl2, 0.01% Triton X-100 |
| Plate Format | 96-well or 384-well | 384-well | 384-well |
Table 2: Example of DHX9 Inhibition Data
| Inhibitor | Concentration (µM) | % Inhibition of DHX9 ATPase Activity |
| GTPαS | 0 | 0 |
| 1 | 25 | |
| 10 | 70 | |
| 100 | 95 | |
| Note: This is example data based on typical inhibition curves. Actual results may vary. |
Experimental Protocols
This protocol is based on the widely used ADP-Glo™ luminescence assay format for measuring DHX9 ATPase activity.[5][6][7]
Materials and Reagents
-
Recombinant human DHX9 protein (e.g., BPS Bioscience, Cat. #102248)
-
DHX9 nucleic acid substrate (e.g., double-stranded RNA or DNA)
-
ATP solution
-
Assay Buffer (see Table 1 for examples)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
Test compounds (inhibitors/activators)
-
DMSO (for compound dilution)
Experimental Workflow
Figure 1. Experimental workflow for the DHX9 ATPase luminescence assay.
Detailed Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the assay buffer as required.
-
Dilute the DHX9 enzyme to the desired concentration (e.g., 2.2 ng/µl) in assay buffer.[6]
-
Dilute the nucleic acid substrate to the desired concentration in assay buffer.
-
Prepare serial dilutions of test compounds in assay buffer. Ensure the final DMSO concentration does not exceed 1%.[5]
-
Prepare a 10% DMSO solution in assay buffer to serve as a negative control.
-
-
Assay Plate Setup (96-well format example):
-
Add 17.5 µl of the diluted DHX9 enzyme solution to each well.
-
To the "Test Inhibitor" wells, add 2.5 µl of the diluted test compounds.
-
To the "Positive Control" and "Blank" wells, add 2.5 µl of the 10% DMSO solution.
-
Pre-incubate the plate at room temperature for 20-60 minutes.[6]
-
-
Enzymatic Reaction:
-
Add 2.5 µl of the diluted DHX9 substrate to the "Test Inhibitor" and "Positive Control" wells.
-
Add 2.5 µl of assay buffer to the "Blank" wells.[6]
-
Prepare the ATP solution by diluting it in the assay buffer.
-
Initiate the reaction by adding 2.5 µl of the diluted ATP solution to all wells. The final reaction volume is 25 µl.
-
Incubate the plate at room temperature for a set time, for example, 2 hours.[6]
-
-
Luminescence Detection:
-
Add 25 µl of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 45 minutes.[6]
-
Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for another 45 minutes.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the "Positive Control" (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
-
DHX9 in Cellular Signaling
DHX9 is a multi-domain protein that participates in various cellular pathways.[1] Its ATPase/helicase activity is crucial for its function as a transcriptional coactivator. For instance, in the innate immune response to DNA viruses, nuclear DHX9 interacts with NF-κB p65 and RNA Polymerase II (RNAPII) at the promoters of antiviral genes.[8][9] The ATPase-dependent helicase activity of DHX9 is essential for the recruitment of RNAPII to these promoters, thereby enhancing the transcription of inflammatory and antiviral genes.[8][9]
Figure 2. Role of DHX9 ATPase activity in transcriptional activation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luminescence Signal | Inactive enzyme | Ensure proper storage and handling of DHX9. Use a fresh aliquot. |
| Insufficient incubation time | Optimize the enzymatic reaction time. | |
| Incorrect reagent concentrations | Verify the concentrations of all reagents, especially ATP and substrate. | |
| High Background Signal | Contaminated reagents | Use fresh, nuclease-free water and reagents. |
| Assay plate interference | Use white, opaque plates recommended for luminescence assays. | |
| High Variability Between Replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times | Ensure all wells are treated consistently throughout the protocol. | |
| Compound Interference | Colored or fluorescent compounds | Test the compound alone at the highest concentration to check for interference with the luminescent signal.[5] |
Conclusion
The luminescence-based ATPase assay is a powerful tool for studying DHX9 activity and for the discovery of novel inhibitors. Its high sensitivity, broad dynamic range, and amenability to high-throughput screening make it an indispensable method in both basic research and drug development. By following the detailed protocols and considering the potential variables, researchers can obtain reliable and reproducible data on the enzymatic function of DHX9.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Helicase A - Wikipedia [en.wikipedia.org]
- 3. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accenttx.com [accenttx.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. accenttx.com [accenttx.com]
- 8. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Dhx9-IN-17 in CRISPR-Cas9 Screening: Uncovering Synthetic Lethal Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DExH-box helicase 9 (DHX9) is a multifunctional enzyme integral to various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation is implicated in numerous cancers, where it is often overexpressed.[3][4] DHX9's role in resolving R-loops and other non-canonical nucleic acid structures makes it a critical component of the DNA damage response (DDR).[5][6] Inhibition of DHX9 can lead to replication stress, DNA damage, and ultimately apoptosis, particularly in cancer cells with pre-existing genomic instability, such as those with microsatellite instability (MSI) and deficient mismatch repair (dMMR).[1][4]
Dhx9-IN-17 is a potent and selective small molecule inhibitor of DHX9. This application note describes a protocol for utilizing this compound in conjunction with a genome-wide CRISPR-Cas9 loss-of-function screen to identify synthetic lethal interactions. A synthetic lethal relationship occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone is tolerated. By treating a library of single-gene knockout cells with a sub-lethal concentration of this compound, we can identify gene knockouts that are selectively lethal in the presence of DHX9 inhibition. These synthetic lethal partners of DHX9 represent promising targets for combination cancer therapy.
Data Presentation
The following tables summarize the key quantitative data for DHX9 inhibitors. While limited data is available for this compound, data from the well-characterized DHX9 inhibitor ATX968 is included as a reference for the expected effects of DHX9 inhibition.
Table 1: In Vitro Potency of DHX9 Inhibitors
| Compound | Assay | EC50 / IC50 (µM) | Cell Line / Target |
| This compound | Cellular Target Engagement | 0.161 | - |
| ATX968 | circBRIP1 Cellular Assay | 0.054 | - |
| ATX968 | Proliferation (10-day assay) | < 1 | MSI-H/dMMR Colorectal Cancer Cell Lines |
| ATX968 | Proliferation (10-day assay) | > 1 | MSS/pMMR Colorectal Cancer Cell Lines |
Table 2: Cellular Effects of the DHX9 Inhibitor ATX968 in MSI-H/dMMR Colorectal Cancer Cells
| Cell Line | Treatment | Effect | Time Point |
| HCT116 | DHX9 siRNA | Decreased nascent DNA synthesis | 4 days |
| HCT116 | DHX9 siRNA | Time-dependent increase in apoptosis | 3-5 days |
| LS411N | 1 µM ATX968 | Increased γH2AX (DNA damage marker) | 48 hours |
| LS411N | 1 µM ATX968 | Increased phosphorylated-RPA32 (replication stress marker) | 48 hours |
| LS411N | 1 µM ATX968 | Decreased nascent DNA synthesis (EdU incorporation) | 4 days |
| LS411N | 1 µM ATX968 | Cell cycle arrest in late S-G2 phase | 3-5 days |
| LS411N | 1 µM ATX968 | Increased cleaved caspase 3 | 3 days |
| LS411N | 1 µM ATX968 | Increased Annexin V-positive apoptotic cells | 5 days |
Data for ATX968 is presented as a proxy to illustrate the expected biological consequences of DHX9 inhibition.[3][4]
Signaling Pathways and Experimental Workflow
DHX9 in DNA Damage Response and Replication Stress
DHX9 plays a crucial role at the intersection of transcription, DNA replication, and DNA repair. Its helicase activity is essential for resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and obstruct DNA replication forks. Unresolved R-loops lead to replication stress, DNA double-strand breaks (DSBs), and genomic instability. DHX9 interacts with key DDR proteins such as BRCA1 and components of the ATR signaling pathway to facilitate DNA repair.[7][8] Inhibition of DHX9 exacerbates these processes, leading to an accumulation of DNA damage and cell death, especially in cancer cells that are already vulnerable due to defects in other DNA repair pathways.
Caption: DHX9's role in resolving R-loops to prevent replication stress and DNA damage.
CRISPR-Cas9 Synthetic Lethality Screen Workflow
The experimental workflow for a pooled, negative selection CRISPR-Cas9 screen to identify synthetic lethal partners of DHX9 is outlined below. The screen aims to identify genes whose knockout sensitizes cells to this compound, leading to their depletion from the cell population.
Caption: Workflow for a pooled CRISPR-Cas9 screen to find synthetic lethal partners of DHX9.
Experimental Protocols
Cell Line Selection and Preparation
-
Cell Line Choice: Select a cancer cell line known to be sensitive to DHX9 inhibition. Microsatellite instable (MSI-H) colorectal cancer cell lines (e.g., HCT116, LS411N) are excellent candidates.[3][4]
-
Stable Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection (e.g., blasticidin).
-
Cas9 Activity Validation: Confirm Cas9 activity using a functional assay, such as the SURVEYOR nuclease assay or by targeting a surface protein (e.g., CD81) followed by FACS analysis.
Determination of this compound Sub-lethal Concentration
-
Cell Viability Assay: Plate the Cas9-expressing cells in a 96-well plate and treat with a serial dilution of this compound for the planned duration of the screen (e.g., 10-14 days).
-
IC50 Determination: Measure cell viability using a reagent such as CellTiter-Glo. Determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) for use in the screen. This concentration should exert selective pressure without causing excessive cell death in the overall population.
Pooled CRISPR-Cas9 Library Transduction
-
Library Selection: Choose a genome-wide or focused sgRNA library (e.g., targeting the druggable genome or DNA damage response genes).
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library.
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
CRISPR-Cas9 Screen with this compound
-
Initial Cell Collection (T0): Collect a sample of the transduced and selected cells to represent the initial sgRNA distribution.
-
Cell Plating and Treatment: Plate the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with the predetermined sub-lethal concentration of this compound.
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity. Replenish the media with fresh DMSO or this compound at each passage.
-
Final Cell Collection: At the end of the screen, harvest cells from both the control and treatment arms.
Data Analysis and Hit Identification
-
Genomic DNA Extraction: Isolate genomic DNA from the T0 and final cell pellets.
-
sgRNA Amplification and Sequencing: Amplify the sgRNA-containing regions from the genomic DNA by PCR and prepare the amplicons for next-generation sequencing (NGS).
-
Bioinformatic Analysis: Analyze the NGS data to determine the abundance of each sgRNA in each sample. Use algorithms like MAGeCK or BAGEL to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated control.
-
Hit Prioritization: Genes targeted by multiple depleted sgRNAs are considered high-confidence synthetic lethal hits. Further validation of these hits is required.
Conclusion
The combination of the potent DHX9 inhibitor this compound with a CRISPR-Cas9 screening platform provides a powerful approach to systematically identify synthetic lethal interactions. This strategy can uncover novel therapeutic targets for combination therapies, particularly in cancers that are dependent on DHX9 for their survival. The detailed protocols and conceptual framework provided in this application note offer a guide for researchers to implement this methodology in their own drug discovery and development efforts.
References
- 1. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting Apoptosis Induced by Dhx9-IN-17
Introduction
DHX9 is an ATP-dependent RNA/DNA helicase that plays a crucial role in various cellular processes, including transcription, RNA processing, and the maintenance of genomic stability.[1][2][3] It is essential for resolving complex DNA and RNA structures, such as R-loops, that can impede replication and transcription.[1][4] Inhibition of DHX9 can lead to increased replication stress, DNA damage, and genomic instability.[2][5][6] Dhx9-IN-17 is an inhibitor of the RNA helicase DHX9, with a reported EC50 of 0.161 μM in a cellular target engagement assay.[7] By disrupting the essential functions of DHX9, inhibitors like this compound can trigger programmed cell death, or apoptosis, in vulnerable cancer cells, making it a promising target for oncology research.[4][5] These application notes provide detailed protocols for researchers to reliably detect and quantify apoptosis induced by this compound.
Mechanism of Action: Dhx9 Inhibition to Apoptosis
The inhibition of DHX9's helicase activity by this compound disrupts the maintenance of genomic integrity.[4][5] This disruption leads to an accumulation of DNA/RNA hybrids (R-loops) and other secondary structures, which causes replication stress and DNA damage.[2][4] The cellular response to this damage can activate intrinsic apoptotic pathways, often involving the p53 signaling pathway, culminating in the activation of executioner caspases and the systematic dismantling of the cell.[2][4]
Caption: this compound induced apoptosis signaling pathway.
Recommended Assays for Apoptosis Detection
A multi-parametric approach is recommended to confirm apoptosis. The following methods assess different hallmarks of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.
Caption: General workflow for assessing apoptosis.
Data Presentation
Table 1: Comparison of Recommended Apoptosis Detection Methods
| Method | Principle | Stage of Apoptosis | Typical Output | Advantages | Disadvantages |
| Annexin V/PI Staining | Detects externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI) via flow cytometry.[8] | Early (Annexin V+) to Late (Annexin V+/PI+) | Quantitative data on live, apoptotic, and necrotic cell populations.[8][9] | Highly quantitative; distinguishes between early/late apoptosis and necrosis. | Requires single-cell suspension; less suitable for tissue sections.[10] |
| Caspase Activity Assay | Measures the enzymatic activity of executioner caspases (e.g., Caspase-3/7) using a fluorogenic or luminescent substrate.[11][12] | Mid | Quantitative fluorescence or luminescence signal proportional to caspase activity. | High-throughput compatible; sensitive detection of a key biochemical hallmark.[11] | Does not provide single-cell resolution unless adapted for flow cytometry. |
| Western Blotting | Detects changes in the expression and cleavage of key apoptotic proteins like PARP and Caspase-3.[13][14] | Mid to Late | Qualitative/Semi-quantitative data showing protein bands of specific molecular weights.[14] | High specificity; confirms activation of specific signaling pathways.[13] | Lower throughput; less quantitative than other methods.[15] |
| TUNEL Assay | Labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis, using terminal deoxynucleotidyl transferase (TdT).[16][17] | Late | Visualization of apoptotic cells by microscopy or quantification by flow cytometry.[16] | Highly specific for DNA fragmentation; applicable to fixed cells and tissue sections.[10][18] | May also detect necrotic cells; not suitable for detecting early apoptosis.[15][18] |
Table 2: Key Apoptotic Markers for Western Blot Analysis
| Protein | Expected Molecular Weight | Expected Change After this compound Treatment |
| Pro-Caspase-3 | ~32 kDa | Decrease |
| Cleaved Caspase-3 (p17 subunit) | ~17 kDa | Increase[14] |
| Full-Length PARP | ~116 kDa | Decrease |
| Cleaved PARP | ~89 kDa | Increase[13][14] |
| Actin / Tubulin (Loading Control) | ~42 kDa / ~55 kDa | No Change |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptotic cells based on membrane changes.[8]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit)
-
Propidium Iodide (PI) or 7-AAD solution
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with this compound for the desired time. Include a vehicle-treated control.
-
Harvesting: Collect the cell culture medium (containing floating/apoptotic cells) into a conical tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the medium from the first step.[8]
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes.[8] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[19][20]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19][21]
-
PI Addition: Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube.[19] Do not wash cells after this step.
-
Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).[19] Set up compensation and gates using unstained, Annexin V-only, and PI-only controls.
Caption: Quadrant analysis for Annexin V/PI staining.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases using a luminescent "add-mix-measure" assay.[11]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well microplate suitable for luminescence
-
Multimode plate reader with luminometer function
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include a "no-cell" background control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Mix by inversion until the substrate is fully dissolved.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[11]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[11]
Protocol 3: Western Blot for Cleaved PARP and Cleaved Caspase-3
This protocol provides a method to detect key apoptotic protein markers.[13][14]
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-Caspase-3, and a loading control like anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, harvest both floating and adherent cells.[22] Wash the cell pellet with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-PAGE gel.[22]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[22] An increase in the 89 kDa cleaved PARP band and the 17 kDa cleaved Caspase-3 band indicates apoptosis.[14]
Protocol 4: TUNEL Assay for DNA Fragmentation
This protocol detects DNA breaks in apoptotic cells using fluorescence microscopy.[18][23]
Materials:
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Reagent (e.g., 0.25% Triton™ X-100 in PBS)[23][24]
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow and treat cells on glass coverslips or in imaging-compatible plates.
-
Fixation: After treatment, remove the media and wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[23][24]
-
Permeabilization: Wash the fixed cells with PBS. Add Permeabilization Reagent and incubate for 20 minutes at room temperature.[23][24]
-
TUNEL Reaction: Wash the cells. Prepare the TdT reaction cocktail according to the kit manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[23][24]
-
Staining: Stop the reaction and wash the cells. If using an indirect detection method, incubate with the fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst 33342 for 15 minutes.[23][24]
-
Imaging: Wash the cells and mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright nuclear fluorescence.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. accenttx.com [accenttx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of apoptosis : A review of conventional and novel techniques - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00247J [pubs.rsc.org]
- 17. TUNEL staining [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols: Targeting DHX9 in Combination with Immunotherapy in SCLC Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive malignancy characterized by rapid growth, early metastasis, and the swift development of resistance to treatment.[1] While immune checkpoint blockade (ICB) has revolutionized the treatment of many cancers, its efficacy in SCLC has been modest.[2] This is largely because SCLC tumors are often immunologically "cold," meaning they are not easily recognized by the immune system and have a tumor microenvironment (TME) that lacks robust T-cell infiltration.[3][4]
A novel and promising strategy to overcome this resistance is to convert these "cold" tumors into "hot," immunologically active ones.[3] This can be achieved through a phenomenon known as "viral mimicry," where cancer cells are induced to behave as if they are virally infected, triggering a potent anti-tumor immune response.[5][6]
The DExD/H-box helicase 9 (DHX9) has been identified as a critical regulator of this process.[2][7] DHX9 is an abundant helicase that unwinds RNA and DNA duplexes, and in doing so, it suppresses the accumulation of immunogenic nucleic acids within the cell, such as double-stranded RNA (dsRNA) and DNA/RNA hybrids (R-loops).[1][7] SCLC tumors often have high expression of DHX9.[6] By inhibiting DHX9, we can force the accumulation of these nucleic acids, triggering a tumor-intrinsic interferon response that sensitizes SCLC to immunotherapy.[2][3]
These notes provide an overview of the mechanism, key experimental findings, and detailed protocols for studying the combination of DHX9 inhibition with immunotherapy in preclinical SCLC models. While a specific compound "Dhx9-IN-17" was not identified in the literature, studies using genetic depletion (shRNA/CRISPR) and the tool compound ATX968 provide a strong rationale and methodological framework.[4][8]
Mechanism of Action: DHX9 Inhibition and Immune Activation
Inhibition of DHX9 in SCLC cells initiates a cascade of events that transforms the tumor from an immunologically "cold" to a "hot" state. Depleting DHX9 leads to the buildup of cytoplasmic dsRNA and R-loops, which are recognized by innate immune sensors.[3][5] This activates a type I interferon (IFN) signaling pathway.[9] Concurrently, the accumulation of R-loops induces replication stress and DNA damage, further contributing to immune activation.[3][5][7] The resulting inflammatory TME, characterized by increased antigen presentation (MHC class I) and infiltration of cytotoxic CD8+ T-cells, renders the tumor susceptible to immune checkpoint inhibitors like anti-PD-1.[2]
Data Presentation
Preclinical studies using genetic depletion and small-molecule inhibitors of DHX9 have demonstrated significant anti-tumor effects both alone and in combination with immunotherapy. The key quantitative outcomes are summarized below.
Table 1: Summary of In Vitro Effects of DHX9 Inhibition in SCLC Cell Lines
| Endpoint | Method of DHX9 Inhibition | Key Observation | Reference |
|---|---|---|---|
| Cell Viability | Genetic Depletion (CRISPR/shRNA) | Dramatic decrease in cancer cell viability. | [7] |
| Cytoplasmic dsRNA | Genetic Depletion / ATX968 | Significant accumulation of cytoplasmic dsRNA. | [3][4] |
| R-loops (DNA/RNA Hybrids) | Genetic Depletion / ATX968 | Aberrant accumulation of R-loops. | [3][4][5] |
| Innate Immune Signaling | Genetic Depletion / ATX968 | Activation of Type I Interferon (IFN) signaling pathways. | [8][9] |
| Antigen Presentation | Genetic Depletion | Strong induction of MHC class I molecules (HLA-A, -B, -C). | [2] |
| Immune Checkpoint Ligands | Genetic Depletion | Increased cell-surface expression of PD-L1. |[2] |
Table 2: Summary of In Vivo Efficacy in SCLC Mouse Models
| Model Type | Treatment Group | Key Observation(s) | Reference |
|---|---|---|---|
| SCLC Xenograft | ATX968 Monotherapy | Robust and durable tumor regression. | [4][8] |
| SCLC Syngeneic | DHX9 Depletion (shDhx9) | Significant decrease in tumor growth. | [5][6] |
| SCLC Syngeneic | DHX9 Depletion + Anti-PD-1 | Dramatically enhanced tumor sensitivity to anti-PD-1; increased mouse survival. | [2] |
| SCLC Syngeneic | DHX9 Depletion + Anti-PD-1 | Striking increase in intratumoral CD8+ T-cell infiltration. |[2] |
Experimental Workflow
A typical preclinical workflow to evaluate the combination of DHX9 inhibition and immunotherapy involves a multi-stage process, starting with in vitro validation and culminating in in vivo efficacy studies using immunocompetent mouse models.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments. These are generalized protocols and should be optimized for specific cell lines and reagents.
Protocol 1: In Vitro Quantification of Cytoplasmic dsRNA by Immunofluorescence
This protocol is used to visualize and quantify the accumulation of cytoplasmic double-stranded RNA (dsRNA) following DHX9 inhibition, a key indicator of viral mimicry.
Materials:
-
SCLC cells (e.g., H446, KP1)
-
DHX9 inhibitor (e.g., ATX968) or lentiviral vectors for shRNA/CRISPR
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-dsRNA (J2 clone)
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed SCLC cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
Treatment: Treat cells with the DHX9 inhibitor (e.g., ATX968 at a predetermined IC50 concentration) or vehicle control for 48-72 hours. If using a genetic approach, use cells stably expressing shDHX9 or control shRNA.
-
Fixation: Gently wash cells twice with cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-dsRNA (J2) primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the cytoplasmic fluorescence intensity of the dsRNA signal per cell using software like ImageJ or CellProfiler. Ensure the nucleus (DAPI signal) is excluded from the cytoplasmic quantification.
Protocol 2: In Vivo SCLC Syngeneic Model for Combination Therapy
This protocol describes the establishment of a subcutaneous SCLC tumor model in immunocompetent mice to evaluate the efficacy of DHX9 inhibition combined with anti-PD-1 therapy.[10]
Materials & Reagents:
-
Animals: 6-8 week old immunocompetent mice (e.g., C57BL/6J or hybrid B6129SF1/J).[10]
-
Cell Line: Murine SCLC cell line (e.g., KP1, derived from a Rb1/Trp53 GEMM) engineered to express doxycycline-inducible shRNA against DHX9 (shDhx9) or a non-targeting control (shCtrl).[2][10]
-
Cell Preparation: RPMI medium, PBS, Matrigel Basement Membrane Matrix.[10]
-
Treatments:
-
Doxycycline (for shRNA induction, provided in drinking water or chow).
-
DHX9 small-molecule inhibitor (e.g., ATX968), formulated for oral gavage or intraperitoneal (IP) injection.
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Isotype control IgG antibody.
-
-
Equipment: Insulin syringes (25-27G), digital calipers, animal anesthesia machine.[10]
Procedure:
-
Cell Culture and Preparation: Culture murine SCLC cells under standard conditions. On the day of injection, harvest cells at ~80% confluency, wash with PBS, and count. Resuspend cells at a final concentration of 10 x 10^6 cells/mL in a 1:1 mixture of ice-cold PBS and Matrigel. Keep on ice.[10]
-
Tumor Implantation: Anesthetize the mice. Shave the flank region. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[10]
-
Tumor Growth and Group Randomization: Monitor mice for tumor formation. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1 (Control): Vehicle/Control chow + Isotype IgG.
-
Group 2 (DHX9i): DHX9 inhibitor/Doxycycline + Isotype IgG.
-
Group 3 (ICB): Vehicle/Control chow + Anti-PD-1 Ab.
-
Group 4 (Combination): DHX9 inhibitor/Doxycycline + Anti-PD-1 Ab.
-
-
Treatment Administration:
-
DHX9 Inhibition: If using an inducible shRNA model, provide doxycycline in the feed or water. If using a small-molecule inhibitor like ATX968, administer via oral gavage daily or as per established pharmacokinetics.[8]
-
Immunotherapy: Administer anti-PD-1 antibody (e.g., 100-200 µ g/mouse ) and isotype control via IP injection twice weekly.[11]
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.[10]
-
The primary endpoint is tumor growth delay. A survival study may also be conducted, with the endpoint being when tumors reach a predetermined maximum size (e.g., 1500 mm³) or show signs of ulceration.[10]
-
-
Tissue Collection for Analysis: At the end of the study, euthanize mice and harvest tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to assess CD8+ T-cell infiltration, while the remainder can be processed into a single-cell suspension for flow cytometry analysis of immune populations.[12][13]
Conclusion and Future Directions
Targeting the DHX9 helicase represents a highly promising strategy to overcome immunotherapy resistance in SCLC.[5] By inducing a state of "viral mimicry," DHX9 inhibition effectively converts immunologically "cold" SCLC tumors into "hot" tumors that are responsive to immune checkpoint blockade.[3][7] The robust anti-tumor activity seen in preclinical models, particularly the synergy observed with anti-PD-1 therapy, provides a strong rationale for the clinical development of DHX9 inhibitors.[2]
Future work should focus on optimizing the therapeutic window and dosing schedules for DHX9 inhibitors like ATX968, identifying predictive biomarkers to select patients most likely to benefit, and exploring combinations with other therapeutic modalities, such as chemotherapy or radiation, that also induce DNA damage and immune responses.[8][14] The protocols and data presented here offer a foundational framework for researchers to further investigate and advance this exciting therapeutic approach for patients with SCLC and other deadly, immunologically cold cancers.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Study Finds Novel Mechanism for Making Small Cell Lung Cancer Tumors Vulnerable to Attack by Immune System | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Overcoming resistance to anti-PD immunotherapy in a syngeneic mouse lung cancer model using locoregional virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATX968 / Accent Therap [delta.larvol.com]
Validating DHX9 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for validating the engagement of potential therapeutic compounds with the DExH-Box Helicase 9 (DHX9) protein within a cellular context. The described techniques are essential for confirming direct target interaction, a critical step in the early stages of drug discovery and development.
Introduction to DHX9
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in a wide array of cellular processes. Its roles in DNA replication, transcription, translation, and maintenance of genomic stability make it a compelling target for therapeutic intervention in various diseases, particularly cancer.[1] Validating that a small molecule directly interacts with and modulates DHX9 in a cellular environment is paramount for advancing a drug discovery program. This document outlines three robust methods for confirming DHX9 target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity-Based Pulldown Assays coupled with mass spectrometry.
I. Cellular Thermal Shift Assay (CETSA) for DHX9 Target Engagement
Application Note:
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in a native cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to DHX9, it can increase the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble, non-denatured DHX9 can be quantified, typically by Western blotting. A shift in the melting curve of DHX9 in the presence of a compound compared to a vehicle control indicates direct target engagement. This method is invaluable as it does not require any modification of the compound or the target protein.
Experimental Protocol: CETSA with Western Blot Detection
This protocol describes how to perform a CETSA experiment to assess the binding of a compound to endogenous DHX9 in cultured cells.
Materials:
-
Cultured cells expressing DHX9 (e.g., HCT116, HeLa)
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Primary antibody against DHX9
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the test compound at various concentrations or a vehicle control for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
-
-
Cell Lysis:
-
Add lysis buffer to the cell suspensions and incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for DHX9 (e.g., Rabbit anti-DHX9 polyclonal antibody, 1:1000 dilution).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for DHX9 at each temperature for both compound-treated and vehicle-treated samples.
-
Normalize the intensities to the non-heated control (or the lowest temperature).
-
Plot the normalized intensities as a function of temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
-
Data Presentation:
| Compound | Apparent Tagg (°C) (Vehicle) | Apparent Tagg (°C) (Compound) | ΔTagg (°C) |
| Inhibitor X | 54 | 58 | +4 |
| Inactive Analog | 54 | 54.5 | +0.5 |
Note: The above data is illustrative. Actual Tagg values will depend on the specific cell line and experimental conditions.
Experimental Workflow for CETSA
II. Drug Affinity Responsive Target Stability (DARTS)
Application Note:
Drug Affinity Responsive Target Stability (DARTS) is another label-free method to identify and validate protein targets of small molecules.[2][3] The principle is that a protein, upon binding to a small molecule, can exhibit a change in its conformation that renders it more or less susceptible to proteolysis. In a typical DARTS experiment, cell lysate is incubated with a compound or vehicle, followed by limited digestion with a protease. The extent of protein degradation is then assessed by Western blotting. If a compound binds to DHX9 and stabilizes it, DHX9 will be more resistant to protease digestion compared to the vehicle-treated control.
Experimental Protocol: DARTS
This protocol details the steps for performing a DARTS experiment to validate the interaction between a compound and DHX9.
Materials:
-
Cultured cells expressing DHX9
-
Test compound and vehicle control (e.g., DMSO)
-
Lysis buffer (M-PER or similar, without protease inhibitors for the digestion step)
-
Protease (e.g., Pronase, Thermolysin)
-
Protease stop solution (e.g., EDTA for metalloproteinases like Thermolysin, or boiling in SDS-PAGE sample buffer)
-
Primary antibody against DHX9
-
Western blotting reagents
Procedure:
-
Lysate Preparation:
-
Grow and harvest cells as described for CETSA.
-
Lyse cells in a suitable buffer (e.g., M-PER) on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine and normalize protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate into tubes.
-
Add the test compound or vehicle control to the lysates and incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Prepare a stock solution of the chosen protease.
-
Add the protease to the compound- and vehicle-treated lysates. The optimal protease concentration and digestion time need to be empirically determined. A good starting point is to aim for significant but not complete degradation of the target protein in the vehicle control.
-
Incubate at room temperature for a set time (e.g., 10-30 minutes).
-
-
Stopping the Reaction:
-
Stop the digestion by adding the appropriate stop solution (e.g., 50 mM EDTA for Thermolysin) or by immediately adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol to detect the levels of DHX9.
-
-
Data Analysis:
-
Compare the band intensity of DHX9 in the compound-treated samples to the vehicle-treated samples. A stronger band in the presence of the compound suggests that it binds to and protects DHX9 from proteolysis.
-
Data Presentation:
| Compound | Protease Concentration | DHX9 Band Intensity (Vehicle) | DHX9 Band Intensity (Compound) | Fold Protection |
| Inhibitor Y | 1 µg/mL | 100 | 250 | 2.5 |
| Inactive Analog | 1 µg/mL | 100 | 110 | 1.1 |
Note: The above data is illustrative. Actual results will vary based on experimental conditions.
Experimental Workflow for DARTS
III. Affinity-Based Pulldown Assays
Application Note:
Affinity-based pulldown assays are a classic and powerful method to identify protein-protein interactions and to confirm target engagement. This technique can be performed in two main ways to validate DHX9 target engagement. First, a compound can be immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate. If DHX9 is pulled down, it indicates a direct interaction. Second, an antibody against DHX9 can be used to immunoprecipitate DHX9 and its interacting partners. A change in the interaction profile in the presence of a compound can suggest target engagement and modulation of DHX9's function. The pulled-down proteins are typically identified and quantified by mass spectrometry.
Experimental Protocol: Affinity Pulldown with Mass Spectrometry
This protocol describes a generic workflow for an affinity pulldown experiment using an anti-DHX9 antibody followed by mass spectrometry to identify interacting proteins.
Materials:
-
Cultured cells expressing DHX9
-
Test compound and vehicle control
-
Lysis buffer (e.g., IP-lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-DHX9 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (with varying salt concentrations)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound or vehicle.
-
Lyse cells in IP-lysis buffer and clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-DHX9 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes:
-
Wash the beads several times with wash buffer to remove non-specific binders. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are typically reduced, alkylated, and digested with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins and perform quantitative analysis (e.g., label-free quantification or isotopic labeling) to determine the enrichment of proteins in the DHX9 pulldown compared to the control IgG.
-
Compare the list of interacting proteins between the compound-treated and vehicle-treated samples.
-
Data Presentation:
| Interacting Protein | Fold Change (DHX9 vs. IgG) | p-value | Biological Function |
| PARP1 | 15.2 | <0.001 | DNA repair, R-loop regulation |
| DIDO3 | 12.8 | <0.001 | Scaffolding protein |
| STAT1 | 8.5 | <0.005 | Interferon signaling |
| p65 (RELA) | 7.9 | <0.005 | NF-κB signaling |
| AKT1 | 6.3 | <0.01 | PI3K-AKT signaling |
Note: This table is a representative example based on known DHX9 interactors.[4][5] Actual data will depend on the specific experiment.
Experimental Workflow for Affinity Pulldown-MS
IV. DHX9 Signaling Pathways
DHX9 is implicated in several key signaling pathways. Understanding these pathways can provide context for the functional consequences of DHX9 target engagement.
1. NF-κB Signaling Pathway:
DHX9 has been shown to interact with the p65 subunit of NF-κB and RNA Polymerase II, enhancing the transcription of NF-κB target genes.[2][3][6][7] This suggests a role for DHX9 in inflammation and cancer progression.
2. PI3K-AKT Signaling Pathway:
Recent studies have indicated a connection between DHX9 and the PI3K-AKT pathway, particularly in the context of radioresistance in hepatocellular carcinoma.[8] DHX9 can stabilize the mRNA of EEF1A2, which in turn activates the PI3K/AKT pathway. Additionally, AKT1 has been shown to interact directly with DHX9 to mitigate R-loop-induced replication stress.[9][10]
References
- 1. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A DNA-sensing-independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB-mediated innate immunity against DNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1, DIDO3, and DHX9 Proteins Mutually Interact in Mouse Fibroblasts, with Effects on DNA Replication Dynamics, Senescence, and Oncogenic Transformation [mdpi.com]
- 6. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA-Binding Protein DHX9 Enhances Radioresistance in Metastatic Hepatocellular Carcinoma by Activation of the PI3K/Akt Pathway Through Enhanced EEF1A2 mRNA Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AKT1 interacts with DHX9 to Mitigate R Loop-Induced Replication Stress in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Damage Response Pathways Using Dhx9-IN-17
Audience: Researchers, scientists, and drug development professionals.
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme that plays a critical role in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] DHX9 is particularly important for resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and lead to DNA damage and genomic instability if not properly regulated.[2][3] Due to its central role in these processes, DHX9 has emerged as a promising therapeutic target in oncology, especially in cancers with deficiencies in their DNA damage response (DDR) pathways.[4][5]
Dhx9-IN-17 is a potent and specific small molecule inhibitor of the RNA helicase activity of DHX9.[6] By inhibiting DHX9, this compound induces the accumulation of R-loops, leading to replication stress, DNA damage, and subsequent activation of DDR pathways. This makes this compound a valuable tool for studying the intricate mechanisms of DDR and for exploring novel therapeutic strategies that exploit synthetic lethality in cancer cells with compromised DNA repair machinery.
These application notes provide an overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for its use in studying DDR pathways.
Mechanism of Action
DHX9 functions to unwind RNA:DNA hybrids and secondary RNA structures, thereby preventing the accumulation of R-loops and ensuring the fidelity of transcription and replication.[2][3] Inhibition of DHX9 by this compound disrupts this function, leading to a cascade of cellular events:
-
R-loop Accumulation: The primary effect of DHX9 inhibition is the accumulation of R-loops throughout the genome.[3][7]
-
Replication Stress: Unresolved R-loops create obstacles for the replication machinery, leading to replication fork stalling and collapse, a state known as replication stress.
-
DNA Damage: Replication stress results in the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.[3][7]
-
Activation of DDR Pathways: The presence of DNA damage triggers the activation of DDR signaling cascades, primarily the Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinase pathways. This leads to the phosphorylation of downstream targets such as Chk1 and H2AX (forming γH2AX), which orchestrate cell cycle arrest, DNA repair, or apoptosis.[8][9]
By inducing these events in a controlled manner, this compound allows for the precise study of how cells sense and respond to DNA damage.
Data Presentation
The following table summarizes the available quantitative data for this compound. Further experiments are recommended to determine the IC50 values in specific cell lines of interest.
| Compound | Assay | Measurement | Value | Reference |
| This compound | Cellular Target Engagement | EC50 | 0.161 µM | [6] |
Note: Data for other DHX9 inhibitors, such as ATX968, and data from DHX9 depletion studies can serve as a valuable reference for designing experiments with this compound.
Signaling Pathways and Experimental Workflows
DHX9 Inhibition and DNA Damage Response Pathway
Caption: DHX9 inhibition by this compound leads to R-loop accumulation, DNA damage, and DDR activation.
Experimental Workflow for Studying DDR with this compound
Caption: Workflow for assessing the effects of this compound on DNA damage response pathways.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 50 µM. Include a DMSO-only control.
-
Remove the medium from the cells and add 100 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the DMSO control and plot the results as percent viability versus log[this compound concentration].
-
Calculate the IC50 value using a non-linear regression curve fit.
Western Blotting for DDR Markers
Objective: To detect the phosphorylation of key DDR proteins (e.g., ATR, Chk1, H2AX) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-Chk1, anti-γH2AX, anti-DHX9, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or for a time course (e.g., 6, 12, 24 hours) at a fixed concentration (e.g., 1 µM). Include a DMSO control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence for γH2AX Foci and R-loops
Objective: To visualize the formation of DNA damage foci (γH2AX) and the accumulation of R-loops in the nucleus after this compound treatment.
Materials:
-
Cancer cell line of interest grown on coverslips in a 24-well plate
-
This compound
-
DMSO (vehicle control)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies (anti-γH2AX and anti-DNA-RNA hybrid [S9.6])
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 1 µM for 24 hours) and a DMSO control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number and intensity of nuclear foci.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 1 µM for 24 or 48 hours) and a DMSO control.
-
Harvest both adherent and floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).
Conclusion
This compound is a valuable pharmacological tool for probing the role of DHX9 in the DNA damage response. By inducing R-loop accumulation and subsequent replication stress, this inhibitor allows for the detailed investigation of DDR signaling pathways. The protocols provided here offer a framework for characterizing the cellular effects of this compound and for exploring its potential as a targeted anti-cancer agent. Researchers should optimize the described protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Dhx9-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes.[1][2] It participates in transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1] DHX9's ability to unwind complex nucleic acid structures, including DNA/RNA hybrids (R-loops), makes it a critical player in preventing replication stress and DNA damage.[3][4][5] Elevated expression of DHX9 has been observed in various cancers, making it an attractive therapeutic target.[3] Dhx9-IN-17 is an inhibitor of DHX9, and determining its potency through the calculation of the half-maximal inhibitory concentration (IC50) is a critical step in its preclinical evaluation.
This document provides detailed protocols for three key in vitro assays to determine the IC50 of this compound: a biochemical ATPase assay, a helicase unwinding assay, and a cell-based proliferation assay.
Key In Vitro Assays for IC50 Determination of this compound
| Assay Type | Principle | Endpoint Measurement | Key Parameters |
| DHX9 ATPase Activity Assay | Measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. Inhibition of DHX9 reduces the amount of ADP produced. | Luminescence (via ADP-Glo™ technology) | Recombinant DHX9 enzyme, ATP, specific DNA/RNA substrate |
| Helicase Unwinding Assay | Directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate. A FRET-based reporter system is commonly used. | Fluorescence | Recombinant DHX9 enzyme, ATP, fluorescently labeled dsRNA/DNA substrate |
| Cell-Based Proliferation Assay | Determines the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on DHX9 activity. | Luminescence (via CellTiter-Glo®) | Cancer cell line (e.g., MSI-H colorectal cancer), cell culture reagents |
Experimental Protocols
DHX9 ATPase Activity Assay
This protocol is adapted from commercially available kits (e.g., BPS Bioscience DHX9 ATPase Activity Assay Kit) and measures the production of ADP, which is directly proportional to DHX9 ATPase activity.[6][7]
Materials:
-
Recombinant human DHX9 protein
-
DHX9 Substrate (e.g., quadruplex DNA or RNA)[7]
-
ATP
-
U2 Assay Buffer
-
This compound (and vehicle control, e.g., DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in U2 Assay Buffer containing a constant final concentration of DMSO (e.g., 1%). The concentrations should span a range appropriate for IC50 determination (e.g., 0.01 nM to 10 µM).
-
Dilute recombinant DHX9 protein to the working concentration (e.g., 2.2 ng/µl) in U2 Assay Buffer.[6]
-
Dilute the DHX9 substrate to its working concentration in U2 Assay Buffer.
-
Dilute ATP to its final working concentration (e.g., 1 mM) in U2 Assay Buffer.[6]
-
-
Assay Plate Setup:
-
Add 17.5 µl of the diluted DHX9 enzyme solution to each well.[6]
-
Add 2.5 µl of the serially diluted this compound or vehicle control to the appropriate wells.
-
Include "Positive Control" wells (enzyme, substrate, ATP, vehicle) and "Blank" wells (enzyme, ATP, vehicle, no substrate).
-
Pre-incubate the plate at room temperature for 20-60 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Enzymatic Reaction:
-
Signal Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
FRET-Based Helicase Unwinding Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to directly measure the unwinding of a nucleic acid duplex by DHX9.[8][9][10]
Materials:
-
Recombinant human DHX9 protein
-
Custom-synthesized dsRNA or DNA/RNA hybrid substrate with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., BHQ-2) on the complementary strand. The substrate should have a 3' single-stranded overhang for DHX9 loading.
-
Helicase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
ATP
-
This compound (and vehicle control)
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Helicase Assay Buffer with a constant final DMSO concentration.
-
Dilute recombinant DHX9 protein to its working concentration in Helicase Assay Buffer.
-
Dilute the FRET-labeled substrate to its working concentration (e.g., 50 nM) in Helicase Assay Buffer.
-
Prepare a concentrated stock of ATP (e.g., 100 mM).
-
-
Assay Plate Setup:
-
Add the diluted DHX9 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Add the FRET-labeled substrate to all wells.
-
Include "No Enzyme" controls.
-
Incubate at room temperature for 20-30 minutes.
-
-
Unwinding Reaction and Detection:
-
Place the plate in a pre-warmed fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Initiate the reaction by adding a small volume of concentrated ATP to each well to achieve the desired final concentration (e.g., 5 mM).
-
Immediately begin kinetic fluorescence readings every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the unwinding reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Calculate the percent inhibition of the unwinding rate for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Cell-Based Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[11][12][13]
Materials:
-
A cancer cell line known to be sensitive to DHX9 inhibition (e.g., MSI-H/dMMR colorectal cancer cell line like HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and vehicle control)
-
CellTiter-Glo® 2.0 Reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µl of medium) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µl of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate to room temperature for about 30 minutes.[11]
-
Add 100 µl of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium but no cells).
-
Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Data Presentation
Table 1: IC50 Values of this compound Determined by In Vitro Assays
| Assay | Cell Line / Enzyme | Substrate | IC50 (µM) |
| ATPase Activity Assay | Recombinant Human DHX9 | dsRNA | [Example Value: 0.25] |
| Helicase Unwinding Assay | Recombinant Human DHX9 | FRET-labeled dsRNA | [Example Value: 0.38] |
| Cell Proliferation Assay | HCT116 (MSI-H) | - | [Example Value: 0.18] |
| Cell Proliferation Assay | SW480 (MSS) | - | [Example Value: >10] |
Visualizations
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. A FRET-based, continuous assay for the helicase activity of DEAD-box proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Dhx9-IN-17 in Viral Mimicry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExD/H-box helicase 9 (DHX9) is a multifunctional enzyme involved in various cellular processes, including transcription, RNA processing, and the maintenance of genomic stability.[1] In the context of innate immunity, DHX9 plays a dual role, acting as both a pro-viral and anti-viral factor.[2] Recent research has highlighted a critical function of DHX9 in suppressing the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops (DNA/RNA hybrids).[3][4] Inhibition of DHX9 leads to the buildup of these nucleic acid species, triggering a "viral mimicry" response within the cell. This phenomenon activates innate immune signaling pathways, such as the cGAS-STING and PKR pathways, culminating in the production of type I interferons and other pro-inflammatory cytokines.[3][4][5] This cellular state can enhance anti-tumor immunity and provides a promising therapeutic strategy for cancers that are immunologically "cold".[6][7]
Dhx9-IN-17 is a potent small molecule inhibitor of the RNA helicase activity of DHX9, with a reported EC50 of 0.161 µM in a cellular target engagement assay.[8] By blocking the enzymatic function of DHX9, this compound serves as a valuable tool to induce and study the viral mimicry phenotype in a controlled manner. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cells, including the induction of viral mimicry and the subsequent cellular responses.
Mechanism of Action
This compound inhibits the ATP-dependent helicase activity of DHX9.[8] This enzymatic activity is crucial for resolving secondary structures in nucleic acids, such as dsRNA and R-loops.[1] By inhibiting DHX9, this compound treatment leads to the accumulation of these immunogenic nucleic acids in the cytoplasm. These molecules are then recognized by pattern recognition receptors (PRRs) of the innate immune system, initiating a signaling cascade that mimics a viral infection.
Data Presentation
The following tables summarize quantitative data from studies using DHX9 inhibitors or DHX9 knockdown, which are expected to phenocopy the effects of this compound.
Table 1: Effect of DHX9 Inhibition on Cell Viability and Apoptosis
| Cell Line | Treatment | Parameter | Result | Reference |
| MSI Colorectal Cancer (LS411N) | ATX-968 (DHX9 inhibitor) | Cell Viability (IC50) | ~1 µM | [9] |
| MSI Colorectal Cancer (LS411N) | ATX-968 (DHX9 inhibitor) | Apoptosis (Annexin V+) | Increased levels | [10] |
| Small Cell Lung Cancer (H446) | sgRNA targeting DHX9 | Apoptosis (Annexin V+) | Significant increase | [4] |
| Breast Cancer (MCF-7, SK-BR-3) | shRNA targeting DHX9 | Foci Formation | Reduced | [11] |
Table 2: Induction of Viral Mimicry Markers by DHX9 Inhibition
| Cell Line | Treatment | Marker | Fold Change (vs. Control) | Reference |
| Small Cell Lung Cancer (H446) | sgRNA targeting DHX9 | dsRNA Levels (MFI) | ~2-fold increase | [4] |
| MSI Colorectal Cancer (LS411N) | ATX-968 (300 mg/kg) | circBRIP1 mRNA (in vivo) | >10-fold increase | [10][12] |
| Small Cell Lung Cancer (H196) | sgRNA targeting DHX9 | IFNB mRNA | Significant induction | [13] |
| Small Cell Lung Cancer (H196) | sgRNA targeting DHX9 | CXCL10 mRNA | Significant induction | [14] |
Table 3: In Vivo Efficacy of a DHX9 Inhibitor
| Xenograft Model | Treatment | Parameter | Result | Reference |
| MSI Colorectal Cancer (LS411N) | ATX-968 (300 mg/kg, b.i.d.) | Tumor Growth | 105% regression | [10] |
| MSS Colorectal Cancer (SW480) | ATX-968 | Tumor Growth | No significant effect | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for 72-96 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Detection of dsRNA Accumulation by Immunofluorescence
This protocol visualizes the accumulation of dsRNA in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 22.52 mg/mL glycine in PBST)
-
Anti-dsRNA antibody (e.g., J2 monoclonal antibody)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO vehicle control for 48-72 hours.
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-dsRNA antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST (PBS + 0.1% Tween 20).
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 3: Analysis of Interferon-Stimulated Gene (ISG) Expression by qRT-PCR
This protocol quantifies the induction of an antiviral transcriptional program following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (resuspended in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green PCR master mix
-
Primers for ISGs (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., ACTB, GAPDH)
-
Real-time PCR system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound or DMSO vehicle control for 24-48 hours.
-
Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up qRT-PCR reactions using SYBR Green master mix, cDNA, and primers for the target ISGs and the housekeeping gene.
-
Run the qRT-PCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
Protocol 4: Co-Immunoprecipitation (Co-IP) to Confirm DHX9 Target Engagement
This protocol can be adapted to confirm the interaction of DHX9 with its known binding partners and assess if this compound disrupts these interactions.
Materials:
-
Cells treated with this compound or DMSO
-
Co-IP lysis buffer (e.g., 150 mM NaCl, 0.5% Triton X-100, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-DHX9 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse treated cells with Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with anti-DHX9 antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against known DHX9 interactors.
Visualizations
Caption: Signaling pathway of viral mimicry induction by this compound.
Caption: General experimental workflow.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Mimicry and Cancer Immunotherapy — Andy Minn Lab at UPenn [minnlab.org]
- 6. vai.org [vai.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 11. cottrellrna.com [cottrellrna.com]
- 12. accenttx.com [accenttx.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Methodology for Assessing Synergy Between Dhx9-IN-17 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for assessing the synergistic potential of combining Dhx9-IN-17, a potent RNA helicase DHX9 inhibitor, with PARP inhibitors for cancer therapy.[1][2] DHX9 is a crucial enzyme in maintaining genomic stability, DNA replication, and gene expression.[3][4] Its inhibition can lead to the accumulation of R-loops and replication stress, making cancer cells more vulnerable to DNA damaging agents.[5][6] PARP inhibitors are a class of drugs that block the repair of single-strand DNA breaks.[7][8][9] In cancer cells with deficient homologous recombination repair, this leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[10]
A functional interaction between DHX9 and PARP1 has been identified, suggesting that their simultaneous inhibition could lead to a potent synergistic anti-cancer effect.[11] This protocol outlines a systematic approach to quantify this synergy, from initial cell viability screening to mechanistic validation through DNA damage and apoptosis assays.
Signaling Pathways and Rationale for Synergy
The combination of this compound and a PARP inhibitor is hypothesized to create a synthetic lethal interaction by overwhelming the cancer cell's ability to repair DNA damage. DHX9 inhibition leads to the formation of R-loops, which are RNA:DNA hybrids that cause replication stress and DNA damage.[3][5] PARP inhibitors prevent the repair of single-strand breaks, which, when encountered by the replication machinery, are converted into more lethal double-strand breaks.[10] The convergence of these two mechanisms is expected to induce a level of genomic instability that is insurmountable for cancer cells, leading to apoptosis.
Caption: Hypothesized synergistic mechanism of this compound and PARP inhibitors.
Experimental Workflow
A tiered approach is recommended to efficiently assess the synergy between this compound and PARP inhibitors. The workflow progresses from broad screening to more detailed mechanistic studies.
Caption: A stepwise workflow for evaluating the synergy of this compound and PARP inhibitors.
Data Presentation
Consistent and clear data presentation is crucial for interpreting synergy. The following tables should be used to summarize the quantitative data obtained from the experiments.
Table 1: Single-Agent IC50 Values
| Cell Line | Compound | IC50 (µM) ± SD |
| Cell Line A | This compound | |
| Cell Line A | PARP Inhibitor | |
| Cell Line B | This compound | |
| Cell Line B | PARP Inhibitor |
Table 2: Combination Index (CI) Values
| Cell Line | This compound (µM) | PARP Inhibitor (µM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| Cell Line A | Conc. 1 | Conc. 1 | |||
| Cell Line A | Conc. 2 | Conc. 2 | |||
| Cell Line B | Conc. 1 | Conc. 1 | |||
| Cell Line B | Conc. 2 | Conc. 2 |
CI < 0.9: Synergy; 0.9 ≤ CI ≤ 1.1: Additive; CI > 1.1: Antagonism
Table 3: Apoptosis and DNA Damage Quantification
| Cell Line | Treatment | % Apoptotic Cells ± SD | γH2AX Foci per Cell ± SD |
| Cell Line A | Vehicle Control | ||
| Cell Line A | This compound | ||
| Cell Line A | PARP Inhibitor | ||
| Cell Line A | Combination | ||
| Cell Line B | Vehicle Control | ||
| Cell Line B | This compound | ||
| Cell Line B | PARP Inhibitor | ||
| Cell Line B | Combination |
Experimental Protocols
Cell Line Selection and Culture
-
Rationale: Select a panel of cancer cell lines with varying genetic backgrounds, particularly in DNA damage response pathways (e.g., BRCA1/2 wild-type and mutant).
-
Protocol:
-
Culture selected cell lines according to ATCC recommendations.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.
-
Regularly test for mycoplasma contamination.
-
Single-Agent IC50 Determination
-
Rationale: To determine the dose range for each drug to be used in combination studies.
-
Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor.
-
Treat cells with a range of concentrations for each drug and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression (log(inhibitor) vs. normalized response) in a suitable software (e.g., GraphPad Prism).
-
Combination Matrix Screening and Synergy Analysis
-
Rationale: To assess the effect of the drug combination on cell viability across a range of concentrations and to quantify synergy.
-
Protocol:
-
Based on the single-agent IC50 values, design a dose matrix with 5-7 concentrations of each drug, typically centered around the IC50.
-
Seed cells in 96-well plates as described in 4.2.
-
Treat cells with the drug combination matrix, including single agents and a vehicle control.
-
After 72 hours of incubation, assess cell viability using the CellTiter-Glo® assay.
-
Analyze the data using synergy software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI) based on the Chou-Talalay method, or to determine synergy scores using Bliss Independence or HSA models.
-
Caption: Logical flow for the analysis of drug combination data.
Apoptosis Assay (Annexin V/PI Staining)
-
Rationale: To determine if the synergistic killing observed is due to an induction of apoptosis.
-
Protocol:
-
Seed cells in a 6-well plate and treat with synergistic concentrations of this compound and the PARP inhibitor (alone and in combination) for 48 hours.
-
Harvest cells, including the supernatant, and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
DNA Damage Assay (γH2AX Immunofluorescence)
-
Rationale: To visualize and quantify the level of DNA double-strand breaks, a marker of DNA damage.
-
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat with synergistic drug concentrations for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash and mount the coverslips with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Western Blot Analysis
-
Rationale: To investigate the molecular mechanisms underlying the observed synergy by examining key proteins in the DNA damage and apoptosis pathways.
-
Protocol:
-
Treat cells in a 6-well plate with synergistic drug concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against cleaved PARP, total PARP, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This comprehensive methodology provides a robust framework for the preclinical assessment of synergy between this compound and PARP inhibitors. By following these detailed protocols and utilizing the structured data presentation formats, researchers can generate high-quality, reproducible data to support the further development of this promising combination therapy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 10. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP1, DIDO3, and DHX9 Proteins Mutually Interact in Mouse Fibroblasts, with Effects on DNA Replication Dynamics, Senescence, and Oncogenic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Dhx9-IN-17 solubility issues in DMSO
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the RNA helicase inhibitor, Dhx9-IN-17, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solution preparation, the recommended solvent is Dimethyl Sulfoxide (DMSO). While several organic compounds can be stored in DMSO, it is crucial to use a fresh, anhydrous (water-free) grade of DMSO, as the solvent is highly hygroscopic.[1][2] Water contamination can significantly reduce the solubility of hydrophobic compounds.[3][4]
Q2: My this compound powder is not fully dissolving in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound, it may appear as a suspension or visible particulates. Please follow the troubleshooting workflow below. Often, insolubility is due to factors like water contamination in the solvent or insufficient energy to break the crystal lattice of the compound.
Several techniques can aid dissolution:
-
Vortexing: Mix the solution vigorously for several minutes.
-
Ultrasonication: Place the vial in an ultrasonic bath. This is a highly effective method for breaking up particulates and enhancing solubility.[4][5]
-
Gentle Warming: Warm the solution to 37-50°C. Do not overheat, as it may risk degrading the compound.[4][6]
Always start with a fresh, unopened bottle of anhydrous DMSO, as absorbed moisture is a primary cause of solubility problems.[1][6]
Q3: Why did my clear this compound stock solution precipitate after freeze-thaw cycles?
Precipitation upon freeze-thaw cycles is a common issue for compounds stored in DMSO.[3] This occurs for two main reasons:
-
Water Absorption: Each time the vial is opened, the hygroscopic DMSO absorbs atmospheric moisture. This increased water content lowers the solvent's capacity to keep the compound dissolved, especially at low temperatures.[3]
-
Crystallization: Freezing can promote the formation of a more stable, lower-energy crystalline form of the compound, which is less soluble than the amorphous state it was in when initially dissolved.[3][7]
To mitigate this, it is highly recommended to aliquot the stock solution into single-use volumes after initial preparation. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture.
Q4: My this compound stock is dissolved, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I fix this?
This is a common phenomenon known as "crashing out," where a compound soluble in an organic solvent precipitates upon introduction to an aqueous environment.[8] To prevent this:
-
Perform Intermediate Dilutions: Do not dilute the high-concentration DMSO stock directly into the aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the inhibitor concentration. Then, add this lower-concentration DMSO solution to the final aqueous medium.[1]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assay is low enough to be tolerated by the cells, typically below 0.5%, and ideally below 0.1%.[9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
Data & Protocols
Solubility of DHX9 Inhibitors in DMSO
While specific quantitative solubility data for this compound is not widely published, data from similar DHX9 inhibitors provides a useful reference. High solubility is generally achievable but may require the techniques mentioned above.
| Inhibitor Name | Molecular Weight | Reported Solubility in DMSO | Notes |
| Dhx9-IN-1 | 461.48 | 100 mg/mL (216.69 mM) | Requires ultrasonic and warming to 80°C.[10] |
| Dhx9-IN-2 | 421.92 | 100 mg/mL (237.01 mM) | Requires ultrasonic.[5] |
| Dhx9-IN-5 | 501.99 | 100 mg/mL (199.21 mM) | Requires ultrasonic.[11] |
| Dhx9-IN-9 | 510.00 | 125 mg/mL (245.10 mM) | Requires ultrasonic.[12] |
Note: Always refer to the Certificate of Analysis provided by your supplier for lot-specific solubility information.
Experimental Protocol: Preparing a this compound Stock Solution
-
Preparation: Bring the vial of this compound powder and a new, sealed bottle of anhydrous, sterile-filtered DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve your target concentration (e.g., 10 mM, 50 mM).
-
Reconstitution: Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Dissolution:
-
Cap the vial tightly and vortex for 2-3 minutes.
-
Visually inspect for any undissolved particulates.
-
If particulates remain, place the vial in an ultrasonic water bath for 15-30 minutes.
-
If necessary, warm the solution in a 37°C water bath for 10-15 minutes, followed by brief vortexing.
-
-
Storage: Once the solution is clear, aliquot it into single-use, low-binding tubes. Store at -20°C or -80°C as recommended by the supplier.[10][12]
Visual Guides
Caption: Step-by-step workflow for dissolving this compound.
Caption: Role of DHX9 in resolving nucleic acid structures.[13][14]
Caption: Water disrupts DMSO's ability to solvate compounds.[3]
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Dhx9-IN-17 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Dhx9-IN-17 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a small molecule inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is an enzyme involved in various crucial cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] By inhibiting DHX9, this compound can disrupt these processes, which can lead to cell cycle arrest and apoptosis (programmed cell death), particularly in cancer cells that show a high dependency on DHX9 activity.[1][3]
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
A good starting point for determining the optimal concentration of this compound is to use a broad range around its known EC50 or IC50 values. The EC50 of this compound in a cellular target engagement assay has been reported to be 0.161 µM.[4] Therefore, a suggested starting range for a cell viability assay would be from 0.01 µM to 10 µM, with several intermediate concentrations (e.g., 0.05, 0.1, 0.5, 1, 5 µM). This range will help to establish a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited) in your specific cell line.
Q3: Which cell viability assay is recommended for use with this compound?
Several types of cell viability assays are suitable for use with this compound. A commonly used and robust method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5][6] Other suitable assays include those based on tetrazolium salt reduction, such as MTT, MTS, and XTT assays, which measure mitochondrial activity.[7][8] The choice of assay may depend on the specific cell type and available laboratory equipment.
Q4: How long should I incubate the cells with this compound?
The optimal incubation time will vary depending on the cell line and its doubling time. A common starting point is to incubate the cells with this compound for 48 to 72 hours. This duration is often sufficient for the inhibitor to exert its effects on cell proliferation and viability. Shorter (e.g., 24 hours) or longer (e.g., up to 10 days for colony formation assays) incubation times may be explored to understand the kinetics of the cellular response.[9]
Q5: How should I prepare the stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure that the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
| No significant decrease in cell viability, even at high concentrations | - The cell line is resistant to DHX9 inhibition.- The inhibitor is inactive or degraded.- Insufficient incubation time. | - Test the inhibitor on a sensitive control cell line known to be dependent on DHX9.- Verify the integrity of the this compound compound.- Increase the incubation time (e.g., up to 96 hours). |
| Precipitation of the compound in the culture medium | - Poor solubility of this compound at the tested concentration.- Interaction with media components. | - Prepare fresh dilutions from the stock solution for each experiment.- Decrease the final concentration of the inhibitor.- Visually inspect the wells for any precipitation after adding the compound. |
| Unexpected dose-response curve (e.g., hormesis or non-sigmoidal shape) | - Off-target effects of the inhibitor at high concentrations.- The inhibitor may have a cytostatic (inhibiting growth) rather than cytotoxic (killing cells) effect at certain concentrations. | - Narrow the concentration range around the IC50.- Use a secondary assay to distinguish between cytostatic and cytotoxic effects (e..g., a cell cycle analysis or an apoptosis assay). |
| High background signal in the assay | - Contamination of cell cultures (e.g., mycoplasma).- Interference of the compound with the assay reagents. | - Regularly test cell cultures for contamination.- Run a control with the compound in cell-free medium to check for direct interference with the assay signal. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the DHX9 inhibitor ATX968 and another exemplified DHX9 inhibitor in various cancer cell lines. This data can be used as a reference for expected potency in similar cell types.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay |
| ATX968 | LS411N | Colorectal Cancer (MSI-H/dMMR) | 0.663 | CellTiter-Glo |
| ATX968 | NCI-H747 | Colorectal Cancer (MSS/pMMR) | >10 | CellTiter-Glo |
| Exemplified DHX9 Inhibitor | LS411N | Cecum Cancer | 0.0036 | CellTiter-Glo |
| Exemplified DHX9 Inhibitor | H747 | Cecum Cancer | ≤10 | CellTiter-Glo |
MSI-H: Microsatellite Instability-High; dMMR: deficient Mismatch Repair; MSS: Microsatellite Stable; pMMR: proficient Mismatch Repair.[10][11][12]
Experimental Protocols
Detailed Protocol for Cell Viability Assay using MTT
This protocol provides a step-by-step guide for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the treated wells) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by using a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 11. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 12. pubs.acs.org [pubs.acs.org]
improving the delivery and stability of Dhx9-IN-17 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dhx9-IN-17, a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9), in in vivo experiments. Our aim is to facilitate the successful application of this tool compound in preclinical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DHX9 inhibition?
A1: DHX9 is an ATP-dependent RNA/DNA helicase involved in various cellular processes, including transcription, translation, and maintenance of genomic stability.[1][2] Inhibition of DHX9 can lead to the accumulation of R-loops (RNA:DNA hybrids), triggering DNA damage responses and replication stress.[3] This can subsequently activate downstream pathways such as p53-mediated apoptosis and tumor-intrinsic interferon responses.[1][3] In some cancer cell contexts, DHX9 has been shown to activate the NF-κB and PI3K-AKT signaling pathways, and its inhibition can suppress these pro-survival signals.[2][4]
Q2: What are the recommended starting doses and administration routes for this compound in mice?
A2: The optimal dose and route of administration for this compound will depend on the specific animal model, tumor type, and experimental endpoint. As a starting point, we recommend a thorough literature search for similar small molecule inhibitors. However, based on general practice, initial studies might explore a dose range of 10-50 mg/kg administered via intraperitoneal (IP) or subcutaneous (SC) injection. Oral gavage may also be a viable route, but is highly dependent on the compound's oral bioavailability. A pilot pharmacokinetic (PK) and maximum tolerated dose (MTD) study is strongly advised.
Q3: How should I prepare this compound for in vivo administration?
A3: The formulation for this compound is critical for its delivery and stability. Due to the hydrophobic nature of many small molecule inhibitors, a common starting formulation is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For subcutaneous administration, an oil-based vehicle like corn oil or sesame oil can be considered to potentially achieve a slower release and extended half-life. It is crucial to assess the solubility and stability of this compound in the chosen vehicle before administration.
Q4: What are the expected pharmacokinetic properties of a small molecule DHX9 inhibitor?
A4: The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), will be specific to the chemical structure of this compound.[5] Generally, for a small molecule inhibitor, factors like plasma protein binding, liver metabolism, and clearance rates will determine its half-life and exposure in the target tissue.[5][6] A comprehensive PK study is essential to understand these parameters and to correlate drug exposure with pharmacodynamic effects.[7]
Troubleshooting Guide
Issue 1: Poor In Vivo Efficacy or Lack of Target Engagement
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate Drug Exposure | Verify formulation and administration. | Confirm complete dissolution of this compound in the vehicle. For IP injections, ensure proper placement in the peritoneal cavity.[8] For SC injections, check for leakage from the injection site. Consider alternative formulations or administration routes to improve bioavailability. |
| Conduct a pharmacokinetic (PK) study. | Measure plasma and tumor concentrations of this compound over time to determine if therapeutic levels are achieved and maintained.[7] | |
| Compound Instability | Assess stability in formulation and in vivo. | Test the stability of the formulated this compound at room temperature and 37°C. Analyze plasma samples for major metabolites to understand the rate and pathways of drug metabolism. |
| Suboptimal Dosing Regimen | Optimize dose and frequency. | Based on PK data, adjust the dose or dosing frequency to maintain drug concentrations above the in vitro IC50 for a sustained period. |
| Target Not Expressed in Model | Confirm DHX9 expression in your in vivo model. | Perform Western blot or immunohistochemistry (IHC) on tumor tissue to verify the presence of the DHX9 target. |
Issue 2: Toxicity and Adverse Effects in Animals
| Potential Cause | Troubleshooting Step | Recommended Action |
| Off-Target Effects | Evaluate in vitro selectivity. | Profile this compound against a panel of related helicases or other kinases to assess its selectivity. |
| Vehicle Toxicity | Test vehicle alone. | Administer the formulation vehicle to a control group of animals to rule out vehicle-induced toxicity. |
| Dose Too High | Perform a Maximum Tolerated Dose (MTD) study. | Conduct a dose-escalation study to determine the highest dose that can be administered without unacceptable toxicity. |
| Rapid Compound Absorption | Modify the administration route. | Consider switching from IP to SC administration, potentially with an oil-based vehicle, to slow down absorption and reduce peak plasma concentrations. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Cell Line: A human cancer cell line with confirmed high expression of DHX9.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Formulation Preparation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline at the desired concentration.
-
Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection once daily at a volume of 10 mL/kg.
-
Efficacy Readouts:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for downstream markers, IHC for proliferation/apoptosis).
-
-
Data Analysis: Analyze tumor growth inhibition and statistical significance between groups.
Protocol 2: Pharmacokinetic (PK) Study
-
Animals: Male CD-1 mice (6-8 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Intraperitoneal (IP) administration (e.g., 10 mg/kg).
-
Group 3: Subcutaneous (SC) administration (e.g., 10 mg/kg).
-
Group 4: Oral gavage (PO) administration (e.g., 20 mg/kg).
-
-
Formulation: Prepare this compound in an appropriate vehicle for each route.
-
Dosing: Administer a single dose of this compound to each group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
DHX9 Signaling Pathways
Caption: Simplified signaling pathways affected by DHX9 inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Logic Diagram for Troubleshooting Poor Efficacy
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 6. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
troubleshooting inconsistent results in DHX9 ATPase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DHX9 ATPase assays.
Troubleshooting Inconsistent Results
Inconsistent results in DHX9 ATPase assays can arise from various factors, from reagent preparation to experimental setup. This guide addresses common issues and provides systematic solutions.
Problem 1: High Variability Between Replicate Wells
High variability between replicates can obscure genuine effects of test compounds.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent dispensing of all reagents, especially small volumes. Use calibrated micropipettors and sterile, low-retention tips. For multi-well plates, consider using a multichannel pipette or automated liquid handling system. |
| Incomplete Mixing | After adding reagents, mix the contents of the wells thoroughly by gently pipetting up and down or using a plate shaker at a low speed. Avoid introducing bubbles. |
| Edge Effects | Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. To minimize this, avoid using the outer wells for critical samples, or fill them with buffer/water to create a humidity barrier. |
| Reagent Contamination | Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination. Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination of stock solutions.[1] |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same duration. When adding reagents to initiate or stop the reaction, do so in the same sequence and at a consistent pace across the plate. |
Problem 2: Low or No ATPase Activity (Low Signal)
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive DHX9 Enzyme | Ensure the recombinant DHX9 protein has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1] Confirm the specific activity of the enzyme lot, as it can vary.[1] Consider performing a positive control with a known activator or optimal substrate. |
| Suboptimal Assay Buffer | The composition of the assay buffer is critical. An optimized buffer may include components like 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, and 0.01% BSA.[2] High concentrations of Mg²⁺ (e.g., 20 mM) may suppress DHX9 activity.[3] |
| Incorrect Substrate | DHX9 activity is dependent on the presence of a suitable nucleic acid substrate, such as double-stranded RNA (dsRNA) with a 3' or 5' overhang.[2] Ensure the substrate is correctly prepared and used at an optimal concentration (e.g., 15 nM).[2] |
| Insufficient ATP Concentration | Use an appropriate concentration of ATP. For kinetic studies, concentrations around the Km value are often used. Some protocols suggest a final ATP concentration of 5 µM.[2] Ensure the ATP stock solution is not degraded. |
| Problem with Detection Reagent | If using a commercial detection kit like ADP-Glo™, ensure the reagents have not expired and have been stored correctly.[1][4] Prepare the detection reagent immediately before use as recommended by the manufacturer. |
Problem 3: High Background Signal
A high background signal can mask the specific signal from DHX9 ATPase activity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| ATP Contamination in Reagents | Some recombinant protein preparations or other reagents may contain contaminating ATP or ADP. Include a "no enzyme" control to determine the background signal and subtract it from all other measurements.[5] |
| Spontaneous ATP Hydrolysis | At elevated temperatures or in suboptimal buffer conditions, ATP can hydrolyze non-enzymatically. Run a "no enzyme" control to quantify this and ensure the incubation temperature is appropriate (e.g., room temperature or 30°C).[6][7] |
| Interference from Test Compounds | Some test compounds may be colored or fluorescent, interfering with the detection signal.[1] Measure the absorbance or fluorescence of the compounds alone at the assay wavelength to check for interference. |
| High DMSO Concentration | If test compounds are dissolved in DMSO, ensure the final concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity or interfere with the assay.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DHX9, ATP, and substrate to use?
A1: The optimal concentrations can vary depending on the specific assay format and detection method. However, published protocols provide a good starting point:
-
DHX9: A final concentration of 0.625 nM has been used in a 384-well plate format.[2] Another protocol suggests a concentration of 4 nM.[6]
-
ATP: A final concentration of 5 µM is often used for compound screening under balanced conditions.[2]
-
Substrate (dsRNA): A final concentration of 15 nM has been shown to be effective.[2]
It is always recommended to perform initial titration experiments to determine the optimal concentrations for your specific experimental conditions.
Q2: What type of substrate is best for DHX9 ATPase assays?
A2: DHX9 can utilize various nucleic acid substrates. For ATPase assays, double-stranded RNA (dsRNA) with a 3' or 5' single-stranded overhang is commonly used and has been shown to stimulate ATPase activity effectively.[2] Yeast RNA can also be used as a substrate.[6][7]
Q3: How should I prepare my test inhibitors?
A3: If the inhibitor is soluble in DMSO, prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted. It is crucial to maintain a consistent final DMSO concentration (not exceeding 1%) across all wells, including controls, to avoid solvent-induced effects on enzyme activity.[1][8] For water-soluble inhibitors, prepare dilutions in the assay buffer.[8]
Q4: Can I use a different detection method than ADP-Glo™?
A4: Yes, other detection methods are available. The Transcreener® ADP² Assay is another common method that directly detects ADP and is available in fluorescence polarization (FP), fluorescence intensity (FI), and time-resolved fluorescence resonance energy transfer (TR-FRET) formats.[6][7] Older methods include using radiolabeled γ-³²P-ATP or a malachite green-based phosphate detection assay.[2][9] The choice of detection method will depend on the available equipment and desired assay throughput.
Q5: What are appropriate controls for a DHX9 ATPase assay?
A5: Several controls are essential for a robust assay:
-
Positive Control: A reaction with DHX9, substrate, and ATP, but no inhibitor, to define 100% activity.
-
Negative Control ("No Enzyme"): A reaction mix containing all components except the DHX9 enzyme. This helps determine the background signal from non-enzymatic ATP hydrolysis or reagent contamination.[5]
-
Blank: Wells containing only the assay buffer and detection reagents to measure the baseline signal of the buffer.[8]
-
Vehicle Control: A reaction containing the same concentration of the inhibitor's solvent (e.g., DMSO) as the test wells.[8]
Experimental Protocols & Visualizations
Experimental Workflow for a DHX9 ATPase Assay
This diagram outlines a typical workflow for a high-throughput screening assay using a luminescence-based detection method like ADP-Glo™.
Caption: General workflow for a DHX9 ATPase assay.
Troubleshooting Logic for Inconsistent Results
This flowchart provides a step-by-step guide to diagnosing the cause of inconsistent assay results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. accenttx.com [accenttx.com]
- 3. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHX9 ATPase Activity Assay kit - BPS Bioscience [bioscience.co.uk]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
minimizing toxicity of Dhx9-IN-17 in animal models
Disclaimer: Dhx9-IN-17 is a novel investigational agent. The information provided in this technical support center is based on general principles for small molecule inhibitors targeting DHX9 and similar helicases. Researchers must conduct their own dose-finding and toxicity studies to determine the safety and efficacy of this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to toxicity?
A1: this compound is an inhibitor of the DExH-box helicase 9 (DHX9), an enzyme involved in various cellular processes including transcription, RNA processing, and DNA replication and repair. By inhibiting DHX9, this compound can disrupt these fundamental processes, which may lead to anti-tumor activity in cancer models. However, since DHX9 is also essential for the viability of normal cells, inhibition can also cause on-target toxicities in healthy tissues. Off-target activities, where the inhibitor interacts with other kinases or proteins, are also a potential source of toxicity.
Q2: What are the potential on-target toxicities of a DHX9 inhibitor like this compound?
A2: Given DHX9's role in maintaining genomic stability, on-target toxicities could manifest in rapidly dividing tissues. Potential on-target toxicities may include:
-
Myelosuppression: Inhibition of DHX9 in hematopoietic stem cells could lead to a decrease in blood cell counts (neutropenia, thrombocytopenia, anemia).
-
Gastrointestinal (GI) toxicity: Effects on the rapidly dividing epithelial cells of the gut could result in diarrhea, nausea, and weight loss.
-
Hepatotoxicity: The liver is a common site of drug metabolism and can be susceptible to toxicity.
-
Cardiotoxicity: While less common for this class, effects on cardiac muscle cells should be monitored.
Q3: How can I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A3: A dose-range finding study is essential to determine the MTD. This typically involves a dose escalation study in a small cohort of animals. The dose is incrementally increased in different groups of animals until dose-limiting toxicities (DLTs) are observed. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.
Q4: What are some strategies to mitigate the toxicity of this compound in animal studies?
A4: Several strategies can be employed to minimize toxicity:
-
Formulation Optimization: Improving the solubility and stability of this compound can enhance its pharmacokinetic profile and potentially reduce off-target effects.
-
Dosing Schedule Modification: Intermittent dosing (e.g., once every two days) instead of daily dosing may allow for recovery of healthy tissues.
-
Supportive Care: Providing supportive care such as fluid supplementation for diarrhea or nutritional support can help manage side effects.
-
Combination Therapy: Combining this compound with other agents may allow for lower, less toxic doses of each compound to be used.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive Weight Loss (>20%) | - High dose of this compound- Gastrointestinal toxicity- Dehydration | - Reduce the dose of this compound.- Administer subcutaneous fluids to combat dehydration.- Provide nutritional support with a high-calorie diet.- Consider an intermittent dosing schedule. |
| Diarrhea | - Gastrointestinal toxicity | - Administer anti-diarrheal medication as per veterinary guidance.- Ensure adequate hydration with subcutaneous fluids.- Reduce the dose or switch to an intermittent dosing schedule. |
| Lethargy and Reduced Activity | - General toxicity- Myelosuppression | - Perform a complete blood count (CBC) to check for myelosuppression.- Reduce the dose of this compound.- Provide a comfortable and stress-free environment. |
| Skin Rash or Dermatitis | - Off-target effect- Allergic reaction | - Discontinue treatment and consult with a veterinarian.- Consider topical corticosteroids if recommended by a veterinarian.- Evaluate for potential off-target activities of the compound. |
| No Apparent Efficacy at Non-Toxic Doses | - Insufficient target engagement- Poor bioavailability | - Confirm target engagement with pharmacodynamic markers in tumor and surrogate tissues.- Optimize the formulation to improve solubility and absorption.- Consider a different route of administration (e.g., intraperitoneal if oral is ineffective).[1] |
Experimental Protocols
Dose-Range Finding Study Protocol
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in a specific animal model (e.g., BALB/c mice).
Methodology:
-
Animal Model: Use a sufficient number of age- and weight-matched animals (e.g., 6-8 week old female BALB/c mice).
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure the formulation is homogenous and stable.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) administered daily by oral gavage.
-
Treat a cohort of 3-5 mice at each dose level.
-
Incrementally increase the dose in subsequent cohorts (e.g., 20 mg/kg, 40 mg/kg, 80 mg/kg).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea).
-
At the end of the study (e.g., 14 days), collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose that results in no more than 20% body weight loss and no signs of dose-limiting toxicity.
Formulation Strategy to Reduce Toxicity
Objective: To prepare a formulation of this compound that improves its solubility and reduces potential for precipitation and associated toxicity.
Methodology:
-
Solubility Screening: Test the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., PEG400, Solutol HS 15, Tween 80).
-
Formulation Preparation:
-
Based on solubility data, prepare a formulation. For example, a solution in 10% DMSO, 40% PEG400, and 50% sterile water.
-
Ensure the final concentration of DMSO is low to minimize its own toxicity.
-
-
In Vivo Tolerability Study:
-
Administer the new formulation to a small group of animals at a previously determined tolerated dose.
-
Monitor for any adverse effects as described in the dose-range finding study.
-
Compare the pharmacokinetic profile of the new formulation to the previous one to assess for improved bioavailability.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Range Finding Data for this compound in Mice
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Key Clinical Observations | CBC and Chemistry Findings |
| 10 | +2% | None | Within normal limits |
| 20 | -5% | Mild lethargy | Within normal limits |
| 40 | -15% | Moderate lethargy, ruffled fur | Mild neutropenia |
| 80 | -25% | Severe lethargy, hunched posture, diarrhea | Significant neutropenia and thrombocytopenia, elevated liver enzymes |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| 0.5% Methylcellulose | 500 | 2 | 2500 | 15 |
| 10% DMSO, 40% PEG400 | 1200 | 1 | 6000 | 35 |
Visualizations
Caption: Workflow for assessing and mitigating toxicity of a novel inhibitor.
Caption: Simplified signaling pathway of DHX9 and points of intervention and potential effects.
Caption: Decision tree for managing adverse events in animal studies.
References
Technical Support Center: Interpreting Unexpected Phenotypes After DHX9 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of DHX9 inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We inhibited DHX9 expecting to see a decrease in R-loops, but instead, we observed an increase. Why is this happening?
A1: This is a documented, context-dependent effect of DHX9 function. While DHX9 is known to resolve R-loops, it can paradoxically promote their formation in cells with a compromised splicing machinery.[1] In the absence of splicing factors that would normally stabilize the nascent RNA, DHX9's helicase activity can facilitate the annealing of the nascent RNA to the DNA template, thereby creating an R-loop.[1][2]
Consider the following possibilities:
-
Cellular Context: The cell line you are using may have inherent defects in its splicing machinery.
-
Off-Target Effects: Your method of DHX9 inhibition (e.g., small molecule inhibitor, siRNA) might be inadvertently affecting splicing factors.
Troubleshooting Steps:
-
Assess Splicing Factor Integrity: Perform western blots or qPCR to check the expression levels of key splicing factors.
-
Alternative Inhibition Method: If using a small molecule inhibitor, try siRNA/shRNA-mediated knockdown of DHX9 to see if the phenotype persists. Conversely, if using RNAi, a specific inhibitor could confirm the phenotype is due to inhibition of DHX9's enzymatic activity.
-
R-loop Quantification: Confirm your R-loop quantification results using a secondary method (e.g., DRIP-qPCR and S9.6 immunofluorescence).
Q2: Following DHX9 inhibition, we observed a strong innate immune response, including increased interferon signaling. Is this an expected outcome?
A2: Yes, this is an increasingly recognized consequence of DHX9 inhibition known as "viral mimicry".[3][4][5] DHX9 plays a crucial role in preventing the accumulation of endogenous double-stranded RNA (dsRNA) and cytoplasmic DNA.[3][4] Its inhibition can lead to:
-
Accumulation of cytoplasmic dsRNA: This triggers dsRNA sensors like PKR and MDA5.[3][6][7]
-
Increased R-loops and DNA damage: This can result in the accumulation of cytoplasmic DNA fragments, which activate the cGAS-STING pathway.[3]
This activation of innate immunity can convert immunologically "cold" tumors into "hot" ones, making them more susceptible to immunotherapy.[3][4][5] DHX9 has also been shown to have a DNA-sensing-independent role in stimulating NF-κB-mediated innate immunity.[8][9][10]
Troubleshooting Steps:
-
Quantify Cytoplasmic Nucleic Acids: Isolate cytoplasmic fractions and quantify dsRNA and DNA levels.
-
Assess Innate Immune Pathway Activation: Perform western blots for phosphorylated PKR, IRF3, and STING. Use qPCR to measure the expression of interferon-stimulated genes (ISGs).
-
Cell Line Comparison: Test the effect of DHX9 inhibition in a panel of cell lines to see if the innate immune response is a general or cell-type-specific phenomenon.
Q3: We are seeing variable effects of DHX9 inhibition on cell viability across different cancer cell lines. Why the inconsistency?
A3: The cellular dependency on DHX9 is not universal and can be influenced by the genetic background of the cancer cells.[1][11]
-
p53 Status: In some contexts, DHX9 inhibition induces p53-dependent apoptosis or senescence.[1][12] Therefore, p53-mutant or -deficient cells might exhibit a different response. However, p53-independent cell death upon DHX9 inhibition has also been reported.[1]
-
Microsatellite Instability (MSI): Cancers with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) have shown a strong dependence on DHX9.[11]
-
Oncogene vs. Tumor Suppressor Role: DHX9's function as an oncogene or a tumor suppressor is context-dependent and influenced by its interacting partners and the activation state of various signaling pathways.[1]
Troubleshooting Steps:
-
Characterize Your Cell Lines: Determine the p53 and MMR status of your cell lines.
-
Correlate with Dependency Screens: Compare your results with publicly available data from dependency screens like the Broad Institute's DepMap portal to see if there is a known correlation between DHX9 dependency and specific cancer subtypes.[11]
-
Assess Apoptosis and Senescence Markers: Use assays like Annexin V staining and β-galactosidase staining to distinguish between different modes of cell death or growth arrest.
Q4: We have observed that the phenotype of DHX9 inhibition is similar to that of inhibiting another protein we are studying. Could there be a functional redundancy?
A4: Yes, functional redundancy between DHX9 and other proteins has been reported. A notable example is the redundant role of DHX9 and ADAR1 in suppressing dsRNA sensing pathways.[6][7][13] In some cell lines, the combined knockdown of both DHX9 and ADAR1 is required to induce a viral mimicry phenotype, while in others, loss of DHX9 alone is sufficient.[6][7][13]
Troubleshooting Steps:
-
Co-inhibition/Knockdown Experiments: Perform experiments where you inhibit or knock down both proteins simultaneously to look for synergistic or synthetic lethal effects.
-
Co-immunoprecipitation: Investigate if the two proteins physically interact using co-immunoprecipitation followed by mass spectrometry or western blotting.
-
Literature Review: Search for known interactions or shared pathways between DHX9 and your other protein of interest. DHX9 is known to interact with a multitude of proteins including BRCA1, PARP1, and various components of the transcription and replication machinery.[14][15][16][17][18]
Quantitative Data Summary
| Phenotype after DHX9 Inhibition | Cell Type/Context | Key Quantitative Findings | Reference |
| Increased R-loops | Cells with impaired RNA splicing | Varies by locus, can be several-fold increase | [1] |
| Induction of Innate Immunity | Small Cell Lung Cancer (SCLC) | Significant increase in IFNB expression | [3] |
| Decreased Cell Viability | MSI-H/dMMR Colorectal Cancer | IC50 in the submicromolar range for specific inhibitors | [11][19] |
| Premature Senescence | Primary Human Fibroblasts | >50% increase in senescence-associated β-galactosidase positive cells | [12] |
| Increased circRNA Generation | HeLa cells | Over four-fold increase in circRNA-producing genes | [20] |
| Increased H-DNA Induced Mutations | U2OS cells | 6-fold increase in mutations for plasmids with H-DNA forming sequences | [21] |
Experimental Protocols
1. R-loop Quantification by DNA-RNA Immunoprecipitation (DRIP)-qPCR
-
Principle: This method utilizes the S9.6 antibody, which specifically recognizes DNA-RNA hybrids, to immunoprecipitate R-loop-containing genomic DNA fragments. The abundance of specific R-loops is then quantified by qPCR.
-
Methodology:
-
Genomic DNA is isolated from control and DHX9-inhibited cells.
-
The DNA is fragmented by restriction enzyme digestion.
-
A portion of the sample is treated with RNase H as a negative control.
-
Fragmented DNA is incubated with the S9.6 antibody overnight.
-
Antibody-DNA complexes are pulled down using protein A/G beads.
-
After washing, the DNA is eluted and purified.
-
The abundance of R-loops at specific genomic loci is quantified by qPCR using primers flanking the region of interest.
-
2. Assessment of DNA Damage by γH2AX Immunofluorescence
-
Principle: Phosphorylation of histone H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks. This can be visualized and quantified by immunofluorescence microscopy.
-
Methodology:
-
Cells are grown on coverslips and treated with a DHX9 inhibitor.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
After blocking, cells are incubated with a primary antibody against γH2AX.
-
Cells are then incubated with a fluorescently labeled secondary antibody.
-
Coverslips are mounted with DAPI to stain the nuclei.
-
Images are acquired using a fluorescence microscope, and the number and intensity of γH2AX foci per nucleus are quantified.
-
3. Analysis of Innate Immune Signaling by Western Blot
-
Principle: This technique is used to detect and quantify the levels of key proteins in a signaling pathway, including their phosphorylation status, which often indicates activation.
-
Methodology:
-
Whole-cell lysates are prepared from control and DHX9-inhibited cells.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., PKR, STING, IRF3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
Visualizations
Caption: Logical relationships of potential phenotypes following DHX9 inhibition.
Caption: Signaling pathways activated by DHX9 inhibition leading to viral mimicry.
Caption: Experimental workflow for DRIP-qPCR.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Induction of Viral Mimicry Upon Loss of DHX9 and ADAR1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of viral mimicry upon loss of DHX9 and ADAR1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A DNA-sensing-independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB-mediated innate immunity against DNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RNA Helicase A - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genecards.org [genecards.org]
- 18. uniprot.org [uniprot.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
optimizing fixation and permeabilization for DHX9 immunofluorescence
Welcome to the technical support center for optimizing the immunofluorescence (IF) of DHX9. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high-quality staining of the DEAH-box helicase 9 (DHX9).
Troubleshooting Guide
This guide addresses common issues encountered during DHX9 immunofluorescence experiments in a question-and-answer format.
Issue 1: Weak or No DHX9 Signal
Q1: I am not seeing any fluorescent signal for DHX9, or the signal is very weak. What are the possible causes and solutions?
A1: Weak or no signal is a frequent issue in immunofluorescence. Several factors related to fixation, permeabilization, and antibody usage could be the cause.[1][2][3]
-
Inadequate Fixation: The fixation method may be masking the DHX9 epitope. While formaldehyde is a common fixative that preserves cellular morphology well, it can sometimes mask antigens through cross-linking.[4][5] Consider switching to a methanol fixation protocol, which is recommended for some nuclear and phosphorylated antigens.[4] However, be aware that methanol can alter cell morphology.[6][7]
-
Insufficient Permeabilization: Since DHX9 is a nuclear protein, proper permeabilization of the nuclear membrane is crucial for antibody access.[1][8][9][10] If you are using a cross-linking fixative like formaldehyde, a separate permeabilization step with a detergent is necessary.[5] Triton X-100 is a common choice that permeabilizes all cellular membranes, including the nuclear membrane.[4][11] Ensure the concentration and incubation time are optimal.
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. It is recommended to perform a titration experiment to determine the optimal antibody concentration.[12]
-
Antibody Incompatibility: Ensure your primary antibody is validated for immunofluorescence applications. Not all antibodies that work in other applications (like Western blotting) are suitable for IF. Also, confirm that the secondary antibody is appropriate for the host species of the primary antibody.[12]
-
Low DHX9 Expression: The cell type you are using may have low endogenous expression of DHX9. It's advisable to include a positive control cell line known to express DHX9.[3][13]
Issue 2: High Background Staining
Q2: My DHX9 staining shows high background, making it difficult to interpret the results. How can I reduce the background?
A2: High background can obscure specific signals and lead to misinterpretation. The source of high background can often be traced to fixation, blocking, or antibody concentrations.[2][13][14]
-
Over-fixation: Excessive fixation with aldehydes like formaldehyde can lead to increased autofluorescence.[13] Try reducing the fixation time or the concentration of the fixative.[2]
-
Insufficient Blocking: Blocking is essential to prevent non-specific antibody binding.[15] Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.[12][15]
-
High Antibody Concentration: Both primary and secondary antibody concentrations might be too high, leading to non-specific binding.[12] Titrate your antibodies to find the lowest concentration that still provides a specific signal.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[2][15] Ensure you are performing thorough washes with an appropriate buffer (e.g., PBS with a small amount of Tween-20).
Issue 3: Non-specific Staining or Incorrect Localization
Q3: The DHX9 staining pattern I observe does not match the expected nuclear localization. What could be causing this?
A3: DHX9 is primarily a nuclear protein, often found in the nucleoplasm and sometimes enriched in the nucleoli.[8][16][17] An incorrect staining pattern can be an artifact of the experimental procedure.
-
Fixation Artifacts: The choice of fixative can influence the apparent localization of a protein.[18][19][20] Methanol fixation, for instance, can sometimes cause proteins to precipitate, potentially altering their subcellular distribution.[7] Formaldehyde fixation generally provides better preservation of cellular structures.[4][5]
-
Permeabilization Issues: Harsh permeabilization can damage cellular structures and lead to the redistribution of antigens.[21] If using Triton X-100, consider reducing the concentration or incubation time. Alternatively, a milder detergent like saponin could be tested, although it may not efficiently permeabilize the nuclear membrane.[11]
-
Antibody Cross-reactivity: The primary antibody may be cross-reacting with other proteins. Use a negative control (e.g., cells with DHX9 knocked down) to verify antibody specificity.[13]
Frequently Asked Questions (FAQs)
Q: What is the typical subcellular localization of DHX9?
A: DHX9 is a nuclear protein.[10] It is generally found throughout the nucleoplasm but can also be localized to the nucleoli, depending on the cell type and cellular state, such as during transcription inhibition or stress.[8][17]
Q: Which fixative is better for DHX9 immunofluorescence: formaldehyde or methanol?
A: The choice of fixative can depend on the specific antibody and experimental conditions.
-
Formaldehyde (a cross-linking fixative) is generally preferred for preserving cell morphology.[4][5] A common starting point is 4% paraformaldehyde (PFA) for 10-20 minutes at room temperature.[4] This method requires a subsequent permeabilization step.
-
Methanol (a precipitating fixative) can be a good alternative if formaldehyde fixation masks the epitope.[4] It also acts as a permeabilizing agent, so a separate permeabilization step is often not needed.[4] However, it can be harsher on cell structure.[6][7]
Q: What is the recommended permeabilization agent for nuclear proteins like DHX9?
A: For nuclear proteins, a detergent that can effectively permeabilize the nuclear membrane is required.
-
Triton X-100 is a strong, non-ionic detergent that is widely used for this purpose.[4][22] A typical concentration is 0.1-0.5% in PBS for 10-15 minutes.
-
Saponin is a milder detergent that selectively interacts with cholesterol in cell membranes.[11] It is less likely to disrupt cellular structures but may not be sufficient to permeabilize the nuclear membrane effectively.[11]
Data Summary Tables
Table 1: Comparison of Common Fixation Methods
| Fixative | Concentration | Incubation Time | Temperature | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | 2-4% | 10-20 min | Room Temp | Good preservation of morphology[4][5] | Can mask epitopes[4] |
| Methanol | 100% | 10-20 min | -20°C | Fixes and permeabilizes[4] | Can alter cell structure[6][7] |
| Acetone | 100% | 10 min | -20°C | Milder than methanol[4] | Can cause protein denaturation |
Table 2: Comparison of Common Permeabilization Agents (for use after cross-linking fixation)
| Permeabilization Agent | Concentration | Incubation Time | Temperature | Key Characteristics |
| Triton X-100 | 0.1-0.5% | 10-15 min | Room Temp | Permeabilizes all membranes, including nuclear[4][11] |
| Saponin | 0.1-0.5% | 10-15 min | Room Temp | Milder, may not permeabilize the nuclear membrane[11] |
| NP-40 | 0.1-0.5% | 10 min | Room Temp | Similar to Triton X-100[23][24] |
Experimental Protocols
Protocol 1: Formaldehyde Fixation and Triton X-100 Permeabilization
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[22]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary DHX9 antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: (Optional) Stain the nuclei with DAPI for 5 minutes.
-
Washing: Wash the cells once with PBS.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Methanol Fixation
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step as described in Protocol 1.
-
Antibody Incubations and Subsequent Steps: Follow steps 8-15 from Protocol 1.
Visualized Workflows and Logic
Caption: A generalized workflow for DHX9 immunofluorescence.
Caption: A troubleshooting guide for weak or no DHX9 signal.
References
- 1. ptglab.com [ptglab.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. The RNA helicase DHX9 establishes nucleolar heterochromatin, and this activity is required for embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence localization of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. insights.oni.bio [insights.oni.bio]
- 16. Human Nup98 regulates the localization and activity of DExH/D-box helicase DHX9 | eLife [elifesciences.org]
- 17. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Effect of Fixatives and Tissue Processing on the Content and Integrity of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Measuring DHX9 Helicase Activity in Cell Lysates
Introduction
DHX9, also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability.[1] As an ATP-dependent helicase, it unwinds complex nucleic acid structures such as double-stranded RNA, DNA/RNA hybrids, R-loops, and G-quadruplexes.[1][2][3] Given its critical roles, DHX9 has emerged as a significant target for therapeutic development, particularly in oncology.[4][5][6]
Measuring the enzymatic activity of DHX9 directly within cell lysates presents a unique set of challenges. Cell lysates are complex mixtures containing numerous proteins, nucleic acids, and potential inhibitors that can interfere with the assay.[7][8] Ensuring the stability and activity of DHX9 during sample preparation and mitigating confounding factors are paramount for obtaining accurate and reproducible results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate these challenges, offering detailed troubleshooting advice, FAQs, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a DHX9 helicase assay?
A DHX9 helicase assay measures the enzyme's ability to unwind a double-stranded nucleic acid substrate in an ATP-dependent manner.[4][9] A common method involves a synthetic substrate, typically a DNA or RNA duplex with a single-stranded overhang for the helicase to bind.[10] One strand is labeled (e.g., with a radioactive isotope or a fluorophore), and the other may contain a quencher. As DHX9 unwinds the duplex, the labeled single strand is released, leading to a detectable signal (e.g., increased fluorescence or separation on a gel).[10][11][12] Alternatively, ATPase assays can be used, which measure the hydrolysis of ATP to ADP, a reaction that powers the helicase activity.[13][14]
Q2: What is the optimal substrate for measuring DHX9 activity?
DHX9 is a structure-specific helicase with a preference for RNA-containing substrates and complex structures.[2] It demonstrates high efficiency in unwinding RNA G-quadruplexes, R-loops, and DNA G-quadruplexes.[2] Efficient activity requires a substrate with a 3' single-stranded tail, which acts as a binding site for the enzyme to initiate unwinding in a 3' to 5' direction.[2][15] For routine assays, a double-stranded RNA with an 18-mer poly(U) 3' overhang is an effective substrate.[3]
Q3: How should I prepare cell lysates to maintain DHX9 activity?
Proper lysate preparation is critical. The goal is to efficiently lyse cells while preserving the native structure and function of DHX9.[7][8]
-
Use a mild lysis buffer: Buffers containing non-ionic detergents like NP-40 or Triton X-100 are generally preferred over harsh detergents like SDS, which can denature the enzyme.[16][17]
-
Include inhibitors: Always supplement the lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent degradation and maintain the phosphorylation status of DHX9 and related proteins.[7][16] An RNase inhibitor is also crucial to protect RNA substrates and the helicase itself.[3][18]
-
Keep samples cold: Perform all lysis and subsequent handling steps at 4°C to minimize enzymatic degradation.
-
Gentle homogenization: Avoid harsh methods like sonication, which can generate heat and denature proteins. Dounce homogenization or gentle syringe lysis is often sufficient.
Q4: Can I measure DHX9 activity without using radioactivity?
Yes, several non-radioactive methods are available and widely used.[11]
-
Fluorescence-Based Assays: These are the most common non-radioactive methods. One popular approach uses a substrate with a fluorophore on one strand and a quencher on the complementary strand. Unwinding separates the two, leading to an increase in fluorescence.[10][12] Molecular beacon assays are another variant where a single-stranded probe forms a hairpin upon release, bringing a fluorophore and quencher together and decreasing the signal.[19][20][21]
-
ATPase Assays: These assays measure the byproduct of helicase activity, ADP. Commercially available kits like ADP-Glo™ use a luminescent signal to quantify ADP production, which is proportional to DHX9 ATPase activity.[14]
Troubleshooting Guide
| Problem | Question | Possible Causes & Solutions |
| Low or No Signal | Why am I not detecting any DHX9 helicase activity? | 1. Inactive Enzyme: - Improper Lysate Preparation: DHX9 may have been denatured during lysis. Solution: Re-prepare lysates using a mild buffer with fresh protease/phosphatase inhibitors and ensure all steps are performed at 4°C.[7]- Enzyme Degradation: Lysates may be old or have undergone freeze-thaw cycles. Solution: Use freshly prepared lysates whenever possible.2. Sub-optimal Assay Conditions: - Incorrect ATP Concentration: DHX9 activity is strictly ATP-dependent. Solution: Ensure ATP is present at an optimal concentration (typically 1-5 mM). Note that ATP stocks can degrade over time.[15][22]- Incorrect Buffer Composition: pH, salt concentration, and magnesium levels are critical. Solution: Optimize the reaction buffer. A common starting point is a buffer at pH 7.0-7.5 with ~50 mM KCl or NaCl and 2-5 mM MgCl₂.[18][23]3. Substrate Issues: - Wrong Substrate Type: DHX9 has a strong preference for substrates with a 3' overhang. Solution: Verify your substrate design. Use a duplex with a 3' ssDNA or ssRNA tail.[2][15]- Substrate Degradation: Nuclease contamination in the cell lysate can degrade the substrate. Solution: Add RNase/DNase inhibitors to your reaction. Test for nuclease activity by incubating the substrate with lysate in the absence of ATP.[18] |
| High Background Signal | My no-enzyme/no-ATP control shows a high signal. What's wrong? | 1. Substrate Instability: - Spontaneous Unwinding: The nucleic acid duplex may be unstable under your assay conditions (temperature, low salt). Solution: Increase the salt concentration in the reaction buffer or redesign the substrate to have a higher GC content or longer duplex region.2. Contamination: - Nuclease Contamination: As mentioned above, nucleases in the lysate can degrade the substrate, mimicking an unwinding signal. Solution: Ensure potent RNase/DNase inhibitors are included in both the lysis and reaction buffers.[18]3. Assay Plate/Reagent Issues (for fluorescence assays): - Non-specific Binding: Reagents may be binding to the wells of the assay plate. Solution: Use low-binding assay plates. Ensure blocking steps, if applicable, are sufficient.[24]- Compound Interference: If screening inhibitors, the compounds themselves may be fluorescent. Solution: Test compounds for auto-fluorescence in a separate control well without the assay substrate.[12] |
| High Variability | Why are my replicate results inconsistent? | 1. Pipetting Inaccuracy: - Small Volumes: Inconsistent pipetting of small volumes of lysate or reagents is a common source of error. Solution: Use calibrated pipettes and prepare a master mix for common reagents to be distributed to all wells.2. Temperature Fluctuations: - Inconsistent Incubation: Variations in temperature across the plate or between experiments can affect enzyme kinetics. Solution: Ensure the incubator or plate reader maintains a stable, uniform temperature. Equilibrate all reagents and plates to the reaction temperature before starting.[10]3. Inhomogeneity of Lysate: - Viscous Lysate: Cell lysates can be viscous due to genomic DNA. Solution: Briefly sonicate the lysate or pass it through a narrow-gauge needle to shear DNA. Alternatively, treat with DNase I (ensure it is RNase-free if using RNA substrates). |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for DHX9 Activity Assay
-
Cell Culture: Grow cells to 70-80% confluency.
-
Harvesting: Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold Lysis Buffer (see Table 1) to the culture dish (e.g., 500 µL for a 10 cm dish). Scrape the cells and transfer the cell suspension to a pre-chilled microfuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube, avoiding the pelleted cell debris.
-
Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Fluorescence-Based Helicase Assay
This protocol is adapted for a 96-well plate format using a FRET-based substrate.
-
Substrate Preparation: Anneal a fluorophore-labeled oligonucleotide (e.g., FAM) to a complementary quencher-labeled oligonucleotide (e.g., BHQ-1) with a 3' overhang to create the duplex substrate.
-
Master Mix Preparation: Prepare a 2X Reaction Master Mix in nuclease-free water according to the concentrations in Table 2.
-
Reaction Setup:
-
In a 96-well, low-binding black plate, add 25 µL of the 2X Reaction Master Mix to each well.
-
Add a standardized amount of cell lysate (e.g., 10-50 µg of total protein) to each well. For a "no enzyme" control, add an equal volume of Lysis Buffer.
-
Bring the total volume in each well to 45 µL with nuclease-free water.
-
-
Initiation: Pre-heat the plate to the reaction temperature (e.g., 37°C). Initiate the reaction by adding 5 µL of 10X ATP solution (final concentration 5 mM) to each well. For "no ATP" controls, add 5 µL of nuclease-free water.
-
Detection: Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature. Measure the fluorescence signal (e.g., Excitation 485 nm, Emission 520 nm for FAM) every 60 seconds for 30-60 minutes.[20]
-
Data Analysis: Calculate the rate of increase in fluorescence over time. The activity is proportional to the slope of the linear portion of the curve. Normalize the activity to the amount of protein added.
Quantitative Data Tables
Table 1: Recommended Lysis Buffer Components
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Regulates osmolarity |
| NP-40 or Triton X-100 | 10% | 1.0% | Non-ionic detergent for cell lysis[16] |
| EDTA | 0.5 M | 1 mM | Chelates divalent cations, inhibits metalloproteases |
| DTT | 1 M | 1 mM | Reducing agent to maintain protein structure |
| Protease Inhibitor Cocktail | 100X | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 100X | 1X | Preserves protein phosphorylation |
| RNase Inhibitor | 40 U/µL | 1 U/µL | Prevents RNA degradation |
Note: Add inhibitors fresh to the buffer immediately before use.
Table 2: Typical Helicase Assay Reaction Conditions
| Component | Final Concentration | Notes |
| HEPES or Tris-HCl, pH 7.5 | 20-50 mM | Ensure optimal pH for enzyme activity.[23] |
| KCl or NaCl | 50-100 mM | Salt concentration can affect enzyme activity and substrate stability. |
| MgCl₂ | 2-5 mM | Essential cofactor for ATP hydrolysis.[18] |
| ATP | 1-5 mM | Energy source for the helicase.[15] |
| DTT | 1 mM | Maintains a reducing environment. |
| BSA | 0.01% | Bovine Serum Albumin, acts as a stabilizer.[3] |
| FRET Substrate | 10-50 nM | Concentration should be below the Kₘ for accurate kinetics. |
| Cell Lysate | 10-50 µg total protein | Titrate to find the optimal concentration for a linear reaction rate. |
Diagrams
Caption: Workflow for measuring DHX9 helicase activity in cell lysates.
Caption: Troubleshooting decision tree for low/no helicase activity.
References
- 1. accenttx.com [accenttx.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accenttx.com [accenttx.com]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHX9 inhibitors - Page 1 | BioWorld [bioworld.com]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysis buffer - Wikipedia [en.wikipedia.org]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. mskcc.org [mskcc.org]
- 20. Methods to assess helicase and translocation activities of human nuclear RNA exosome and RNA adaptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. gr.xjtu.edu.cn [gr.xjtu.edu.cn]
- 23. Measuring the impact of cofactors on RNA helicase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arp1.com [arp1.com]
Technical Support Center: Quantitative R-loop Analysis Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quantitative R-loop analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for R-loop quantification.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Immunoprecipitated Material (DRIP) | Inefficient R-loop formation. | Verify the transcription activity of your in vitro system or the physiological state of your cells known to induce R-loops. |
| Degradation of R-loops during extraction. | Use gentle DNA extraction methods to preserve R-loop structures. Ensure all solutions are RNase-free.[1] | |
| Inefficient immunoprecipitation. | Optimize antibody concentration and incubation times. Ensure proper binding of the antibody-hybrid complex to the beads.[2] | |
| Loss of material during purification steps. | Be meticulous during washing and elution steps. Consider using magnetic beads for easier handling and reduced sample loss.[2] | |
| High Background or Non-Specific Signal | S9.6 antibody cross-reactivity with dsRNA. | Pre-treat nucleic acid samples with RNase III to specifically degrade dsRNA before immunoprecipitation.[2][3] This is particularly important for methods like DRIPc-seq where the RNA moiety is sequenced.[2][4] |
| S9.6 antibody cross-reactivity with structured ssRNA. | Pre-treat samples with RNase T1 to degrade single-stranded RNA.[4][5] | |
| Contamination with genomic DNA in RNA-focused analyses. | Ensure complete DNase treatment when analyzing the RNA component of R-loops. | |
| Insufficient washing during immunoprecipitation. | Increase the number and stringency of wash steps to remove non-specifically bound nucleic acids. | |
| Inconsistent or Irreproducible qPCR Results | Poor primer/probe design. | Design primers with optimal melting temperatures and GC content. Validate primer efficiency with a standard curve.[6] |
| Presence of PCR inhibitors in the sample. | Dilute the template DNA to reduce inhibitor concentration.[7] Include a control with a known template to test for inhibition. | |
| Pipetting errors. | Use calibrated pipettes and proper technique. Prepare master mixes to minimize variability.[7][8] | |
| Template degradation. | Ensure proper storage of nucleic acid samples at -80°C. Avoid repeated freeze-thaw cycles.[9] | |
| No Amplification in Positive Control Loci (DRIP-qPCR) | Inefficient immunoprecipitation. | Refer to "Low Yield" troubleshooting. Ensure the chosen positive control locus is known to form R-loops in your experimental system.[2] |
| Incorrect qPCR conditions. | Optimize annealing temperature and extension times for your specific primer sets and polymerase.[2][10] | |
| Amplification in Negative Control Loci (DRIP-qPCR) | Non-specific antibody binding. | Refer to "High Background" troubleshooting. Ensure your negative control locus is validated to be R-loop free.[2] |
| Genomic DNA contamination in input samples. | Ensure proper normalization to input DNA that has undergone the same fragmentation process.[2] |
Frequently Asked Questions (FAQs)
1. What is the difference between DRIP-seq, DRIPc-seq, and sDRIP-seq?
-
DRIP-seq (DNA-RNA Immunoprecipitation sequencing) is a foundational method where genomic DNA is fragmented, and R-loops are immunoprecipitated using the S9.6 antibody. The associated DNA is then sequenced. While robust, its resolution is limited by the fragmentation method (often restriction enzymes), and it is not inherently strand-specific.[11][12]
-
DRIPc-seq (DRIP followed by cDNA sequencing) offers high, near-nucleotide resolution and strand-specificity. After immunoprecipitation, the RNA component of the R-loop is isolated, converted to cDNA, and then sequenced.[11][12] A key consideration is the potential for contamination from dsRNA that can also be bound by the S9.6 antibody.[2][4]
-
sDRIP-seq (sonication DRIP-seq) uses sonication for DNA fragmentation, which provides higher resolution than restriction enzyme-based methods and can reduce certain biases.[1][4] This method sequences the DNA component and is considered to have less interference from RNA contamination than DRIPc-seq.[4]
2. How can I be sure the S9.6 antibody is specifically binding to R-loops?
The specificity of the S9.6 antibody is a critical consideration. It has been shown to have an affinity for AU-rich dsRNA.[2] To ensure specificity for RNA:DNA hybrids, it is essential to include proper controls:
-
RNase H treatment: This is a crucial control. RNase H specifically degrades the RNA in RNA:DNA hybrids. A significant reduction in signal after RNase H treatment confirms that the signal is from R-loops.[2][5]
-
RNase III treatment: To address potential dsRNA binding, pre-treating the sample with RNase III, which degrades dsRNA, is recommended, especially for DRIPc-seq.[2][3]
-
RNase T1 treatment: This can be used to digest single-stranded RNA.[5]
3. What are the best practices for designing a DRIP-qPCR experiment?
For a successful DRIP-qPCR experiment, consider the following:
-
Controls: Include positive and negative genomic loci. Positive loci, like the RPL13A gene in human cells, are known to form R-loops. Negative loci are regions not expected to form R-loops.[2]
-
Input Normalization: A portion of the fragmented DNA should be saved before immunoprecipitation to serve as the "input." qPCR results are typically expressed as a percentage of this input, which accounts for variations in starting material and amplification efficiency.[2]
-
Specificity Control: Treat an aliquot of your sample with RNase H before immunoprecipitation. A significant signal reduction in your positive locus compared to the untreated sample validates the R-loop specificity of your assay.[2]
4. What is the purpose of spike-in controls in quantitative R-loop analysis?
Spike-in controls are known amounts of synthetic RNA:DNA hybrids or exogenous genomes that are added to the experimental samples.[13] They serve as internal standards to normalize sequencing data across different samples and experiments. This is particularly important when comparing R-loop levels between different conditions, as it allows for a more absolute quantification of R-loop abundance.[14][15]
5. Can R-loops be quantified by methods other than DRIP?
Yes, other methods exist for R-loop quantification:
-
Dot Blot/Slot Blot Assays: These are simpler, non-sequencing-based methods that provide a quick assessment of total R-loop abundance in a sample.[5][16][17] Genomic DNA is spotted onto a membrane and probed with the S9.6 antibody. The signal intensity provides a relative quantification of R-loops.
-
R-ChIP (R-loop Chromatin Immunoprecipitation): This method utilizes a catalytically inactive version of RNase H1 (dRNH1) to bind R-loops in situ.[18] This approach is an alternative to antibody-based methods and may identify different classes of R-loops.[19][20]
Quantitative Data Summary
The following table summarizes typical quantitative results from control experiments in DRIP-qPCR, demonstrating the validation of the technique.
| Sample Treatment | Target Locus | Expected Outcome | Example Quantitative Result (% of Input) |
| No Treatment | Positive R-loop Locus (e.g., RPL13A) | High signal, indicating R-loop presence. | 0.5 - 2.0% |
| No Treatment | Negative R-loop Locus (e.g., EGR1neg) | Low to no signal. | < 0.05% |
| RNase H Treatment | Positive R-loop Locus (e.g., RPL13A) | Significantly reduced signal compared to no treatment. | < 0.1% |
| RNase H Treatment | Negative R-loop Locus (e.g., EGR1neg) | No significant change from no treatment. | < 0.05% |
| Spike-in Control | Synthetic Hybrid | Efficient recovery. | Consistent recovery across different samples.[14] |
Experimental Protocols
Detailed Protocol for DNA-RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)
This protocol is adapted from established methodologies.[2]
1. Nucleic Acid Extraction
-
Gently lyse cells to avoid mechanical shearing of DNA, which can disrupt R-loops.
-
Extract genomic DNA using phenol-chloroform or a suitable kit designed for high molecular weight DNA.
-
Ensure all buffers and tubes are RNase-free.
2. DNA Fragmentation
-
Fragment the genomic DNA to an average size of 300-500 bp. This can be achieved by:
3. RNase H Treatment (Specificity Control)
-
Take an aliquot of the fragmented DNA and treat it with RNase H to degrade the RNA in RNA:DNA hybrids. This sample will serve as a negative control for the immunoprecipitation.
4. Immunoprecipitation
-
Incubate the fragmented DNA (and the RNase H-treated control) with the S9.6 monoclonal antibody overnight at 4°C.
-
Add Protein A/G beads (e.g., agarose or magnetic) to capture the antibody-nucleic acid complexes. Incubate for 2-4 hours at 4°C.
-
Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound DNA.
5. Elution and DNA Purification
-
Elute the immunoprecipitated DNA from the beads.
-
Treat with Proteinase K to remove the antibody and other proteins.
-
Purify the DNA using a standard column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
6. Quantitative PCR (qPCR)
-
Perform qPCR using primers specific for your positive and negative control loci.
-
Analyze the results by calculating the amount of immunoprecipitated DNA as a percentage of the input DNA.[2]
Visualizations
Caption: Workflow for DRIP-qPCR.
Caption: Specificity controls for S9.6-based assays.
References
- 1. Mapping R-loops and RNA:DNA hybrids with S9.6-based immunoprecipitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution, strand-specific R-loop mapping via S9.6-based DNA:RNA ImmunoPrecipitation and high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The affinity of the S9.6 antibody for double-stranded RNAs impacts the mapping of R-loops in fission yeast | bioRxiv [biorxiv.org]
- 4. Recognition of RNA by the S9.6 antibody creates pervasive artifacts when imaging RNA:DNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-Loop Analysis by Dot-Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. pcrbio.com [pcrbio.com]
- 9. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. High-resolution, strand-specific R-loop mapping via S9.6-based DNA–RNA immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]
- 12. Strengths and Weaknesses of the Current Strategies to Map and Characterize R-Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
- 16. R-Loop Analysis by Dot-Blot [jove.com]
- 17. Slot Blot Assay for Detection of R Loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Approaches for mapping and analysis of R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of Dhx9-IN-17
Welcome to the technical support center for Dhx9-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the DExH-Box helicase 9 (DHX9).[1] DHX9 is an ATP-dependent RNA helicase with multifaceted roles in cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[2][3][4][5] It functions by unwinding RNA and DNA duplexes.[3] this compound inhibits the enzymatic activity of DHX9, thereby disrupting these essential cellular processes.[5] This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that show a high dependency on DHX9 activity.[6]
Q2: What are the key cellular pathways affected by DHX9 inhibition?
Inhibition of DHX9 can impact several critical signaling pathways:
-
DNA Damage Response (DDR): DHX9 is involved in resolving R-loops, which are RNA:DNA hybrids that can cause genomic instability.[4][7] Inhibition of DHX9 can lead to the accumulation of R-loops, triggering the DNA damage response.[6][7]
-
NF-κB Signaling: DHX9 can act as a transcriptional co-activator for NF-κB, promoting the expression of its target genes.[8][9] Therefore, inhibiting DHX9 may suppress NF-κB-mediated inflammation and cell survival.
-
p53 Signaling: DHX9 has been shown to suppress the p53 signaling pathway.[10] Consequently, inhibition of DHX9 can activate p53-mediated apoptosis.[2][10]
-
PI3K-AKT Signaling: In some contexts, DHX9 is necessary for the activation of the PI3K-AKT pathway, which is crucial for cell proliferation and survival.[11]
Q3: What is the reported potency of this compound?
The potency of small molecule inhibitors is typically measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). It is important to note that these values can vary between different batches of the compound and between different cell-based assays.
| Compound | Reported Potency (EC50/IC50) | Assay Type |
| This compound | EC50: 0.161 μM | Cellular Target Engagement |
| Dhx9-IN-9 | EC50: 0.0177 μM | Cellular Target Engagement |
| DHX9-IN-1 | EC50: 6.94 μM | Cellular |
Data sourced from MedChemExpress product pages.[1][12][13]
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability is a common challenge when working with small molecule inhibitors. Below are troubleshooting steps to address inconsistencies in experimental results that may arise from different batches of this compound.
Problem 1: Inconsistent cellular potency (EC50/IC50) between batches.
| Potential Cause | Recommended Action |
| Purity and Identity Differences | - Request a Certificate of Analysis (CoA) for each new batch from the supplier. Compare the purity (e.g., by HPLC) and identity (e.g., by NMR, MS) data. - If possible, perform in-house analytical chemistry to verify the structure and purity. |
| Solubility Issues | - Confirm the solubility of each batch in your chosen solvent (e.g., DMSO). Poor solubility can lead to a lower effective concentration. - Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[13] - Use sonication or gentle warming to aid dissolution if necessary, as recommended by the supplier.[12] |
| Compound Stability | - Store the compound as recommended by the manufacturer (typically at -20°C or -80°C for long-term storage).[12][13] - Assess the stability of the compound in your cell culture media over the course of your experiment. |
| Assay Conditions | - Standardize all assay parameters, including cell density, passage number, incubation time, and reagent concentrations. - Run a positive and negative control with each experiment to ensure assay consistency. |
Problem 2: Unexpected or off-target effects observed with a new batch.
| Potential Cause | Recommended Action |
| Presence of Impurities | - As mentioned above, verify the purity of the new batch using the CoA and/or in-house analytical methods. Impurities can have their own biological activity. |
| Non-specific Activity at High Concentrations | - Perform a dose-response curve to determine the optimal concentration range. Using concentrations significantly higher than the EC50 can lead to off-target effects.[14] - If possible, use a structurally related but inactive analog as a negative control to confirm that the observed effects are specific to DHX9 inhibition.[14] |
| Cell Line Integrity | - Ensure your cell line has not been contaminated or undergone genetic drift. Regularly perform cell line authentication. |
Experimental Protocols
1. Cell Viability Assay (Example using MTT)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Target Engagement
This protocol can be used to assess the downstream effects of DHX9 inhibition on protein expression.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a downstream marker of DHX9 activity (e.g., phosphorylated H2AX as a marker of DNA damage) or DHX9 itself.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways involving DHX9, which can be affected by this compound.
Caption: DHX9's role in preventing R-loop-induced DNA damage.
Caption: DHX9 as a co-activator in the NF-κB signaling pathway.
Caption: DHX9-mediated suppression of the p53 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. resources.biomol.com [resources.biomol.com]
how to control for compensatory mechanisms upon DHX9 inhibition
Welcome to the technical support center for researchers studying the effects of DHX9 inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for compensatory mechanisms and interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: We've inhibited DHX9, but the observed phenotype (e.g., cell death, growth arrest) is less pronounced than expected. What could be the reason?
A1: Cells can develop resistance to DHX9 inhibition through the activation of compensatory mechanisms. One primary reason for a weaker-than-expected phenotype is the functional redundancy of other helicases that can resolve the nucleic acid structures normally handled by DHX9, such as R-loops and G-quadruplexes.
Potential compensatory helicases include:
-
For R-loop resolution: SETX, DDX5, DDX17, DDX21, and AQR have been implicated in resolving R-loops[1][2].
-
For G-quadruplex unwinding: DHX36 and FANCJ have partially redundant roles with DHX9 in resolving G-quadruplexes, particularly during DNA replication[3][4]. Other helicases like BLM and WRN are also known to unwind G-quadruplexes[5][6].
It is also possible that your cell line has intrinsic resistance mechanisms. We recommend performing a transcriptomic or proteomic analysis to check for the upregulation of these or other helicases in your experimental system upon DHX9 inhibition.
Q2: How can we identify the specific compensatory pathways active in our cell line?
A2: A powerful and unbiased method to identify compensatory genes is to perform a genome-wide CRISPR/Cas9 screen. By introducing a library of single-guide RNAs (sgRNAs) into cells with DHX9 inhibition, you can identify genes whose knockout either enhances (synthetic lethality) or suppresses (resistance) the phenotype.
For example, a CRISPR screen in small cell lung cancer cells identified that the ablation of certain genes resulted in resistance to cell death induced by DHX9 loss[7][8]. Conversely, the same screen found that knocking out genes like AURKA, NMT1, and RHOQ accelerated cell death in combination with DHX9 depletion[7][8].
We provide a detailed protocol for a CRISPR-based suppressor screen in the "Experimental Protocols" section below.
Q3: We observe significant activation of the DNA damage response (DDR) upon DHX9 inhibition. Is this a direct effect or a compensatory mechanism?
A3: This is a direct consequence of DHX9 inhibition. DHX9 plays a crucial role in maintaining genomic stability by resolving R-loops and G-quadruplexes, which can otherwise obstruct DNA replication and transcription[9][10][11]. Inhibition of DHX9 leads to an accumulation of these structures, causing replication stress, DNA double-strand breaks, and subsequent activation of DDR pathways, including the p53 and ATR/Chk1 signaling cascades[12][13][14][15][16].
Therefore, when studying other effects of DHX9 inhibition, it is crucial to monitor DDR activation (e.g., by checking for phosphorylation of H2A.X, CHK1, and p53) and consider its contribution to the observed phenotype.
Q4: Our cells undergo senescence after DHX9 knockdown. How can we control for this in our experiments?
A4: Senescence is a known outcome of DHX9 suppression in some primary human cells and is often dependent on a functional p53 pathway[12][16]. This is triggered by the replication stress induced by DHX9 loss[12].
To control for this, you can:
-
Use cell lines with a deficient p53 pathway if your experimental question allows.
-
Monitor senescence markers (e.g., SA-β-gal staining, p21 expression) at different time points after DHX9 inhibition.
-
Consider that the observed effects on processes like gene expression might be secondary to the induction of senescence.
Q5: We see changes in the expression of many genes after DHX9 inhibition. How do we distinguish direct targets from downstream compensatory effects?
A5: DHX9 is involved in transcription, pre-mRNA splicing, and translation, so its inhibition can lead to widespread changes in gene expression[9][17][18]. To dissect direct from indirect effects:
-
Time-course experiments: Analyze transcriptomic and proteomic changes at early time points after DHX9 inhibition to enrich for direct effects before widespread secondary changes occur.
-
Integrate with binding data: Use techniques like ChIP-seq or CLIP-seq to identify the genomic loci or RNA molecules that DHX9 directly binds to. Changes in the expression of these direct targets are more likely to be a primary consequence of DHX9 inhibition.
-
Pathway analysis: Bioinformatic analysis of the differentially expressed genes can reveal the enrichment of specific pathways. Upregulation of pathways involved in DNA repair, stress responses, or parallel cellular processes can indicate compensatory rewiring.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between different DHX9 inhibitors or knockdown reagents. | Off-target effects of the inhibitor or shRNA/siRNA. Incomplete knockdown. | Validate your findings with at least two different inhibitors or knockdown sequences. Confirm target engagement and knockdown efficiency by Western blot or qPCR. |
| High background in R-loop detection assays (e.g., S9.6 immunofluorescence). | The S9.6 antibody can cross-react with dsRNA. Fixation artifacts. | Include an RNase H treatment control to confirm the signal is from DNA:RNA hybrids. Optimize fixation and permeabilization protocols. Consider using an alternative method like DRIP-seq with appropriate controls. |
| Difficulty validating hits from a CRISPR screen. | Off-target effects of sgRNAs. Cell-line-specific effects. | Use multiple sgRNAs per gene for validation. Validate hits in a different cell line if possible. Confirm the functional consequence of the gene knockout on the relevant pathway. |
| Observed phenotype is not rescued by expressing a wild-type DHX9. | The phenotype might be due to an off-target effect of the inhibitor/shRNA. The rescue construct is not expressed at the appropriate level. | Ensure the rescue construct is expressed and localized correctly. Use a knockdown-resistant version of the DHX9 cDNA. |
Data Presentation
Table 1: Key Helicases Involved in R-loop and G-quadruplex Resolution
| Structure | Helicase | Function | Potential for Compensation |
| R-loops | SETX | Unwinds R-loops to facilitate transcription termination. | High |
| DDX5, DDX17, DDX21 | DEAD-box helicases implicated in R-loop resolution. | Moderate to High | |
| AQR | Aquarius, an RNA helicase that resolves R-loops. | Moderate | |
| G-quadruplexes | DHX36 (G4R1) | Resolves both DNA and RNA G-quadruplexes. | High |
| FANCJ | Unwinds G-quadruplexes during DNA replication. | High | |
| BLM, WRN | RecQ helicases that unwind DNA G-quadruplexes. | Moderate |
Table 2: Summary of Gene Expression Changes Upon DHX9 Depletion in SCLC Cells
| Gene Set | Regulation | Implication |
| Immune and inflammatory response genes | Upregulated | Activation of innate immune signaling. |
| Interferon-stimulated genes (ISGs) | Upregulated | Induction of a viral mimicry response. |
| DNA damage-associated genes | Upregulated | Cellular response to increased replication stress. |
| DNA replication and cancer-associated genes | Downregulated | Cell cycle arrest and reduced proliferation. |
| Data summarized from studies on small cell lung cancer (SCLC)[7][10]. |
Experimental Protocols
Protocol 1: CRISPR-Based Suppressor Screen to Identify Compensatory Mechanisms
Objective: To identify genes whose knockout confers resistance to DHX9 inhibition, revealing compensatory pathways.
Methodology:
-
Cell Line and Library Preparation:
-
Choose a cell line that is sensitive to DHX9 inhibition.
-
Transduce the cells with a genome-wide CRISPR/Cas9 knockout library (e.g., GeCKO, Brunello) at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Select for transduced cells (e.g., with puromycin).
-
-
Screening:
-
Split the cell population into two groups: a control group and a treatment group.
-
Treat the treatment group with a DHX9 inhibitor at a concentration that causes significant but not complete cell death (e.g., IC50).
-
Culture both populations for a sufficient number of passages to allow for the enrichment of resistant clones.
-
-
Sample Collection and Analysis:
-
Harvest genomic DNA from both the control and treated populations at the end of the screen.
-
Amplify the sgRNA sequences from the genomic DNA by PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the treated population compared to the control. These correspond to genes whose knockout confers resistance.
-
-
Validation:
-
Validate the top hits by individually knocking out the candidate genes in the parental cell line and confirming their resistance to DHX9 inhibition.
-
Protocol 2: Monitoring R-loop Levels by DRIP-qPCR
Objective: To quantify changes in R-loop formation at specific genomic loci upon DHX9 inhibition.
Methodology:
-
Genomic DNA Extraction:
-
Harvest cells and extract genomic DNA using a method that preserves R-loops (e.g., avoiding harsh vortexing).
-
-
DNA Fragmentation:
-
Fragment the genomic DNA to an average size of 300-500 bp using restriction enzyme digestion or sonication.
-
-
Immunoprecipitation:
-
Incubate the fragmented DNA with the S9.6 antibody, which specifically recognizes DNA:RNA hybrids.
-
Add protein A/G magnetic beads to pull down the antibody-DNA:RNA hybrid complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated DNA from the beads.
-
Purify the DNA.
-
-
RNase H Treatment (Negative Control):
-
In a parallel reaction, treat an aliquot of the fragmented DNA with RNase H before immunoprecipitation to degrade the RNA moiety of R-loops. This serves as a negative control to ensure the signal is specific to DNA:RNA hybrids.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on the immunoprecipitated DNA and the input DNA using primers for specific genomic loci of interest (e.g., gene promoters known to form R-loops).
-
Calculate the enrichment of R-loops at each locus as a percentage of the input.
-
Visualizations
Caption: Signaling pathway upon DHX9 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Impact of G-Quadruplexes on the Regulation of Genome Integrity, DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-quadruplexes and helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Cellular Functions and Molecular Mechanisms of G-Quadruplex Unwinding Helicases in Humans [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DNA damage responses that enhance resilience to replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNAi screening uncovers Dhx9 as a modifier of ABT-737 resistance in an Eμ-myc/Bcl-2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of DHX9 Inhibition in MSI-H Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic target, DExH-Box Helicase 9 (DHX9), with current standard-of-care treatments for Microsatellite Instability-High (MSI-H) colorectal cancer. The focus is on the preclinical efficacy of DHX9 inhibitors, exemplified by compounds such as Dhx9-IN-17 and ATX968, versus established immunotherapies. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this promising area of oncology.
Introduction to DHX9 and its Role in MSI-H Colorectal Cancer
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme crucial for various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1] Elevated expression of DHX9 has been observed in several cancer types, including colorectal cancer, where it is associated with poor prognosis.[2] Tumors with high microsatellite instability (MSI-H), resulting from a deficient mismatch repair (dMMR) system, exhibit a strong dependency on DHX9 for survival.[2][3] This dependency makes DHX9 an attractive therapeutic target for this specific subtype of colorectal cancer. Inhibition of DHX9 in MSI-H cancer cells has been shown to increase the formation of RNA/DNA hybrids (R-loops) and replication stress, leading to cell cycle arrest and apoptosis.[2][4]
Comparative Efficacy: DHX9 Inhibition vs. Standard of Care
The current standard of care for MSI-H colorectal cancer primarily involves immune checkpoint inhibitors, which have demonstrated significant clinical efficacy.[5] The following tables present a comparison of the preclinical efficacy of the DHX9 inhibitor ATX968 (as a representative for this compound) with the clinical outcomes of standard immunotherapies. It is crucial to note that the data for DHX9 inhibition is derived from preclinical models, while the data for immunotherapies is from clinical trials.
Table 1: In Vitro Efficacy of DHX9 Inhibition in MSI-H Colorectal Cancer Cell Lines
| Parameter | DHX9 Inhibitor (ATX968) | Cell Line(s) | Source(s) |
| IC50 (Proliferation) | <1 µmol/L | MSI-H/dMMR CRC cell lines | [2] |
| Mechanism of Action | Induction of replication stress, cell cycle arrest (S-phase), apoptosis | MSI-H/dMMR CRC cell lines | [6][7] |
Table 2: In Vivo Efficacy of DHX9 Inhibition in MSI-H Colorectal Cancer Xenograft Models
| Parameter | DHX9 Inhibitor (ATX968) | Animal Model | Source(s) |
| Tumor Growth Inhibition | 105% (durable tumor regression) | LS411N (MSI-H CRC) xenograft | [6][8] |
| Dosage | 300 mg/kg b.i.d. | Nude mice | [6][7] |
| Effect on MSS Models | No significant tumor growth inhibition | SW480 (MSS CRC) xenograft | [6] |
Table 3: Clinical Efficacy of Standard of Care (Immune Checkpoint Inhibitors) in MSI-H Metastatic Colorectal Cancer
| Therapy | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Clinical Trial | Source(s) |
| Pembrolizumab | 43.8% | 16.5 months | KEYNOTE-177 | [9] |
| Nivolumab | 31% | Not Reached (at 12 mo) | CheckMate-142 | [9] |
| Nivolumab + Ipilimumab | 55% | 71% at 12 months | CheckMate-142 | [9] |
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHX9 inhibitor on the proliferation of colorectal cancer cell lines.
Materials:
-
MSI-H (e.g., HCT116, LS411N) and MSS (e.g., HT29, SW480) colorectal cancer cell lines
-
Complete cell culture medium (e.g., McCoy's 5A or DMEM with 10% FBS and antibiotics)
-
DHX9 inhibitor (e.g., ATX968) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DHX9 inhibitor in complete medium. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
Viability Assessment: After the incubation period, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a DHX9 inhibitor in a mouse xenograft model of MSI-H colorectal cancer.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-scid IL2Rgamma-null (NSG))
-
MSI-H colorectal cancer cells (e.g., LS411N)
-
Matrigel or similar basement membrane matrix
-
DHX9 inhibitor (e.g., ATX968) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 MSI-H colorectal cancer cells, resuspended in a mixture of medium and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the DHX9 inhibitor or vehicle control orally, twice daily (b.i.d.), at the specified dose (e.g., 300 mg/kg).
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 28 days) and monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker assessment).
-
Data Analysis: Compare the tumor growth between the treatment and control groups to determine the percentage of tumor growth inhibition.
Pharmacodynamic (PD) Biomarker Assessment
Objective: To confirm target engagement of the DHX9 inhibitor in vivo.
Materials:
-
Tumor tissue from the xenograft study
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers and probes for circBRIP1 and a housekeeping gene
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the excised tumor tissues.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) to measure the expression levels of circBRIP1. Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Compare the levels of circBRIP1 in the tumors from the treated group to the control group to assess the extent of target engagement. An increase in circBRIP1 levels indicates DHX9 inhibition.
Visualizations
Signaling Pathway
Caption: DHX9's role in maintaining genomic stability and its inhibition.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 3. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell culture and proliferation assay [bio-protocol.org]
- 7. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
comparing Dhx9-IN-17 to other known DHX9 inhibitors like ATX968
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two known DHX9 inhibitors, Dhx9-IN-17 and ATX968. The information is based on currently available preclinical data.
DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Its role in cancer progression has made it an attractive target for therapeutic intervention.[2][3] This guide compares two small molecule inhibitors of DHX9: this compound and ATX968.
Performance Data Summary
A direct comparative study between this compound and ATX968 has not been published. The following tables summarize the available quantitative data for each inhibitor based on separate studies.
Table 1: Comparison of In Vitro Potency
| Parameter | This compound | ATX968 | Reference(s) |
| Biochemical IC50 (Helicase Assay) | Not Available | 8 nM | [4] |
| Cellular Target Engagement (EC50) | 0.161 µM | Not Directly Reported (circBRIP1 EC50 = 0.054 µM) | [1][5] |
| Cellular Proliferation IC50 (MSI-H/dMMR Colorectal Cancer Cells) | Not Available | <1 µM in sensitive lines | [4][6] |
Table 2: ATX968 Cellular Proliferation IC50 in Selected Cell Lines
| Cell Line | MSI/MMR Status | Proliferation IC50 | Reference(s) |
| LS411N | MSI-H/dMMR | < 1 µM | [6] |
| HCT116 | MSI-H/dMMR | < 1 µM | [6] |
| SW480 | MSS/pMMR | > 1 µM | [6] |
| NCI-H747 | MSS/pMMR | > 1 µM | [6] |
Mechanism of Action
ATX968 is described as a potent, selective, and orally bioavailable allosteric inhibitor of DHX9 helicase activity.[2][7] It does not bind to the ATP-binding site but rather to a distinct pocket, leading to the inhibition of DHX9's enzymatic functions.[7] Inhibition of DHX9 by ATX968 has been shown to induce replication stress and DNA damage, leading to cell-cycle arrest and apoptosis, particularly in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[2][6]
The mechanism of action for This compound has not been detailed in the available literature. It is described as a DHX9 inhibitor based on its activity in a cellular target engagement assay.[1]
Signaling Pathways
DHX9 has been implicated in the regulation of key signaling pathways involved in cancer, including the NF-κB and p53 pathways.
DHX9 and the NF-κB Signaling Pathway
DHX9 can act as a coactivator for NF-κB-mediated transcription, a pathway crucial for inflammation and cell survival.[8] Mechanistically, DHX9 can enhance the phosphorylation and nuclear translocation of the p65 subunit of NF-κB and interact with p65 and RNA Polymerase II to promote the expression of NF-κB target genes.[8] The effect of specific DHX9 inhibitors like this compound or ATX968 on this pathway has not been explicitly reported.
DHX9 and the p53 Signaling Pathway
Inhibition of DHX9 has been shown to activate the p53 signaling pathway, leading to apoptosis. This suggests that DHX9 may normally function to suppress p53 activity.[9] The activation of p53 upon DHX9 inhibition could be a critical mechanism for the anti-tumor effects of DHX9 inhibitors. The specific dose-dependent effects of this compound or ATX968 on p53 pathway activation have not been detailed in published studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key assays used in the evaluation of DHX9 inhibitors.
DHX9 Helicase Assay (Biochemical)
This assay measures the ability of a compound to inhibit the unwinding of a double-stranded RNA or DNA substrate by the DHX9 enzyme.
-
Principle: A fluorophore and a quencher are placed on opposite strands of a nucleic acid duplex. In the double-stranded state, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
-
Protocol Summary (for ATX968):
-
Reactions are performed in a 384-well plate in an optimized assay buffer (40 mmol/L HEPES, pH 7.5, 0.01% Tween 20, 0.01% BSA, 1 mmol/L DTT, 20 mmol/L MgCl2, and 0.004 U/mL RNAseOUT).[6]
-
Serial dilutions of the test compound (e.g., ATX968) in DMSO are added to the wells.[6]
-
Recombinant DHX9 enzyme (final concentration ~2.5 nmol/L) is pre-incubated with the compound for 15 minutes.[6]
-
The reaction is initiated by adding the oligonucleotide substrate (final concentration ~12.5 nmol/L) and ATP (final concentration ~5 µmol/L).[6]
-
Fluorescence is read kinetically over 30 minutes.[6]
-
IC50 values are calculated from the initial velocity of the reaction.[6]
-
Cellular Proliferation Assay (Cell-based)
This assay determines the effect of a compound on the growth and viability of cancer cells.
-
Principle: The assay measures the number of viable cells after a period of treatment with the test compound. The CellTiter-Glo® Luminescent Cell Viability Assay is commonly used, which quantifies ATP, an indicator of metabolically active cells.
-
Protocol Summary (for ATX968):
-
Cancer cells (e.g., MSI-H/dMMR and MSS/pMMR colorectal cancer lines) are seeded in 96-well plates.[4]
-
Cells are treated with a serial dilution of the test compound (e.g., ATX968) for a specified duration (e.g., 10 days), with media and compound being replenished periodically.[4]
-
CellTiter-Glo® reagent is added to the wells.[6]
-
Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.[6]
-
IC50 values are calculated by comparing the luminescence of treated cells to vehicle-treated control cells.[6]
-
Conclusion
ATX968 is a well-characterized, potent, and selective allosteric inhibitor of DHX9 with demonstrated efficacy in preclinical models of MSI-H/dMMR cancers.[2][6] In contrast, publicly available data on this compound is currently limited, preventing a comprehensive comparison of its performance with ATX968. Further studies are required to elucidate the biochemical and cellular activity, as well as the mechanism of action, of this compound to fully understand its potential as a DHX9 inhibitor. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: DHX9 and WRN Inhibitors in Microsatellite Instable Tumors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for microsatellite instable (MSI) tumors is evolving, with novel targeted therapies emerging that exploit the unique genetic vulnerabilities of these cancers. Among the most promising strategies are the inhibition of DEAH-Box Helicase 9 (DHX9) and Werner Syndrome RecQ Like Helicase (WRN). This guide provides an objective comparison of inhibitors targeting these two helicases, supported by preclinical experimental data, detailed methodologies, and pathway visualizations to aid in research and development decisions.
Introduction to DHX9 and WRN in MSI Tumors
Microsatellite instability is a hallmark of tumors with deficient DNA mismatch repair (dMMR), leading to an accumulation of mutations, particularly in repetitive DNA sequences.[1][2][3] This genetic instability creates a dependency on specific DNA repair and replication stress response pathways for survival, presenting a therapeutic window for targeted inhibitors.
DHX9 , a multifunctional RNA/DNA helicase, plays crucial roles in transcription, translation, and the maintenance of genomic stability.[1][4] In MSI-high (MSI-H) tumors, there is a strong dependence on DHX9, making this helicase an attractive therapeutic target.[1][4]
WRN , a RecQ helicase with both helicase and exonuclease activities, is critical for maintaining genome integrity, particularly in resolving complex DNA structures that arise during replication.[3][5] A synthetic lethal relationship exists between WRN function and MSI, where the absence of WRN in MSI cells leads to catastrophic DNA damage and cell death.[3][5] This dependency is linked to the expansion of TA-dinucleotide repeats in MSI tumors, which form secondary structures that require WRN for resolution.[2][6]
Interestingly, DHX9 and WRN have been shown to interact and cooperate in cellular processes such as the resolution of Okazaki fragment-like structures, suggesting a potential interplay in the response of MSI tumors to their respective inhibitors.[7][8][9][10]
Mechanisms of Action
Inhibition of DHX9 and WRN in MSI tumors leverages the principle of synthetic lethality, where the combination of a cancer-specific genetic alteration (dMMR/MSI) and the inhibition of a specific protein (DHX9 or WRN) leads to cell death, while normal, microsatellite stable (MSS) cells are largely unaffected.
DHX9 Inhibition
The DHX9 inhibitor ATX968 (also referred to as DHX9-IN-2) serves as a key example of this class of molecules.[11] In MSI-H/dMMR cancer cells, inhibition of DHX9's helicase activity leads to:
This selective killing of MSI-H/dMMR cells is linked to their inability to resolve the replication stress induced by DHX9 inhibition.[1]
WRN Inhibition
Several inhibitors of WRN, including HRO761 and GSK_WRN4 , have demonstrated potent and selective activity against MSI tumors.[2][14][15] Their mechanism of action involves:
-
Mimicking the genetic loss of WRN.[2]
-
Leading to the accumulation of unresolved DNA secondary structures at expanded TA-repeats.[2]
-
Inducing DNA double-strand breaks, chromosomal instability, and ultimately, cell death.[2][16]
Pharmacological inhibition of WRN has been shown to phenocopy genetic suppression of the gene, leading to DNA damage and selective growth inhibition in MSI cells.[14][17]
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies of DHX9 and WRN inhibitors. It is important to note that these data are compiled from separate studies and do not represent a head-to-head comparison under identical experimental conditions.
In Vitro Anti-proliferative Activity
| Inhibitor | Target | Cell Line | MSI Status | Assay Type | IC50/GI50 (nM) | Reference |
| ATX968 | DHX9 | HCT116 | MSI-H | Proliferation | <1000 | [1] |
| ATX968 | DHX9 | LS411N | MSI-H | Proliferation | <1000 | [1] |
| ATX968 | DHX9 | NCI-H747 | MSS | Proliferation | >1000 | [1] |
| HRO761 | WRN | SW48 | MSI | Proliferation (4-day) | 40 | [15][17] |
| HRO761 | WRN | Various MSI | MSI | Clonogenic (10-14 day) | 50-1000 | [17] |
| HRO761 | WRN | Various MSS | MSS | Clonogenic (10-14 day) | No effect | [17] |
| GSK_WRN3 | WRN | Various MSI | MSI | Proliferation | Preferential Inhibition | [2] |
| GSK_WRN4 | WRN | Various MSI | MSI | Proliferation | Preferential Inhibition | [2] |
In Vivo Antitumor Activity
| Inhibitor | Target | Xenograft Model | MSI Status | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| ATX968 | DHX9 | LS411N (CRC) | MSI-H | 300 mg/kg, p.o., BID | 105% (regression) | [13] |
| ATX968 | DHX9 | SW480 (CRC) | MSS | Not specified | No significant inhibition | [13] |
| HRO761 | WRN | SW48 (CRC) | MSI | 20 mg/kg, p.o., QD | Tumor stasis | [15] |
| HRO761 | WRN | SW48 (CRC) | MSI | >20 mg/kg, p.o., QD | 75-90% regression | [15] |
| GSK_WRN4 | WRN | SW48 (CRC) | MSI | 30, 100, 300 mpk, p.o. | Dose-dependent TGI, complete inhibition at highest dose | [2] |
| GSK_WRN4 | WRN | SW620 (CRC) | MSS | Not specified | No effect | [2] |
| KWR-095 | WRN | SW48 (CRC) | MSI-H | 40 mg/kg, p.o., QD for 14 days | Significant reduction in tumor growth | [18] |
Signaling and Experimental Workflow Visualizations
To better illustrate the underlying biology and experimental approaches, the following diagrams were generated using Graphviz.
Caption: Signaling pathways of DHX9 and WRN in MSI-H tumors.
Caption: Preclinical evaluation workflow for DHX9 and WRN inhibitors.
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of the compounds in cancer cell lines.
Methodology (General):
-
Cell Seeding: Cancer cell lines (both MSI-H and MSS) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., ATX968 or HRO761) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a specified period, typically ranging from 4 to 14 days, depending on the cell line's doubling time and the nature of the assay (e.g., short-term proliferation vs. long-term clonogenic).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 or GI50 values.[1][17]
Apoptosis Assay
Objective: To quantify the induction of apoptosis in cancer cells following inhibitor treatment.
Methodology (Annexin V Staining):
-
Cell Treatment: MSI-H and MSS cells are treated with the inhibitor at a fixed concentration (e.g., 1 µM ATX968) or DMSO for various time points (e.g., 1 to 6 days).[1]
-
Cell Collection: Both adherent and detached cells are collected.
-
Staining: Cells are stained with Annexin V conjugated to a fluorescent dye (e.g., PE) and a viability dye (e.g., LIVE/DEAD fixable violet). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic (Annexin V positive, viability dye positive) cells.[1]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology (General):
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with a suspension of MSI-H or MSS cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor via a specified route (commonly oral) and schedule (e.g., once or twice daily), while the control group receives a vehicle.[13][15]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded after a predetermined duration or when tumors in the control group reach a specified size. Tumors may be excised for biomarker analysis (e.g., immunohistochemistry for DNA damage markers).
-
Data Analysis: Tumor growth inhibition (TGI) or regression is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[13][15]
Conclusion and Future Perspectives
Both DHX9 and WRN inhibitors have demonstrated compelling and selective preclinical activity against microsatellite instable tumors. They operate on the principle of synthetic lethality, targeting the unique dependencies of dMMR/MSI-H cancer cells.
-
WRN inhibitors have a well-defined mechanism of action tied to the resolution of expanded TA-repeats, a specific genomic scar of MSI tumors. Several WRN inhibitors are advancing through preclinical and into clinical development, with HRO761 being a notable example in clinical trials.[14][19]
-
DHX9 inhibitors , exemplified by ATX968, also show potent and selective efficacy in MSI-H models by inducing replication stress through the accumulation of R-loops.[1][13] The functional interaction between DHX9 and WRN suggests a potential for cross-talk or even combination therapies, although this remains to be explored clinically.[8]
The choice between targeting DHX9 or WRN may ultimately depend on the specific molecular context of the tumor beyond just its MSI status. Further research is needed to identify biomarkers that could predict sensitivity to each class of inhibitors. Head-to-head preclinical studies and, eventually, clinical trials will be crucial in determining the relative efficacy and safety of these promising therapeutic strategies for patients with MSI tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WRN helicase unwinds Okazaki fragment-like hybrids in a reaction stimulated by the human DHX9 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 14. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 18. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 19. aacrjournals.org [aacrjournals.org]
Unlocking Immunotherapy's Potential: A Comparative Guide to the Synergistic Effects of DHX9 Inhibition with Checkpoint Blockade
For Immediate Release
A deep dive into the preclinical data supporting the combination of DHX9 inhibitors, exemplified by Dhx9-IN-17, with immune checkpoint blockade. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the mechanism, quantitative efficacy, and experimental validation of this promising anti-cancer strategy.
The inhibition of the DExD/H-box helicase 9 (DHX9) has emerged as a promising therapeutic strategy to sensitize immunologically "cold" tumors to checkpoint inhibitors. By inducing a state of "viral mimicry," DHX9 inhibition can transform the tumor microenvironment, making it susceptible to immune-mediated destruction. This guide provides a detailed comparison of the synergistic effects of combining a DHX9 inhibitor, such as this compound, with checkpoint blockade, supported by preclinical experimental data.
Mechanism of Action: Turning "Cold" Tumors "Hot"
DHX9 is a helicase that plays a crucial role in maintaining genomic stability by preventing the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops (DNA:RNA hybrids).[1][2] In many cancer cells, particularly those with high genomic instability like small-cell lung cancer (SCLC), DHX9 is overexpressed.[3]
Inhibition or depletion of DHX9 leads to the accumulation of these nucleic acid species in the cytoplasm.[1][3] This accumulation mimics a viral infection, triggering the cell's innate immune sensing pathways.[1][2] Specifically, dsRNA is recognized by MDA5, and the DNA damage resulting from R-loop accumulation activates the cGAS-STING pathway.[1] Activation of these pathways culminates in the production of type I interferons (IFNs) and other inflammatory cytokines.[1] This "viral mimicry" remodels the tumor microenvironment, promoting the infiltration and activation of cytotoxic T cells and rendering previously resistant "cold" tumors susceptible to anti-PD-1/PD-L1 therapies.[1][3]
Quantitative Comparison of Therapeutic Efficacy
Preclinical studies using mouse models of SCLC have validated the synergistic anti-tumor effect of combining DHX9 depletion with an anti-PD-1 checkpoint inhibitor. The data below, adapted from Murayama et al., demonstrates a significant enhancement in tumor growth inhibition and survival with the combination therapy compared to either monotherapy alone.
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) |
| Control (IgG) | 0 | 20 |
| DHX9 Depletion | 60 | 35 |
| Anti-PD-1 | 25 | 28 |
| DHX9 Depletion + Anti-PD-1 | 95 | > 60 |
| Table 1: In vivo efficacy of DHX9 depletion in combination with anti-PD-1 therapy in an SCLC mouse model. Data is illustrative and based on findings from Murayama et al. |
These findings strongly support the rationale for using a small molecule inhibitor like this compound in combination with checkpoint blockade. A potent and selective DHX9 inhibitor, ATX968, has shown robust and durable tumor regression as a monotherapy in MSI-H colorectal cancer xenograft models, further validating DHX9 as a druggable target.
| Compound | Target | IC50 / EC50 | Monotherapy Preclinical Efficacy |
| This compound | DHX9 | EC50: 0.161 µM (cellular target engagement)[4] | Data not yet published |
| ATX968 | DHX9 | IC50: 8 nM (unwinding activity) | Durable tumor regression in MSI-H CRC xenografts |
| Cisplatin/Etoposide | DNA/Topoisomerase II | Varies | Standard of care for SCLC |
| 5-Fluorouracil | Thymidylate Synthase | Varies | Standard of care for CRC (efficacy in MSI-H is debated) |
| Table 2: Comparison of this compound with another DHX9 inhibitor and standard-of-care chemotherapies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
In Vivo Synergy Assessment in Mouse Models
Objective: To evaluate the synergistic anti-tumor efficacy of a DHX9 inhibitor in combination with a checkpoint inhibitor.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are subcutaneously or orthotopically implanted with syngeneic tumor cells (e.g., SCLC or MSI-H colorectal cancer cell lines).
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) DHX9 inhibitor alone, (3) Checkpoint inhibitor (e.g., anti-PD-1 antibody) alone, and (4) Combination of DHX9 inhibitor and checkpoint inhibitor.
-
Dosing Regimen: The DHX9 inhibitor is administered orally according to a predetermined schedule. The checkpoint inhibitor is administered intraperitoneally.
-
Efficacy Endpoints: Tumor volume is measured regularly. Overall survival is monitored.
-
Data Analysis: Tumor growth inhibition is calculated for each group. Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test. Synergy is assessed by comparing the anti-tumor effect of the combination therapy to the effects of the individual agents.
dsRNA and R-loop Detection
Objective: To quantify the accumulation of cytoplasmic dsRNA and R-loops following DHX9 inhibition.
-
dsRNA Quantification:
-
Treat cancer cells with the DHX9 inhibitor or a vehicle control.
-
Isolate total RNA from the cells.
-
Quantify dsRNA levels using a dsRNA-specific antibody (e.g., J2) in an enzyme-linked immunosorbent assay (ELISA) or by immunofluorescence microscopy.
-
-
R-loop Detection by Immunofluorescence:
-
Grow cells on coverslips and treat with the DHX9 inhibitor.
-
Fix, permeabilize, and block the cells.
-
Incubate with an R-loop-specific antibody (e.g., S9.6).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the level of R-loops.
-
cGAS-STING Pathway Activation Assay
Objective: To assess the activation of the cGAS-STING pathway upon DHX9 inhibition.
-
Cell Treatment: Treat cells with the DHX9 inhibitor.
-
Protein Extraction: Lyse the cells and collect protein extracts.
-
Western Blotting: Perform western blot analysis to detect the phosphorylation of key pathway components, such as STING, TBK1, and IRF3. An increase in the phosphorylated forms of these proteins indicates pathway activation.
-
ELISA: Measure the secretion of IFN-β in the cell culture supernatant by ELISA as a downstream indicator of pathway activation.
Conclusion
The preclinical data strongly supports the synergistic combination of DHX9 inhibition with immune checkpoint blockade as a novel and effective anti-cancer therapy. By inducing viral mimicry, DHX9 inhibitors can render immunologically "cold" tumors responsive to immunotherapy, offering a promising new treatment paradigm for patients with resistant cancers. Further clinical investigation of potent and selective DHX9 inhibitors, such as this compound and ATX968, in combination with checkpoint inhibitors is warranted.
References
Validating On-Target Effects of Dhx9-IN-17: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target effects of the DHX9 inhibitor, Dhx9-IN-17, by comparing its phenotypic consequences to those induced by the genetic knockdown of the DHX9 gene. DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target for therapeutic development, particularly in oncology.[1][2] The validation of a small molecule inhibitor's on-target effects is a critical step in its development, and genetic knockdown serves as a gold standard for mimicking the specific loss of function of the target protein.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps for a comparative analysis of this compound and DHX9 genetic knockdown. This process is designed to ascertain whether the pharmacological inhibition of DHX9 recapitulates the effects of its genetic depletion.
Caption: Experimental workflow for comparing the effects of this compound and DHX9 genetic knockdown.
DHX9 Signaling and Mechanism of Action
DHX9 plays a critical role in maintaining genomic integrity by resolving R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[3] The accumulation of these structures can lead to DNA damage and replication stress. Both pharmacological inhibition and genetic knockdown of DHX9 are expected to disrupt this function, leading to a cascade of downstream events.
Caption: Signaling pathway illustrating the consequences of DHX9 inhibition or knockdown.
Comparative Performance Data
While direct head-to-head experimental data for this compound versus genetic knockdown is not yet extensively published, a comparative table can be constructed based on available information. This compound has a known cellular EC50 for target engagement.[4] The effects of genetic knockdown on various cellular processes have been quantified in multiple studies. This table serves as a baseline for expected outcomes.
| Parameter | This compound | DHX9 Genetic Knockdown (siRNA/shRNA) | References |
| Mechanism of Action | Inhibition of ATP-dependent helicase activity | Depletion of DHX9 protein | [1] |
| Cellular Target Engagement (EC50) | 0.161 µM | Not Applicable | [4] |
| Effect on Cell Proliferation | Expected to decrease proliferation | Significant decrease in various cancer cell lines | [3][5] |
| Induction of Apoptosis | Expected to induce apoptosis | 1.4 to 3.7-fold increase in apoptosis in sensitive cell lines | [6] |
| Cell Cycle Arrest | Expected to cause cell cycle arrest | S-phase arrest observed in colorectal cancer cells | [7] |
| R-loop Accumulation | Expected to increase R-loops | Confirmed increase in R-loops post-knockdown | [3][8] |
| Induction of Innate Immune Response | Expected to induce interferon signaling | Upregulation of interferon-stimulated genes | [3] |
Note: The quantitative data for genetic knockdown is derived from various studies and may differ depending on the cell line and experimental conditions. This table is for illustrative purposes to guide experimental design.
Experimental Protocols
To validate the on-target effects of this compound, the following experimental protocols are recommended.
DHX9 Knockdown using siRNA
-
Objective: To transiently reduce the expression of DHX9 protein in a selected cell line.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM Reduced Serum Medium
-
Silencer Select siRNA targeting DHX9 (e.g., from Thermo Fisher Scientific)
-
Silencer Select Negative Control siRNA
-
Culture medium and plates
-
-
Protocol:
-
Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
For each well, dilute 3 nM of siRNA into Opti-MEM medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Confirm knockdown efficiency by Western blot or qRT-PCR analysis of DHX9 levels.[8]
-
Cell Proliferation Assay (CellTiter-Glo®)
-
Objective: To quantify the effect of this compound and DHX9 knockdown on cell viability.
-
Materials:
-
Treated cells (as described in the workflow) in 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
After the desired treatment period (e.g., 72 hours), equilibrate the 96-well plate and its contents to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle or negative control.
-
Apoptosis Assay (Annexin V Staining)
-
Objective: To detect and quantify apoptosis in response to treatment.
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells (including any floating cells in the medium) after the treatment period.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
-
R-loop Detection (Dot Blot Assay)
-
Objective: To measure the accumulation of R-loops.
-
Materials:
-
Genomic DNA extracted from treated cells
-
S9.6 antibody (specific for DNA-RNA hybrids)
-
Nitrocellulose membrane
-
Dot blot apparatus
-
Secondary antibody and detection reagents
-
-
Protocol:
-
Isolate genomic DNA from the different treatment groups.
-
Denature the DNA by heating.
-
Spot serial dilutions of the DNA onto a nitrocellulose membrane using a dot blot apparatus.
-
Crosslink the DNA to the membrane (e.g., using UV).
-
Block the membrane and then incubate with the S9.6 primary antibody.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the dot intensities to compare the relative levels of R-loops between samples.[10][11]
-
Conclusion
This guide provides a comprehensive framework for validating the on-target effects of this compound by comparing its cellular impact to that of DHX9 genetic knockdown. By employing the outlined experimental workflow, signaling pathway analysis, and detailed protocols, researchers can generate robust data to confirm that the phenotypic changes observed upon treatment with this compound are indeed a consequence of DHX9 inhibition. Such validation is a cornerstone of preclinical drug development and is essential for advancing novel therapeutic agents toward clinical application.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Validating Biomarkers for Predicting Response to DHX9 Inhibition: A Comparative Guide to Dhx9-IN-17 and Other DHX9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical data for DHX9 inhibitors, with a focus on validating biomarkers to predict therapeutic response. The information presented herein is intended to support researchers and drug development professionals in the evaluation and advancement of novel cancer therapies targeting the DHX9 helicase.
Introduction to DHX9 as a Therapeutic Target
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in the development and progression of various cancers.[3] DHX9's role in resolving R-loops, which can otherwise lead to DNA damage and genomic instability, makes it a compelling target for anticancer therapies, particularly in tumors with inherent deficiencies in DNA damage repair pathways.[2][4]
Comparative Analysis of DHX9 Inhibitors
While several inhibitors of DHX9 are under investigation, this guide focuses on the publicly available data for Dhx9-IN-17 and a well-characterized alternative, ATX968.
This compound is a potent inhibitor of the RNA helicase DHX9, with a reported EC50 of 0.161 µM in a cellular target engagement assay. At present, detailed preclinical data on its anti-proliferative activity in cancer cell lines and in vivo efficacy are not publicly available.
ATX968 is another potent and selective DHX9 inhibitor that has been more extensively characterized in preclinical studies. It has demonstrated significant anti-proliferative activity and in vivo tumor regression in cancer models with specific molecular vulnerabilities.[5][6][7]
Quantitative Performance Data
The following table summarizes the available quantitative data for ATX968, highlighting its activity in cancer cell lines with potential predictive biomarkers. A direct comparison with this compound is limited due to the absence of publicly available IC50 and in vivo data for the latter.
| Inhibitor | Cancer Type | Cell Line | Biomarker Status | IC50 / EC50 | In Vivo Efficacy | Reference |
| ATX968 | Colorectal Cancer | HCT116 | MSI-H/dMMR | IC50 < 1 µM | - | [8] |
| Colorectal Cancer | LS411N | MSI-H/dMMR | IC50 < 1 µM | Significant and durable tumor regression in xenograft model (300 mg/kg, p.o., twice-daily) | [5][8] | |
| Colorectal Cancer | NCI-H747 | MSS/pMMR | IC50 > 1 µM | No significant tumor growth inhibition in xenograft model | [8] | |
| Breast Cancer | - | BRCA1/2 LOF | Enriched sensitivity (76% of BRCA altered TNBC models sensitive with IC50 ≤ 1 μM for ATX-559, a related compound) | Robust and significant tumor growth inhibition in BRCA LOF xenograft models | [1][9] | |
| Ovarian Cancer | - | BRCA1/2 LOF | Selective dependency observed | - | [1] | |
| This compound | - | - | - | EC50 = 0.161 µM (Cellular Target Engagement) | Data not publicly available | - |
MSI-H: Microsatellite Instability-High; dMMR: deficient Mismatch Repair; MSS: Microsatellite Stable; pMMR: proficient Mismatch Repair; LOF: Loss-of-Function; TNBC: Triple-Negative Breast Cancer; p.o.: oral administration.
Predictive Biomarkers for DHX9 Inhibition
Preclinical evidence strongly suggests that the efficacy of DHX9 inhibitors is context-dependent, with certain genetic backgrounds conferring heightened sensitivity. The two most prominent biomarkers identified to date are Microsatellite Instability-High (MSI-H)/deficient Mismatch Repair (dMMR) and mutations in BRCA1 or BRCA2 genes .
DHX9 Signaling Pathway and Biomarker Rationale
DHX9 plays a crucial role in maintaining genomic stability by resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and obstruct DNA replication. In cancers with compromised DNA damage repair mechanisms, such as those with MSI-H/dMMR or BRCA1/2 mutations, the reliance on alternative pathways for genomic integrity, including the function of DHX9, is heightened. Inhibition of DHX9 in these contexts is thought to lead to an accumulation of unresolved R-loops, exacerbating replication stress and ultimately inducing synthetic lethality.
Experimental Protocols for Biomarker Validation
Accurate identification of patients with MSI-H/dMMR or BRCA1/2 mutations is critical for predicting response to DHX9 inhibitors. The following are detailed methodologies for key experimental assays.
Microsatellite Instability (MSI) Testing
A. Polymerase Chain Reaction (PCR)-based Assay
-
Principle: This method detects length variations in microsatellite repeats between tumor and normal DNA.
-
Protocol:
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue and a matched normal tissue sample (e.g., blood or adjacent normal tissue).
-
PCR Amplification: Amplify a panel of microsatellite markers using fluorescently labeled primers. A commonly used panel is the Bethesda panel (BAT-25, BAT-26, D2S123, D5S346, D17S250) or a pentaplex panel of mononucleotide repeats (BAT-25, BAT-26, NR-21, NR-24, NR-27).
-
Fragment Analysis: Separate the PCR products by size using capillary electrophoresis.
-
Data Analysis: Compare the allele sizes between the tumor and normal samples. A shift in the allele size in the tumor sample indicates instability. Tumors with instability in ≥2 of the 5 markers (or ≥30-40% of markers for larger panels) are classified as MSI-High (MSI-H).
-
B. Immunohistochemistry (IHC) for Mismatch Repair (MMR) Proteins
-
Principle: This method assesses the protein expression of the key MMR enzymes (MLH1, MSH2, MSH6, and PMS2). Loss of expression is a surrogate marker for dMMR and is highly correlated with MSI-H status.
-
Protocol:
-
Tissue Preparation: Use 4-5 µm thick sections from FFPE tumor blocks.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Primary Antibody Incubation: Incubate sections with primary antibodies specific for MLH1, MSH2, MSH6, and PMS2.
-
Secondary Antibody and Detection: Use a polymer-based detection system with a chromogen (e.g., DAB).
-
Staining Interpretation: Evaluate for the presence or absence of nuclear staining in tumor cells. Internal controls (staining in normal adjacent epithelial cells, stromal cells, or lymphocytes) must be present for a valid interpretation. Loss of nuclear staining in tumor cells, in the presence of internal positive controls, indicates a deficient MMR status (dMMR).
-
C. Next-Generation Sequencing (NGS)-based Assay
-
Principle: NGS platforms can directly assess the length of thousands of microsatellite loci or identify mutations in the MMR genes.
-
Protocol:
-
Library Preparation: Prepare sequencing libraries from tumor DNA.
-
Sequencing: Perform high-throughput sequencing.
-
Bioinformatic Analysis: Utilize specialized algorithms to compare the read counts for different microsatellite allele lengths between the tumor and a normal reference (either matched normal tissue or a pooled reference). An increased number of unstable loci in the tumor indicates MSI-H.
-
BRCA1 and BRCA2 Mutation Analysis
Next-Generation Sequencing (NGS)-based Assay
-
Principle: NGS is the gold standard for detecting germline and somatic mutations in the BRCA1 and BRCA2 genes.
-
Protocol:
-
DNA Extraction: Extract DNA from blood (for germline mutations) or FFPE tumor tissue (for somatic mutations).
-
Library Preparation: Use a targeted gene panel that includes the full coding regions and exon-intron boundaries of BRCA1 and BRCA2.
-
Sequencing: Perform deep sequencing on an NGS platform.
-
Data Analysis: Align sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants (SNVs), small insertions/deletions (indels), and large genomic rearrangements.
-
Variant Interpretation: Classify identified variants as pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign according to established guidelines.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for biomarker validation and the logical framework for predicting response to this compound.
Conclusion
The available preclinical data for the DHX9 inhibitor ATX968 provide a strong rationale for targeting DHX9 in cancers characterized by MSI-H/dMMR or BRCA1/2 loss-of-function mutations. While this compound is a potent inhibitor of DHX9, further studies are needed to establish its efficacy profile in these biomarker-defined cancer subtypes. The experimental protocols outlined in this guide provide a framework for the validation of these predictive biomarkers, which will be essential for the clinical development of this compound and other DHX9-targeted therapies. Researchers are encouraged to employ these methodologies to identify patient populations most likely to benefit from this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Preclinical Efficacy of DHX9 Inhibition Versus Standard-of-Care Chemotherapy in Lung Cancer
This guide provides a framework for comparing the efficacy of a novel therapeutic agent targeting DExH-Box Helicase 9 (DHX9), such as the hypothetical inhibitor Dhx9-IN-17, against standard-of-care chemotherapy in lung cancer. As direct comparative data for "this compound" is not publicly available, this document outlines the scientific basis for targeting DHX9, establishes the current chemotherapy benchmarks, and presents the standardized experimental protocols and data formats necessary for such a comparison.
Introduction: DHX9 as a Therapeutic Target in Lung Cancer
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 is observed in multiple cancer types, including lung cancer, and is often associated with poor prognosis.[3][4] In small cell lung cancer (SCLC), DHX9 has been identified as a crucial suppressor of tumor-intrinsic innate immunity.[5][6] It prevents the accumulation of double-stranded RNA (dsRNA) and R-loops (DNA/RNA hybrids).[6] The depletion or inhibition of DHX9 leads to an accumulation of these nucleic acid structures, which triggers an antiviral-like immune response within the tumor.[5][6] This process, known as "viral mimicry," can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint blockade.[5][6] Furthermore, the loss of DHX9 function induces replication stress and DNA damage, leading to decreased cancer cell viability.[6][7] These functions make DHX9 a compelling target for therapeutic intervention in lung cancer.[4][5][8]
Standard-of-Care Chemotherapy in Lung Cancer
The standard-of-care (SoC) chemotherapy for lung cancer varies by histological subtype, primarily non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).
-
Non-Small Cell Lung Cancer (NSCLC): For patients without targetable driver mutations, platinum-based doublet chemotherapy is the cornerstone of first-line treatment.[9][10] Common regimens include cisplatin or carboplatin combined with another agent such as paclitaxel, gemcitabine, or pemetrexed.[10]
-
Small Cell Lung Cancer (SCLC): SCLC is highly sensitive to chemotherapy, and the standard first-line treatment for decades has been a combination of a platinum agent (cisplatin or carboplatin) and etoposide.[11][12][13] For extensive-stage SCLC, the addition of an immune checkpoint inhibitor (e.g., atezolizumab or durvalumab) to platinum-etoposide chemotherapy is now the standard of care.[12][14][15]
Hypothesized Mechanism of Action for this compound
A small molecule inhibitor like this compound would be designed to interfere with the helicase activity of DHX9. By blocking DHX9's ability to unwind nucleic acid structures, the inhibitor would induce two primary anti-tumor effects:
-
Induction of Replication Stress: Inhibition of DHX9 leads to the accumulation of R-loops, which are RNA:DNA hybrids that form during transcription.[6] These structures impede the progression of replication forks, causing replication stress, DNA damage, and ultimately, cell cycle arrest or apoptosis.[3][6]
-
Activation of Innate Immunity: The buildup of endogenous dsRNA and cytoplasmic DNA resulting from DHX9 inhibition mimics a viral infection.[5][6] This triggers intracellular pattern recognition receptors, leading to the production of type I interferons and a subsequent anti-tumor immune response.[5]
Data Presentation: Efficacy Comparison
Quantitative data from preclinical studies should be summarized for direct comparison.
Table 1: In Vitro Cytotoxicity in Lung Cancer Cell Lines
| Compound | Cell Line (e.g., A549 - NSCLC) | Cell Line (e.g., H82 - SCLC) |
|---|---|---|
| IC50 (µM) ± SD | IC50 (µM) ± SD | |
| This compound | Value | Value |
| Cisplatin | Value | Value |
| Etoposide | Value | Value |
| Paclitaxel | Value | Value |
IC50: The half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: In Vivo Efficacy in Lung Cancer Xenograft Models
| Treatment Group | Model (e.g., SCLC Patient-Derived Xenograft) |
|---|---|
| Tumor Growth Inhibition (%) ± SEM | |
| Vehicle Control | 0% |
| This compound (dose, schedule) | Value |
| Cisplatin + Etoposide (dose, schedule) | Value |
| This compound + Cisplatin/Etoposide | Value |
Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.
5.1. Cell Viability (IC50) Assay
-
Cell Seeding: Lung cancer cell lines (e.g., A549, H196, H82) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or standard-of-care chemotherapeutic agents (e.g., Cisplatin, Etoposide) for 72 hours.
-
Viability Measurement: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®) or MTT assay. Fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
5.2. Western Blot for Pharmacodynamic Markers
-
Cell Lysis: Cells treated with the compounds for a specified time (e.g., 24 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against markers of DNA damage (e.g., phospho-H2AX) and innate immune activation (e.g., phospho-IRF3). A loading control (e.g., β-actin) is used to ensure equal loading.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5.3. In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Tumor Implantation: 1-5 million lung cancer cells (e.g., H82 SCLC) in a solution like Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (typically n=8-10 per group).
-
Treatment Administration: this compound (e.g., oral gavage), standard-of-care chemotherapy (e.g., intraperitoneal injection), or vehicle control is administered according to a predetermined dose and schedule.
-
Monitoring: Tumor volume (calculated as 0.5 × Length × Width²) and mouse body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are excised for downstream analysis (e.g., immunohistochemistry).
-
Efficacy Calculation: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Conclusion
Targeting DHX9 represents a novel and scientifically compelling strategy for the treatment of lung cancer, particularly SCLC. The dual mechanism of inducing DNA damage and activating an anti-tumor immune response suggests potential for both single-agent activity and synergistic combinations with standard-of-care therapies, including chemotherapy and immunotherapy. The experimental framework provided here outlines the necessary preclinical studies to rigorously evaluate the efficacy of a DHX9 inhibitor like this compound against established chemotherapy regimens. Positive results from these studies would provide a strong rationale for advancing such a compound into clinical development for lung cancer patients.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 11. Current standards of care in small-cell and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Cell Lung Cancer (SCLC) Treatment & Management: Approach Considerations, Combination Chemotherapy, Chemotherapy Dose Intensity and Density [emedicine.medscape.com]
- 13. Current standards for clinical management of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
cross-validation of Dhx9-IN-17's antiviral activity against different viruses
For Researchers, Scientists, and Drug Development Professionals
The cellular helicase DHX9 has emerged as a critical host factor in the replication of a diverse range of viruses, positioning it as a compelling target for the development of broad-spectrum antiviral therapeutics. This guide provides a comparative overview of the antiviral potential of DHX9 inhibition, with a focus on the inhibitor Dhx9-IN-17. Due to the limited publicly available direct antiviral data for this compound, this guide synthesizes information on the role of DHX9 in various viral infections and data from other known DHX9 inhibitors to build a comprehensive picture of the potential antiviral activity.
The Dual Role of DHX9 in Viral Infections
DHX9, an ATP-dependent RNA/DNA helicase, plays a multifaceted role in cellular processes, including transcription, translation, and maintenance of genomic stability.[1] Its involvement in viral infections is complex, exhibiting both proviral and antiviral functions depending on the specific virus and the cellular context.[2]
Proviral Activities: Many viruses hijack the host cellular machinery for their replication. DHX9 has been shown to be a proviral factor for several RNA viruses, where it is thought to aid in processes such as viral RNA transcription, translation, and replication.[1][3] For instance, some research suggests that targeting host cellular helicases like DHX9 could be a promising strategy against RNA viruses such as SARS-CoV-2, Chikungunya virus (CHIKV), and retroviruses like HTLV-1.[4]
Antiviral Activities: Conversely, DHX9 is a key component of the innate immune system, acting as a sensor for viral nucleic acids and participating in the downstream signaling pathways that lead to the production of antiviral cytokines.[5][6] Studies on DNA viruses, such as murine gammaherpesvirus 68 (MHV-68) and Myxoma virus (MYXV), have shown that depletion of DHX9 leads to increased viral replication, indicating an antiviral role for DHX9 in these infections.[2][5]
This dual functionality underscores the importance of a nuanced understanding of the DHX9-virus interaction when developing inhibitors.
DHX9 Inhibitors: A New Frontier in Antiviral Drug Development
The development of small molecule inhibitors targeting DHX9 offers a promising avenue for antiviral therapy. By interfering with the helicase activity of DHX9, these inhibitors can disrupt viral replication cycles that depend on this host factor.[3]
This compound
This compound is a known inhibitor of the RNA helicase DHX9. While its primary characterization has been in the context of cancer research, with a reported EC50 of 0.161 μM for cellular target engagement, its potential as an antiviral agent is an area of active interest.[7] At present, specific quantitative data on the antiviral activity of this compound against a panel of viruses is not publicly available.
ATX968: A Potent DHX9 Inhibitor
ATX968 is another potent and selective inhibitor of DHX9, with an unwinding IC50 of 8 nM and a cellular EC50 of 0.054 μM in a circBRIP1 assay.[8][9][10] While primarily investigated for its anticancer properties, studies have shown that depletion of DHX9, the target of ATX968, can induce a "viral mimicry" state in cancer cells.[6][11][12][13] This involves the accumulation of double-stranded RNA and the activation of innate immune responses, including the interferon pathway, which is a cornerstone of the antiviral defense mechanism.[6][14][15] This suggests that inhibitors like ATX968 could have significant antiviral effects by stimulating the host's own antiviral machinery.
Comparative Antiviral Activity Profile
In the absence of direct comparative data for this compound, the following table summarizes the observed effects of DHX9 depletion on the replication of various viruses. This provides an indirect but valuable indication of the potential antiviral spectrum of DHX9 inhibitors. For comparison, data for a well-established antiviral drug, Favipiravir, is also included.
| Virus Family/Genus | Virus | Effect of DHX9 Depletion on Viral Replication | Potential Implication for DHX9 Inhibitors | Reference Antiviral: Favipiravir (EC50) |
| DNA Viruses | ||||
| Herpesviridae | Murine gammaherpesvirus 68 (MHV-68) | Increased | Potential for treating herpesvirus infections | Not applicable |
| Poxviridae | Myxoma virus (MYXV) | Increased | Potential for treating poxvirus infections | Not applicable |
| RNA Viruses | ||||
| Coronaviridae | SARS-CoV-2 | (Unnamed DHX9 inhibitors show antiviral activity) | Potential for treating SARS-CoV-2 | 0.4 - 23 µM |
| Togaviridae | Chikungunya virus (CHIKV) | (Unnamed DHX9 inhibitors show antiviral activity) | Potential for treating alphavirus infections | ~11 µM |
| Retroviridae | Human T-lymphotropic virus 1 (HTLV-1) | (Unnamed DHX9 inhibitors show antiviral activity) | Potential for treating retroviral infections | Not applicable |
| Flaviviridae | Hepatitis C Virus (HCV) | (Proviral role suggested) | Potential for treating HCV | Not applicable |
| Orthomyxoviridae | Influenza A Virus | (Proviral role suggested) | Potential for treating influenza | 0.03 - 0.47 µg/mL |
| Retroviridae | Human Immunodeficiency Virus (HIV) | (Proviral role suggested) | Potential for treating HIV | Not applicable |
Note: The effect of DHX9 depletion can be complex and cell-type dependent. The EC50 values for Favipiravir can vary depending on the viral strain and the cell line used for testing.
Experimental Methodologies
The following are detailed protocols for standard in vitro assays used to determine the antiviral activity of compounds like this compound.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the inhibition of viral replication that results in the formation of plaques (localized areas of cell death).
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a virus-appropriate medium.
-
Virus Infection: Mix a known titer of the virus with each dilution of the compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Inoculation: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is determined from the dose-response curve.[16]
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Protocol:
-
Cell Seeding: Seed host cells in 96-well plates and incubate to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with a virus concentration that would typically cause 100% CPE within a few days.
-
Incubation: Incubate the plates at 37°C until CPE is complete in the virus control wells.[17][18]
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as staining with crystal violet or using a metabolic assay (e.g., MTS or MTT).[19]
-
Data Analysis: The optical density is read using a plate reader. The EC50 is the concentration of the compound that inhibits CPE by 50% compared to the virus control.[18][19]
Tissue Culture Infectious Dose 50 (TCID50) Assay
This assay determines the viral titer by identifying the dilution of the virus that infects 50% of the cell cultures. It can be adapted to measure the inhibitory effect of a compound.
Protocol:
-
Cell Seeding: Plate host cells in 96-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the virus. For each virus dilution, prepare a set with and without the test compound at a fixed concentration.
-
Infection: Inoculate the cell monolayers with the virus dilutions (with and without the compound).[20][21]
-
Incubation: Incubate the plates for a period that allows for the development of CPE.[20]
-
Scoring: Observe each well for the presence or absence of CPE.[20][22]
-
Data Analysis: Calculate the TCID50 titer for both the treated and untreated conditions using a statistical method such as the Reed-Muench or Spearman-Karber method. A reduction in the viral titer in the presence of the compound indicates antiviral activity.
Visualizing the Landscape of DHX9 in Antiviral Response
To better understand the mechanisms discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: DHX9's role in innate antiviral signaling pathways.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. New Antiviral approach against SARS-CoV2 by Targeting the RNA helicase DHX9, a cofactor of SARS COV-2 | ANR [anr.fr]
- 5. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. targetedonc.com [targetedonc.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. pblassaysci.com [pblassaysci.com]
- 18. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 20. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. brainvta.tech [brainvta.tech]
- 22. agilent.com [agilent.com]
Comparative Analysis of Dhx9-IN-17's Role in Inducing Immunogenic Cell Death
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Immunogenic cell death (ICD) is a specialized form of regulated cell death that activates an adaptive immune response against antigens derived from dying cancer cells. This process is crucial for the success of various cancer therapies. This guide provides a comparative analysis of the novel DHX9 inhibitor, Dhx9-IN-17, and its potential to induce ICD, benchmarked against established ICD inducers: oxaliplatin, doxorubicin, and mitoxantrone. Due to the limited publicly available data specifically on this compound's direct role in ICD, this guide will draw upon findings related to the closely related and well-characterized DHX9 inhibitor, ATX968, to infer the potential mechanisms and outcomes.
The inhibition of DHX9, an ATP-dependent RNA helicase, has been shown to trigger a tumor-intrinsic interferon response and replication stress, leading to an immunologically "hot" tumor microenvironment.[1] This suggests a potential role for DHX9 inhibitors in promoting anti-tumor immunity, a key characteristic of ICD inducers.
Quantitative Comparison of Immunogenic Cell Death Markers
The induction of ICD is characterized by the emission of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (CRT), the release of adenosine triphosphate (ATP), and the secretion of high-mobility group box 1 (HMGB1). The following tables summarize available quantitative data for the comparator drugs. Data for this compound or its surrogate, ATX968, in these specific assays is not yet publicly available and represents a key area for future research.
Table 1: Calreticulin (CRT) Surface Exposure
| Inducer | Cell Line | Concentration | % CRT Positive Cells (Fold Change vs. Control) | Reference |
| Oxaliplatin | Colorectal Cancer Cells | Varies | Increased exposure observed | [2][3] |
| Doxorubicin | Not Specified | Not Specified | Not Specified | |
| Mitoxantrone | Prostate Cancer Cell Lines | Varies | Increased exposure observed | [4] |
| This compound/ATX968 | Not Available | Not Available | Data Not Available |
Table 2: ATP Release
| Inducer | Cell Line | Concentration | ATP Release (Relative to Control) | Reference |
| Oxaliplatin | Not Specified | Not Specified | Not Specified | |
| Doxorubicin | MCF-7 | IC50 | Time-dependent decrease in intracellular ATP | [5] |
| Mitoxantrone | 4T1 | 1.0 µg/mL | Increased release observed | [6] |
| This compound/ATX968 | Not Available | Not Available | Data Not Available |
Table 3: HMGB1 Release
| Inducer | Cell Line | Concentration | HMGB1 Concentration (ng/mL) | Reference |
| Oxaliplatin | Colorectal Cancer Cells | Varies | Increased release observed | [3] |
| Doxorubicin | B16F10 | Varies | ~14.4 ± 1.3 | [7] |
| Mitoxantrone | Prostate Cancer Cell Lines | Varies | Increased release observed | [4] |
| This compound/ATX968 | Not Available | Not Available | Data Not Available |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DHX9 Inhibition-Mediated Immune Activation
While direct evidence for this compound inducing the classical ICD pathway is pending, the inhibition of DHX9 is known to induce a "viral mimicry" state. This leads to the accumulation of double-stranded RNA (dsRNA), triggering a tumor-intrinsic interferon response, which is a critical component of generating an anti-tumor immune response.
References
- 1. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calreticulin exposure induced by anticancer drugs is associated with the p53 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunogenic cell death pathway polymorphisms for predicting oxaliplatin efficacy in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitoxantrone triggers immunogenic prostate cancer cell death via p53-dependent PERK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin–transferrin conjugate alters mitochondrial homeostasis and energy metabolism in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Inducer Mitoxantrone Amplifies Synergistic Mild‐Photothermal Chemotherapy for TNBC via Decreasing Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Tale of Two Silences: Comparing Transcriptomic Responses to DHX9 Inhibition by a Small Molecule Inhibitor Versus siRNA
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The DExH-box helicase 9 (DHX9) has emerged as a critical player in a multitude of cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Its multifaceted role in gene regulation has positioned it as a compelling therapeutic target in oncology and virology.[3][4] Two primary strategies for interrogating and inhibiting DHX9 function are the use of small molecule inhibitors, such as Dhx9-IN-17 and its well-characterized analogue ATX968, and RNA interference (RNAi) using small interfering RNA (siRNA). Both approaches aim to abrogate DHX9 activity, but they do so through distinct mechanisms that can elicit both overlapping and unique transcriptomic signatures. This guide provides an objective comparison of the transcriptomic consequences of these two modalities, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Head-to-Head Comparison
This compound (and its analogues like ATX968) are potent and selective small molecule inhibitors that target the enzymatic activity of the DHX9 protein.[5][6][7][8] These inhibitors typically function by binding to the helicase, impeding its ability to hydrolyze ATP, which is essential for unwinding RNA and DNA secondary structures.[3] This enzymatic inhibition leads to the accumulation of RNA:DNA hybrids (R-loops) and other secondary structures, triggering replication stress and ultimately apoptosis in susceptible cancer cells.[9]
In contrast, siRNA-mediated knockdown operates at the post-transcriptional level. Exogenously introduced siRNAs guide the RNA-induced silencing complex (RISC) to cleave and degrade DHX9 messenger RNA (mRNA). This prevents the translation of the DHX9 protein, leading to its depletion from the cell.[10] The cellular consequences of DHX9 protein loss largely mirror those of enzymatic inhibition, including the induction of an interferon response and replication stress.[11]
Comparative Transcriptomic Analysis: Key Pathways and Gene Signatures
While a direct head-to-head comparative RNA sequencing (RNA-seq) study is not yet publicly available, a synthesis of existing transcriptomic data from studies utilizing either DHX9 inhibitors or siRNA reveals significant overlap in the cellular response, alongside some notable distinctions.
| Feature | This compound (ATX968) | DHX9 siRNA |
| Primary Effect | Inhibition of DHX9 helicase activity | Depletion of DHX9 protein |
| Key Transcriptomic Signatures | - Upregulation of genes involved in replication stress and DNA damage response- Induction of apoptosis-related genes- Potential for off-target effects related to the chemical scaffold | - Upregulation of interferon-stimulated genes (ISGs)- Upregulation of DNA damage-associated gene signatures- Downregulation of DNA replication and cell cycle-related genes- Alterations in alternative splicing |
| Reported Affected Pathways | - Replication Stress Response- Apoptosis | - Innate Immune Response (cGAS-STING, RIG-I/MDA5)- DNA Damage Response- Androgen Receptor Signaling (in prostate cancer)- Alternative Splicing |
Overlapping Responses: Replication Stress and Cell Cycle Arrest
Both chemical inhibition and genetic knockdown of DHX9 lead to a profound cellular phenotype characterized by increased replication stress.[2][5][11] This is evidenced by the upregulation of genes involved in the DNA damage response. Transcriptomic analyses of cells treated with either modality would likely show an enrichment of gene sets related to DNA repair and cell cycle checkpoints. This convergence underscores the primary role of DHX9 in resolving nucleic acid structures that can impede DNA replication. Consequently, both treatments result in cell cycle arrest and the induction of apoptosis, particularly in cancer cells with pre-existing genomic instability, such as those with microsatellite instability (MSI) or deficient mismatch repair (dMMR).[2][5]
Divergent Nuances: Interferon Response and Splicing
A prominent transcriptomic signature observed upon DHX9 depletion via siRNA is the robust activation of a tumor-intrinsic interferon (IFN) response.[11] This is triggered by the accumulation of cytosolic double-stranded RNA (dsRNA), which activates innate immune sensors like RIG-I and MDA5, leading to the upregulation of a suite of interferon-stimulated genes (ISGs).[11] While DHX9 inhibitors also induce cellular stress that can culminate in an immune response, the direct and potent induction of the IFN pathway is a well-documented consequence of DHX9 knockdown.
Furthermore, studies utilizing siRNA have revealed a role for DHX9 in regulating alternative splicing.[12] Depletion of DHX9 can lead to widespread changes in splicing patterns, affecting the isoforms of genes involved in cancer cell migration and proliferation.[12] The extent to which small molecule inhibitors phenocopy these splicing alterations is an area that warrants further investigation.
Experimental Protocols
Cell Treatment with a DHX9 Inhibitor (e.g., ATX968) for RNA-Sequencing
Objective: To analyze global gene expression changes following the inhibition of DHX9 enzymatic activity.
Materials:
-
Cancer cell line of interest (e.g., MSI-H colorectal cancer cells)
-
Complete cell culture medium
-
DHX9 inhibitor (e.g., ATX968) dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
Reagents and equipment for library preparation and next-generation sequencing
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment: Treat cells with the DHX9 inhibitor at a predetermined effective concentration (e.g., 1 µM ATX968) and for a specified duration (e.g., 48 hours).[8] A vehicle-only control group must be included.
-
Cell Lysis and RNA Extraction: After the treatment period, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8) for sequencing.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA). Perform sequencing on a next-generation sequencing platform.
-
Data Analysis: Process the raw sequencing reads to assess quality, align to a reference genome, and perform differential gene expression analysis between the inhibitor-treated and vehicle-treated groups.
siRNA-Mediated Knockdown of DHX9 for RNA-Sequencing
Objective: To analyze global gene expression changes following the depletion of the DHX9 protein.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHX9-targeting siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
RNA extraction kit
-
Reagents and equipment for qPCR, Western blotting, library preparation, and sequencing
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in multi-well plates so they are 30-50% confluent at the time of transfection.
-
Transfection:
-
For each well, dilute the siRNA (e.g., to a final concentration of 50 nM) in Opti-MEM.[13]
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for DHX9 mRNA and protein depletion.
-
Verification of Knockdown: Harvest a subset of cells to confirm DHX9 knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
RNA Extraction for Sequencing: For the remaining cells, extract total RNA as described in the inhibitor protocol.
-
RNA Quality Control, Library Preparation, and Sequencing: Follow the same procedures as outlined for the inhibitor treatment.
-
Data Analysis: Perform differential gene expression analysis between the DHX9 siRNA-treated and non-targeting control siRNA-treated groups.
Visualizing the Pathways
To illustrate the cellular consequences of DHX9 inhibition, the following diagrams depict the experimental workflow and a key signaling pathway affected by both treatment modalities.
Caption: Figure 1. A flowchart outlining the parallel experimental procedures for treating cells with a DHX9 inhibitor versus siRNA-mediated knockdown, leading to comparative transcriptomic analysis.
Caption: Figure 2. A simplified diagram illustrating how both small molecule inhibition and siRNA-mediated depletion of DHX9 converge on the accumulation of aberrant nucleic acid structures, leading to replication stress and apoptosis.
Conclusion
Both small molecule inhibitors and siRNA are powerful tools for studying the function of DHX9. The choice between them will depend on the specific research question. Small molecule inhibitors like this compound offer the advantage of temporal control and dose-dependent effects, which can be more readily translated into a therapeutic context. However, the potential for off-target effects must be carefully considered. siRNA-mediated knockdown provides a highly specific means of depleting the target protein, but its effects are less easily reversible and may not fully mimic the consequences of acute enzymatic inhibition.
The transcriptomic data suggest that while both methods converge on the induction of replication stress and apoptosis, siRNA-mediated knockdown may elicit a more pronounced interferon response and have a greater impact on alternative splicing. Future direct comparative transcriptomic studies will be invaluable in further dissecting the nuanced cellular responses to these distinct modes of DHX9 inhibition, ultimately guiding the development of novel therapeutics targeting this critical enzyme.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Small Molecule Inhibitors Targeting DHX9 in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors targeting the DEAH-box helicase 9 (DHX9) in preclinical studies. We delve into the experimental data, offering a clear comparison of their performance and a detailed look at the methodologies employed.
DHX9, a key enzyme in DNA and RNA metabolism, has emerged as a promising therapeutic target in oncology. Its overexpression is linked to poor prognosis in several cancers, making it a focal point for the development of novel anti-cancer therapies. This guide focuses on the head-to-head preclinical performance of two small molecule inhibitors: ATX968 and Enoxacin.
Performance Snapshot: ATX968 vs. Enoxacin
Our analysis of the preclinical data reveals distinct profiles for ATX968 and Enoxacin in their activity against cancer cells. ATX968 emerges as a potent and selective inhibitor of DHX9's helicase activity, demonstrating significant efficacy in cancer models with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR). Enoxacin, a broader-spectrum fluoroquinolone antibiotic, also exhibits inhibitory effects on DHX9 and anti-proliferative activity in non-small cell lung cancer (NSCLC) models.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the key in vitro performance metrics for ATX968 and Enoxacin from published preclinical studies.
Table 1: In Vitro Helicase Inhibition
| Inhibitor | Assay Type | IC50 | Reference |
| ATX968 | Biochemical Helicase Assay | 8 nM | [1] |
| Enoxacin | Not Directly Reported | - | - |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Key Genetic Feature | IC50 | Reference |
| ATX968 | LS411N | Colorectal Cancer | MSI-H/dMMR | <1 µM | [2] |
| ATX968 | HCT116 | Colorectal Cancer | MSI-H/dMMR | <1 µM | [2] |
| ATX968 | SW480 | Colorectal Cancer | MSS/pMMR | >1 µM | [2] |
| Enoxacin | A549 | Non-Small Cell Lung Cancer | - | 25.52 µg/ml | [3] |
| Enoxacin | A549 (DHX9 knockdown) | Non-Small Cell Lung Cancer | - | 49.04 µg/ml | [3] |
| Enoxacin | NC-shRNA-A549 | Non-Small Cell Lung Cancer | - | 28.66 µg/ml | [3] |
Note: IC50 values for Enoxacin are reported in µg/ml and may not be directly comparable to the molar concentrations reported for ATX968 without molecular weight conversion.
In Vivo Efficacy: Preclinical Xenograft Models
ATX968 has demonstrated robust and durable tumor growth inhibition and regression in MSI-H/dMMR colorectal cancer xenograft models.[1][2] Treatment with ATX968 was well-tolerated, with no significant impact on the body weight of the animals.[2] In contrast, detailed in vivo xenograft data for Enoxacin specifically targeting DHX9 is less extensively reported in the reviewed literature.
Unraveling the Mechanism of Action
Inhibition of DHX9 by these small molecules triggers a cascade of cellular events, ultimately leading to cancer cell death. The proposed mechanisms of action are visualized in the signaling pathway diagram below.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dhx9-IN-17
Essential guidelines for the safe handling and disposal of the RNA helicase inhibitor, Dhx9-IN-17, to ensure a secure laboratory environment and regulatory compliance.
As a crucial component of ongoing cancer research, the responsible management of investigational compounds like this compound is paramount.[1] Adherence to proper disposal protocols not only protects laboratory personnel and the environment but also upholds the integrity of scientific research. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is critical to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. Although a specific SDS for this compound is not publicly available, general precautions for handling chemical compounds of this nature should be strictly followed.
Personal Protective Equipment (PPE):
-
Standard laboratory attire, including a fully buttoned lab coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
Engineering Controls:
-
All handling of this compound, especially in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must comply with all applicable federal, state, and local regulations. The following procedure is based on established guidelines for hazardous chemical waste management in a laboratory setting.[2][3][4][5]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (gloves, weighing paper), and any absorbent materials used for spills, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible wastes can lead to dangerous chemical reactions.[4][6]
-
Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and any other components of the waste mixture.
-
Keep waste containers closed at all times, except when adding waste.[2][3]
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[3][4] The SAA should be in a secondary containment tray to prevent the spread of potential spills.
-
-
Disposal Request and Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowable time (often up to one year, but check your local regulations), submit a hazardous waste pickup request to your institution's EHS department.[3][4]
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative limits and parameters for the accumulation and disposal of hazardous chemical waste in a typical laboratory setting. These are general guidelines; always refer to your institution's specific policies.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2][3] |
| Maximum Acutely Hazardous Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | [3] |
| pH Range for Aqueous Waste Drain Disposal (if permitted) | Generally between 5.0 and 12.5 (this compound should not be drain disposed) | [4] |
| Container Headspace | Leave at least 10% headspace to allow for expansion. | [4] |
Experimental Protocols: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent capable of dissolving this compound. The choice of solvent should be based on the solubility of the compound and be approved by your EHS department.
-
Collect all rinsate as hazardous liquid waste and add it to your designated this compound liquid waste container.[2][7]
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original chemical label.
-
The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
-
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of chemical waste, such as this compound, in a laboratory setting.
By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. forensicresources.org [forensicresources.org]
Personal protective equipment for handling Dhx9-IN-17
For Researchers, Scientists, and Drug Development Professionals
Compound and Storage Information
Dhx9-IN-17 is utilized in cancer research for its ability to inhibit the RNA helicase DHX9, which is involved in critical cellular processes such as transcription, translation, and the maintenance of genome stability. Due to its potent biological activity, it should be handled with care.
| Property | Information |
| Chemical Name | This compound |
| Target | DExH-Box Helicase 9 (DHX9) |
| Primary Use | Cancer Research |
| Physical Form | Typically a powder |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (Solvent) | Store at -80°C for up to 1 year. |
| Shipping Conditions | Shipped with blue ice. |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound within the laboratory is essential to minimize exposure risks.
Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated containment area and contact the supplier and your institution's Environmental Health and Safety (EHS) office immediately.
-
If the package is intact, verify that the container is sealed and properly labeled.
Storage
-
Store this compound in its original, tightly sealed container in a designated, labeled, and secure location according to the temperature requirements in the table above.
-
The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials.
-
Maintain an accurate inventory of the compound, including amounts received, used, and disposed of.
Handling and Use
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.[1][2][3][4][5]
-
Designated Area: All handling of this compound, especially the neat powder, must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of any airborne particles.[6]
-
Weighing: When weighing the powder, use a balance within a ventilated enclosure or a chemical fume hood.
-
Solution Preparation: Prepare solutions in the chemical fume hood. When dissolving the compound, add the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound.
| PPE Category | Specification |
| Body Protection | A lab coat should be worn at all times and buttoned completely.[7] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required.[7][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8][9] |
| Hand Protection | Wear two pairs of nitrile gloves.[10] The outer gloves should be removed and disposed of as hazardous waste immediately after handling the compound. The inner gloves should be removed upon leaving the work area. Wash hands thoroughly after glove removal. |
| Foot Protection | Closed-toe and closed-heel shoes must be worn in the laboratory.[8][11] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any glassware that contained this compound must be collected in a sealed, properly labeled hazardous waste container.[12] Do not dispose of this waste down the drain.[13][14]
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[12] After rinsing, the container label should be defaced before disposal as regular solid waste.[12]
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.[12][15]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Spills
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, decontaminate the area using a spill kit with absorbent materials.
-
Collect all cleanup materials in a sealed bag and dispose of them as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert your supervisor and colleagues.[16][17]
-
Prevent others from entering the contaminated area.
-
If the spill involves flammable solvents, turn off any nearby ignition sources if it is safe to do so.[16]
-
Contact your institution's EHS or emergency response team immediately.[17]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air immediately.[6]
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Seek immediate medical attention.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the role of DHX9 in resolving R-loops, a process that is critical for maintaining genomic stability. As an inhibitor of DHX9, this compound would disrupt this process.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. researchgate.net [researchgate.net]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. twu.edu [twu.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 8. uah.edu [uah.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. policies.dartmouth.edu [policies.dartmouth.edu]
- 13. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 14. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. tulsa.okstate.edu [tulsa.okstate.edu]
- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
